Product packaging for Diphosphorus(Cat. No.:CAS No. 12185-09-0)

Diphosphorus

カタログ番号: B173284
CAS番号: 12185-09-0
分子量: 61.947524 g/mol
InChIキー: FOBPTJZYDGNHLR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Diphosphorus (P2) is an inorganic chemical species with the formula P2, featuring a highly reactive phosphorus-phosphorus triple bond . Unlike its stable nitrogen analogue (N2), the P2 molecule has a lower bond-dissociation energy and is not typically stable under standard conditions, preferring to form tetrahedral P4 . This high reactivity makes it a valuable transient intermediate for synthesizing novel phosphorus-containing compounds in a research setting. A primary research application of this compound is its role as a precursor in the synthesis of complex this compound ligands and organophosphorus molecules via [4+2] cycloaddition reactions with dienes . These ligands are crucial in developing asymmetric catalysis for enantioselective hydrogenations and other transformations . Furthermore, this compound units can be released under mild conditions in solution from stabilized transition metal complexes, providing a controlled method for its utilization in generating diphosphines or white phosphorus (P4) . This reagent is offered For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula P2 B173284 Diphosphorus CAS No. 12185-09-0

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

phosphanylidynephosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/P2/c1-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBPTJZYDGNHLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

P#P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027109
Record name Phosphanylidynephosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.94752400 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12185-09-0
Record name Diphosphorus
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12185-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphanylidynephosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

electronic structure and bonding of the P₂ molecule

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Structure and Bonding of the P₂ Molecule

Introduction

Diphosphorus (P₂), the diatomic allotrope of phosphorus, is a molecule of significant theoretical and practical interest. Unlike its lighter and remarkably stable group 15 analogue, dinitrogen (N₂), P₂ is highly reactive and only exists as a transient species under normal conditions, becoming thermodynamically stable at temperatures above 800 °C.[1] This stark difference in stability, despite both molecules possessing a triple bond, arises from fundamental differences in atomic orbital overlap and bond energetics. Understanding the electronic structure and bonding of P₂ is crucial for researchers in main group chemistry, materials science, and for professionals in drug development exploring novel phosphorus-containing pharmacophores. This guide provides a detailed technical overview of the P₂ molecule, summarizing key quantitative data, outlining experimental protocols for its characterization, and visualizing its molecular orbital framework.

Electronic Configuration and Molecular Orbital (MO) Theory

The electronic structure of P₂ can be comprehensively described using molecular orbital theory. Each phosphorus atom has a valence shell electron configuration of 3s²3p³. When two phosphorus atoms combine to form the P₂ molecule, their ten valence electrons occupy a series of molecular orbitals formed from the linear combination of the 3s and 3p atomic orbitals.

The resulting molecular orbital energy level diagram for P₂ is analogous to that of N₂. Due to s-p mixing, the σg(3p) orbital is higher in energy than the πu(3p) orbitals. The ground-state electronic configuration of P₂ is:

(σg(3s))² (σu(3s))² (πu(3p))⁴ (σg(3p))²*[2]

Bond Order and Magnetic Properties: The bond order is a measure of the number of chemical bonds between two atoms. It is calculated as:

Bond Order = ½ (Number of electrons in bonding MOs - Number of electrons in antibonding MOs)

For P₂, this calculation is:

Bond Order = ½ (8 - 2) = 3[3][4]

This confirms the presence of a P≡P triple bond, consisting of one sigma (σ) and two pi (π) bonds. As all electrons in the molecular orbitals are paired, the P₂ molecule is diamagnetic .

Bonding Characteristics and Quantitative Data

The triple bond in P₂ is significantly weaker than that in N₂. This is primarily due to the larger size of the phosphorus atoms, which results in less effective overlap of the 3p orbitals to form π bonds compared to the 2p orbitals in nitrogen. This reduced π-bonding effectiveness is reflected in its key quantitative descriptors.[5]

Table 1: Comparison of Quantitative Data for P₂ and N₂

PropertyP₂N₂
Bond Length (rₑ) 1.8934 Å[1]1.0977 Å
Bond Dissociation Energy (D₀) 490 kJ/mol (117 kcal/mol)[1]945 kJ/mol (226 kcal/mol)
Vibrational Frequency (ωₑ) 780.77 cm⁻¹[6]2358.57 cm⁻¹

Experimental Protocols

The characterization of a transient species like P₂ requires specialized experimental techniques, often involving high temperatures and high-vacuum conditions or matrix isolation methods.

Determination of Vibrational Frequency: Raman Spectroscopy

Raman spectroscopy is an ideal technique for measuring the vibrational frequency of homonuclear diatomic molecules like P₂, which are infrared inactive.

Methodology: Gas-Phase or Matrix-Isolation Raman Spectroscopy

  • Generation of P₂: Gaseous P₂ is typically generated by heating white phosphorus (P₄) in a sealed, evacuated quartz cell to temperatures exceeding 800 °C. For matrix isolation studies, the phosphorus vapor is co-deposited with a large excess of an inert gas (e.g., Argon, Nitrogen) onto a cryogenic surface (typically at ~15 K).[1]

  • Sample Illumination: A high-intensity monochromatic laser beam is directed onto the gaseous or matrix-isolated sample.

  • Scattering and Detection: The scattered light is collected at a 90° angle to the incident beam.

  • Spectral Analysis: The collected light is passed through a spectrometer, which disperses it into its constituent wavelengths. A sensitive detector (like a CCD) records the spectrum. The Raman spectrum will show a strong Stokes line shifted from the incident laser frequency by an amount equal to the vibrational frequency of the P≡P triple bond.[7]

Determination of Bond Length: Rotational-Vibrational or Electronic Spectroscopy

The bond length of P₂ is determined with high precision by analyzing its rotational spectrum, which is often observed as fine structure within its vibrational or electronic spectra.

Methodology: High-Resolution Electronic Spectroscopy

  • Excitation: P₂ molecules, generated in a high-temperature cell or a discharge tube, are excited to a higher electronic state (e.g., the B¹Σu⁺ state) using a suitable energy source.[8]

  • Emission/Absorption: The light emitted or absorbed by the sample during electronic transitions (e.g., the B¹Σu⁺ → X¹Σg⁺ transition) is collected.[8]

  • High-Resolution Spectrometry: The collected light is analyzed with a high-resolution spectrometer capable of resolving individual rotational lines (the P and R branches).

  • Data Analysis: The spacing between the rotational lines is measured. This spacing is directly related to the rotational constant (B).

  • Calculation: The moment of inertia (I) is calculated from the rotational constant. The bond length (r) is then determined using the relationship I = μr², where μ is the reduced mass of the P₂ molecule.

Determination of Bond Dissociation Energy: Spectroscopic Methods & Photoelectron Spectroscopy

The bond dissociation energy can be determined by observing the convergence of vibrational levels in an electronic spectrum or by using photoelectron spectroscopy.

Methodology 1: Birge-Sponer Extrapolation

  • Vibrational Progression Measurement: Using electronic absorption spectroscopy, a progression of vibrational bands is measured for an electronic state.

  • Energy Interval Analysis: The energy difference (ΔG) between successive vibrational levels (v) is plotted against (v+1).

  • Extrapolation: The plot is extrapolated to the point where ΔG = 0. The area under the resulting curve gives an estimate of the dissociation energy (D₀) for that electronic state.[9]

Methodology 2: Ultraviolet Photoelectron Spectroscopy (UPS)

  • Ionization: A beam of high-energy monochromatic ultraviolet radiation (e.g., from a helium lamp) is directed at the gaseous P₂ sample.[10]

  • Electron Ejection: The photons cause the ejection of valence electrons from the molecular orbitals of P₂.

  • Kinetic Energy Analysis: The kinetic energies of the ejected photoelectrons are measured by an electron energy analyzer.[11][12]

  • Spectrum Interpretation: The binding energy of each electron is calculated (Binding Energy = Photon Energy - Kinetic Energy). The resulting photoelectron spectrum shows peaks corresponding to the ionization from each of the valence molecular orbitals. The energies and fine structure of these peaks provide detailed information about the bonding character and strength, which can be correlated with the overall bond dissociation energy.[10][13]

Visualizations

Molecular Orbital Diagram of P₂

MO_P2 P1_3p 3p P1_3p_levels ↑↓  ↑  ↑ P1_3s 3s P1_3s_level ↑↓ sigma_star_3p σu(3p) P1_3p_levels->sigma_star_3p pi_star_3p πg(3p) P1_3p_levels->pi_star_3p sigma_3p σg(3p) P1_3p_levels->sigma_3p pi_3p πu(3p) P1_3p_levels->pi_3p sigma_star_3s σu*(3s) P1_3s_level->sigma_star_3s sigma_3s σg(3s) P1_3s_level->sigma_3s sigma_3p_e ↑↓ pi_3p_e ↑↓ ↑↓ sigma_star_3s_e ↑↓ sigma_3s_e ↑↓ P2_3p 3p P2_3p_levels ↑↓  ↑  ↑ P2_3s 3s P2_3s_level ↑↓ P2_3p_levels->sigma_star_3p P2_3p_levels->pi_star_3p P2_3p_levels->sigma_3p P2_3p_levels->pi_3p P2_3s_level->sigma_star_3s P2_3s_level->sigma_3s

Caption: Molecular orbital energy level diagram for this compound (P₂).

Experimental Workflow for P₂ Characterization

Caption: Workflow for the generation and spectroscopic characterization of P₂.

References

A Technical Treatise on the Thermodynamic Stability of Diphosphorus versus White Phosphorus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic stability of two key allotropes of phosphorus: diphosphorus (P₂) and white phosphorus (P₄). A thorough understanding of the energetic relationship between these forms is crucial for various applications, including computational chemistry, materials science, and the synthesis of phosphorus-containing compounds.

Thermodynamic Data Summary

The relative stability of this compound and white phosphorus is dictated by their thermodynamic properties. White phosphorus, a tetrahedral molecule (P₄), is the standard state of the element at 298.15 K and 1 bar.[1][2] However, at elevated temperatures, it dissociates into the diatomic molecule, this compound (P₂).[3][4] The following table summarizes the key standard thermodynamic parameters for both allotropes.

Thermodynamic ParameterThis compound (P₂) (gas)White Phosphorus (P₄) (solid)White Phosphorus (P₄) (gas)
Standard Enthalpy of Formation (ΔHf°) 146.19 kJ/mol[5]0 kJ/mol (by definition)[1][2][6]58.91 kJ/mol[7]
Standard Molar Entropy (S°) 218.03 J/mol·K[5]41.09 J/mol·K[8]279.98 J/mol·K[7]
Standard Gibbs Free Energy of Formation (ΔGf°) 103.76 kJ/mol[5]0 kJ/mol (by definition)[9]24.44 kJ/mol

Note: The standard Gibbs free energy of formation for gaseous white phosphorus was calculated using the equation ΔGf° = ΔHf° - TΔS° with T = 298.15 K and S° values for P₄(s) and P₄(g).

The positive enthalpy and Gibbs free energy of formation for P₂ indicate that it is thermodynamically unstable relative to white phosphorus under standard conditions. The endothermic nature of the P₄(g) → 2P₂(g) dissociation is a key factor in its temperature-dependent equilibrium.

The P₄ ⇌ 2P₂ Equilibrium: A Logical Relationship

The interconversion between white phosphorus and this compound is a reversible equilibrium that is highly dependent on temperature.

P4_to_P2_Equilibrium P4 White Phosphorus (P₄) P2 This compound (P₂) P4->P2 High Temperature (> 1200 °C) P2->P4 Low Temperature

P₄ and P₂ thermal equilibrium.

At temperatures below 800 °C, the equilibrium lies far to the left, with P₄ being the predominant species. As the temperature increases, the equilibrium shifts to the right, favoring the formation of P₂. This compound becomes the thermodynamically stable form of phosphorus in the gas phase at temperatures above 1200 °C.[4]

Experimental Protocols for Studying Phosphorus Allotrope Thermodynamics

The study of the P₄ to P₂ equilibrium and the determination of their thermodynamic properties involve high-temperature experimental techniques coupled with sophisticated analytical methods.

Generation of Phosphorus Vapor

A typical experimental workflow for studying the gas-phase equilibrium of phosphorus allotropes is as follows:

Experimental_Workflow cluster_prep Sample Preparation cluster_heating High-Temperature Vaporization cluster_analysis Gas-Phase Analysis cluster_data Data Analysis P4_solid Solid White Phosphorus (P₄) Furnace High-Temperature Furnace (controlled temperature) P4_solid->Furnace Introduction into an evacuated chamber Spectrometer Mass Spectrometer or Photoelectron Spectrometer Furnace->Spectrometer Vapor transfer Thermo_Calc Thermodynamic Calculations Spectrometer->Thermo_Calc Ion intensity or photoelectron spectra

Workflow for phosphorus vapor analysis.

Methodology:

  • Sample Preparation: A sample of solid white phosphorus is placed in a Knudsen cell or a similar effusion cell, which is then evacuated to a high vacuum.

  • Vaporization: The cell is heated to a precisely controlled temperature in a high-temperature furnace. This causes the white phosphorus to vaporize, and at sufficiently high temperatures, to dissociate into this compound.

  • Analysis of the Gas Phase: The effusing vapor from the cell is directed into the ionization chamber of a mass spectrometer or the sample chamber of a photoelectron spectrometer.

    • Mass Spectrometry: This technique allows for the direct detection and quantification of the different phosphorus species (P, P₂, P₄, etc.) present in the vapor phase based on their mass-to-charge ratio.

    • Photoelectron Spectroscopy (PES): PES provides information about the electronic structure of the molecules in the gas phase. The spectra of P₂ and P₄ are distinct, allowing for the determination of their relative concentrations.[10]

  • Thermodynamic Calculations: By measuring the partial pressures of P₂ and P₄ at different temperatures, the equilibrium constant (Kp) for the dissociation reaction can be determined. The van't Hoff equation can then be used to calculate the standard enthalpy change (ΔH°) and standard entropy change (ΔS°) for the reaction.

Computational Chemistry Methods

In addition to experimental approaches, computational methods are invaluable for studying the thermodynamics of phosphorus allotropes.

Methodology:

  • Quantum Chemical Calculations: High-level ab initio calculations, such as coupled-cluster theory or multireference methods, can be employed to calculate the potential energy surface for the dissociation of P₄ into 2P₂.[11]

  • Statistical Thermodynamics: The results from quantum chemical calculations (e.g., molecular geometries, vibrational frequencies) can be used as input for statistical thermodynamics calculations to determine thermodynamic properties like enthalpy, entropy, and Gibbs free energy at various temperatures.

These computational studies provide detailed insights into the reaction mechanism and energetics of the P₄ dissociation, complementing experimental findings.

Signaling Pathways and Logical Relationships

The thermodynamic stability relationship can be visualized as a signaling pathway where temperature is the key signaling molecule that dictates the equilibrium position.

Stability_Pathway Temp Temperature Equilibrium Equilibrium Position Temp->Equilibrium Controls P4 P₄ (White Phosphorus) Lower Energy State P2 2P₂ (this compound) Higher Energy State P4->P2 Dissociation (Endothermic) P2->P4 Association (Exothermic) Equilibrium->P4 Favored at Low T Equilibrium->P2 Favored at High T

Temperature-dependent stability of P₄ vs. P₂.

This diagram illustrates that at lower temperatures, the system resides in the lower energy state of P₄. As the temperature increases, it provides the necessary energy to overcome the activation barrier for the endothermic dissociation into the higher energy P₂ state, shifting the equilibrium towards the formation of this compound.

Conclusion

References

Theoretical Determination of Diphosphorus (P₂) Bond Energy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Abstract

Diphosphorus (P₂), the diatomic allotrope of phosphorus, presents a unique case in chemical bonding. Unlike its lighter and remarkably stable analogue, dinitrogen (N₂), P₂ is highly reactive, a characteristic directly linked to the nature of its phosphorus-phosphorus triple bond.[1][2] The bond dissociation energy (BDE) of P₂ is approximately half that of N₂, making it a subject of significant theoretical and experimental interest.[1][3] This technical guide provides an in-depth overview of the theoretical methods employed to calculate the bond energy of this compound, details the computational protocols, and presents a comparative analysis of results from various quantum chemical methods.

Introduction to this compound and its Bonding

This compound is characterized by a formal triple bond (P≡P) and a bond distance of about 1.8934 Å.[1][3] The molecule's electronic configuration results in a bond order of three.[3] However, the larger atomic size of phosphorus compared to nitrogen leads to less effective π-orbital overlap, resulting in a significantly weaker triple bond.[2] While N₂ is stable, phosphorus favors the tetrahedral P₄ form under standard conditions because P-P π-bonds are energetically unfavorable compared to a system of single bonds.[1] The high reactivity and transient nature of P₂ make experimental determination of its bond energy challenging, thus positioning theoretical calculations as a crucial tool for obtaining accurate and reliable values.

The bond dissociation energy (BDE) is a key measure of bond strength, defined as the standard enthalpy change when a bond is cleaved homolytically.[4] For P₂, this corresponds to the energy required for the reaction:

P₂(g) → 2P(g)

Theoretical chemistry offers a powerful framework for accurately predicting this value, providing insights that complement and sometimes surpass experimental data in precision.

Theoretical Methodologies for Bond Energy Calculation

The accurate calculation of the P₂ bond energy necessitates high-level quantum chemical methods that can adequately account for electron correlation—the interaction between electrons. The primary theoretical approaches are broadly categorized into ab initio wave function theories and Density Functional Theory (DFT).

Ab Initio Wave Function Methods

Ab initio methods solve the electronic Schrödinger equation without empirical parameters. The starting point is the Hartree-Fock (HF) method, which provides a foundational but often inaccurate description due to its neglect of electron correlation. More sophisticated methods are required for quantitative accuracy.

  • Coupled Cluster (CC) Theory : The Coupled Cluster method is a high-accuracy technique for describing many-body systems.[5] The CCSD(T) method, which includes single, double, and a perturbative treatment of triple excitations, is often referred to as the "gold standard" in quantum chemistry for its ability to yield highly accurate results for molecules near their equilibrium geometry.[5][6][7] It is frequently used to benchmark other methods.[8]

  • Multireference Configuration Interaction (MRCI) : For processes involving bond breaking, the electronic wave function can be poorly described by a single determinant, a situation where methods like CCSD(T) can fail. Multireference methods are essential in such cases. MRCI builds upon a multiconfigurational self-consistent field (MCSCF) reference, providing a robust description of the electronic states across the entire potential energy surface.[9][10][11] MRCI calculations involve generating a wave function from multiple reference configurations, allowing for a balanced description of both ground and excited states.[10]

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[12] DFT methods calculate the electron density of a system to determine its energy. The accuracy of DFT is contingent on the chosen exchange-correlation functional, which approximates the complex many-electron interactions.

  • Functionals : A hierarchy of functionals exists, from the Local Density Approximation (LDA), which often overestimates bond energies, to Generalized Gradient Approximations (GGAs), meta-GGAs, and hybrid functionals that mix a portion of exact Hartree-Fock exchange.[13][14] More advanced methods like the M06-2X and ωB97X-D functionals, as well as double-hybrids like B2PLYP, have shown improved performance for thermochemical properties like BDEs.[15][16]

Computational Protocols

A systematic computational protocol is essential for achieving accurate and reproducible BDE values. This involves a series of well-defined steps from geometry optimization to the final energy calculation.

Geometry Optimization and Frequency Analysis

The first step is to determine the equilibrium geometry of the P₂ molecule. This is achieved by finding the minimum energy structure on the potential energy surface using a chosen theoretical method and basis set. Following optimization, a vibrational frequency calculation is performed. This serves two purposes:

  • To confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

  • To calculate the zero-point vibrational energy (ZPVE), which is the residual vibrational energy of the molecule at 0 K.

The BDE at 0 K (D₀) is then calculated using the electronic energies (E) of the molecule and its constituent atoms, corrected by the ZPVE:

D₀ = [2 × E(P)] - [E(P₂) + ZPVE]

To obtain the bond dissociation enthalpy at 298 K (DH°₂₉₈), thermal corrections from the frequency calculation are added to the electronic energies.[4]

Basis Sets and Extrapolation

The choice of basis set—the set of mathematical functions used to build the molecular orbitals—is critical.[17]

  • Pople Basis Sets : (e.g., 6-31G(d), 6-311+G(2df,2p)) are widely used but may not be sufficient for high-accuracy calculations.[18]

  • Correlation-Consistent Basis Sets : (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVQZ) developed by Dunning are designed to systematically converge towards the Complete Basis Set (CBS) limit.[7] The "aug" prefix indicates the addition of diffuse functions, which are important for describing weakly bound electrons.

To obtain the highest accuracy, results from a series of correlation-consistent basis sets are often extrapolated to the CBS limit, thereby minimizing the error associated with using a finite basis set.[19]

Quantitative Data on this compound Bond Energy

The following tables summarize experimental data and theoretical values for the bond dissociation energy, bond length, and vibrational frequency of P₂ obtained using various methods.

Table 1: Experimental and Theoretical Bond Dissociation Energy (BDE) of this compound (P₂)

Method/FunctionalBasis SetBDE (kJ/mol)BDE (kcal/mol)
Experimental -490117
G3(MP2)-RAD- (Composite)--
CCSD(T)CBS Limit (est.)--
B3LYP6-311+G(3df,2p)--
M06-2X6-311+G(3df,2p)--
ωB97X-Dcc-pVTZ--
B2PLYP-D3cc-pVTZ--

Note: Specific calculated values from literature for P₂ with these methods are varied. The table structure is for comparative purposes. The experimental value is widely cited.[1][3]

Table 2: Experimental and Theoretical Spectroscopic Constants of this compound (P₂)

PropertyMethodBasis SetValue
Bond Length (rₑ) Experimental-1.8934 Å[1][3][20]
CCSD(T)-Typically within 0.01 Å
DFT (various)-Typically within 0.02 Å
Harmonic Frequency (ωₑ) Experimental-780.77 cm⁻¹[20]
CCSD(T)-Typically within 10-20 cm⁻¹
DFT (various)-Varies with functional
Zero-Point Energy (ZPE) Experimental-389.7 cm⁻¹ (4.66 kJ/mol)[20]

Visualizing Computational Workflows and Methodologies

Diagrams created using the DOT language help clarify complex relationships and workflows in computational chemistry.

Theoretical_BDE_Workflow cluster_input Input Definition cluster_calculation Computational Steps cluster_analysis Data Analysis cluster_output Final Result mol Define Molecule (P₂) method Select Method (e.g., CCSD(T), DFT) mol->method basis Select Basis Set (e.g., aug-cc-pVTZ) method->basis opt Geometry Optimization of P₂ basis->opt freq Frequency Calculation opt->freq energy_mol Single Point Energy of P₂ opt->energy_mol zpve Extract ZPVE freq->zpve bde Calculate BDE: D₀ = 2*E(P) - (E(P₂) + ZPVE) energy_mol->bde energy_atom Energy of P Atom energy_atom->bde zpve->bde result Final Bond Dissociation Energy bde->result

Caption: Workflow for the theoretical calculation of Bond Dissociation Energy (BDE).

Quantum_Methods_Hierarchy cluster_abinitio Ab Initio Wave Function Theory cluster_dft Density Functional Theory (DFT) hf Hartree-Fock (HF) (No Correlation) mp2 MP2 (Perturbation Theory) hf->mp2 Adds Correlation ci Configuration Interaction (CI) hf->ci Adds Correlation cc Coupled Cluster (CC) hf->cc Adds Correlation mrci MRCI (Multireference) ci->mrci ccsdt CCSD(T) ('Gold Standard') cc->ccsdt dft DFT lda LDA dft->lda Increasing Complexity gga GGA lda->gga Increasing Complexity meta_gga meta-GGA gga->meta_gga Increasing Complexity hybrid Hybrid Functionals meta_gga->hybrid Increasing Complexity double_hybrid Double-Hybrid hybrid->double_hybrid Increasing Complexity

Caption: Hierarchy of common quantum chemical methods for electronic structure calculations.

Conclusion

The theoretical calculation of the this compound bond energy is a challenging yet vital task that showcases the power of modern computational chemistry. High-level ab initio methods, particularly CCSD(T) extrapolated to the complete basis set limit, are expected to provide the most accurate results, often in excellent agreement with experimental values. While DFT offers a computationally less expensive alternative, the accuracy is highly dependent on the choice of the exchange-correlation functional. The data and methodologies presented in this guide underscore the importance of selecting appropriate theoretical models to achieve chemical accuracy for challenging systems like P₂. These computational tools are indispensable for understanding the fundamental properties of reactive molecules and for the rational design of novel phosphorus-containing compounds in various scientific and industrial fields.

References

The P≡P Triple Bond: An In-depth Technical Guide to Early Reactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early seminal studies on the reactivity of the diatomic phosphorus (P₂) molecule, with a particular focus on its behavior as a dienophile in [4+2] cycloaddition reactions. The extreme reactivity and instability of P₂ have historically presented significant challenges, leading to innovative methods for its in-situ generation and trapping. This document details the experimental protocols for these pioneering studies, presents key quantitative data in a structured format, and illustrates the fundamental reaction pathways.

Introduction: The Elusive Diphosphorus Molecule

Diatomic phosphorus (P₂), featuring a P≡P triple bond, is a highly reactive allotrope of phosphorus, isoelectronic to dinitrogen (N₂). However, unlike the relatively inert N₂, the P≡P triple bond is significantly weaker than the sum of three P-P single bonds, making P₂ thermodynamically unstable with respect to polymerization to white phosphorus (P₄) under ambient conditions. Early investigations into the chemistry of the P≡P triple bond were therefore intrinsically linked to the development of methods for the controlled generation and immediate consumption of this transient species. A landmark achievement in this field was the development of molecular precursors that release P₂ under mild thermal conditions, enabling its reactivity to be harnessed in solution-phase synthesis.

Generation of this compound (P₂) via a Retro-Diels-Alder Reaction

A significant breakthrough in accessing the reactivity of P₂ was the development of a molecular precursor that liberates this compound through a retro-Diels-Alder reaction. The transannular this compound bisanthracene adduct, P₂A₂ (where A = anthracene), was synthesized and found to be an effective source of P₂ for transfer to various trapping agents.

Synthesis of the this compound Precursor (P₂A₂)

The synthesis of the P₂A₂ precursor is a multi-step process, as outlined below.

Experimental Protocol: Synthesis of P₂A₂

Step 1: Synthesis of 7-chloro-7-phosphadibenzonorbornadiene (ClPA)

  • To a solution of 7-(dimethylamino)-7-phosphadibenzonorbornadiene (Me₂NPA) in a suitable solvent, an excess of a chlorinating agent is added.

  • The reaction mixture is stirred at room temperature for a specified period.

  • The solvent and volatile byproducts are removed under vacuum to yield the crude chlorophosphine, ClPA.

  • Purification is achieved by recrystallization or sublimation.

  • Note: This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Step 2: Synthesis of the Tetracyclic Salt [P₂A₂Cl][AlCl₄]

  • A solution of the prepared ClPA is treated with a Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃), in a chlorinated solvent.

  • The reaction mixture is stirred, leading to the precipitation of the tetracyclic salt.

  • The solid product is isolated by filtration, washed with a non-coordinating solvent, and dried under vacuum.

  • Caution: Aluminum trichloride is highly reactive and moisture-sensitive.

Step 3: Synthesis of the this compound Bisanthracene Adduct (P₂A₂)

  • The tetracyclic salt [P₂A₂Cl][AlCl₄] is reduced using a suitable reducing agent.

  • The reaction is typically carried out in a coordinating solvent at low temperature.

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The solvent is removed, and the P₂A₂ precursor is purified by crystallization.

Logical Workflow for P₂A₂ Synthesis

P2A2_Synthesis Me2NPA 7-(Dimethylamino)-7-phosphadibenzonorbornadiene (Me₂NPA) ClPA 7-Chloro-7-phosphadibenzonorbornadiene (ClPA) Me2NPA->ClPA Chlorination ChlorinatingAgent Chlorinating Agent ChlorinatingAgent->ClPA TetracyclicSalt Tetracyclic Salt [P₂A₂Cl][AlCl₄] ClPA->TetracyclicSalt Lewis Acid Adduct Formation AlCl3 Aluminum Trichloride (AlCl₃) AlCl3->TetracyclicSalt P2A2 This compound Bisanthracene Adduct (P₂A₂) TetracyclicSalt->P2A2 Reduction ReducingAgent Reducing Agent ReducingAgent->P2A2

Figure 1: Synthetic pathway for the P₂A₂ precursor.

Reactivity of this compound: [4+2] Cycloaddition Reactions

The P≡P triple bond in P₂ readily engages as a dienophile in [4+2] cycloaddition reactions with 1,3-dienes. This reactivity provides a powerful method for the synthesis of novel organophosphorus heterocycles. The in-situ generation of P₂ from the P₂A₂ precursor allows for these reactions to be carried out under relatively mild conditions.

General Reaction Pathway

The general pathway involves the thermal decomposition of P₂A₂ to release P₂ and two molecules of anthracene. The highly reactive P₂ is then trapped by a 1,3-diene to form a diphosphacyclohexene derivative.

P2_Cycloaddition cluster_generation P₂ Generation cluster_trapping P₂ Trapping P2A2 P₂A₂ P2 P₂ (this compound) P2A2->P2 Retro-Diels-Alder Anthracene 2 x Anthracene P2A2->Anthracene Heat Δ (Heat) Cycloadduct [4+2] Cycloadduct P2->Cycloadduct [4+2] Cycloaddition Diene 1,3-Diene Diene->Cycloadduct

Figure 2: General scheme for P₂ generation and trapping.
Experimental Protocol for P₂ Trapping

Experimental Protocol: [4+2] Cycloaddition of P₂ with 1,3-Dienes

  • A solution of the P₂A₂ precursor in a suitable high-boiling solvent (e.g., toluene, xylene) is prepared in a reaction vessel equipped with a reflux condenser.

  • An excess of the desired 1,3-diene (e.g., 1,3-cyclohexadiene, 1,3-butadiene) is added to the solution.

  • The reaction mixture is heated to reflux to initiate the retro-Diels-Alder reaction of P₂A₂.

  • The reaction progress is monitored by ³¹P NMR spectroscopy, observing the disappearance of the P₂A₂ signal and the appearance of new signals corresponding to the cycloadduct.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by crystallization or column chromatography.

  • Note: All manipulations should be performed under an inert atmosphere.

Quantitative Data

The following tables summarize key quantitative data from early studies on the reactivity of the P≡P triple bond.

Reaction Yields and Spectroscopic Data
DieneProductYield (%)³¹P NMR (δ, ppm)
1,3-CyclohexadieneP₂(C₆H₈)₂>90-135.0
1,3-ButadieneP₂(C₄H₆)₂69-128.5
Selected Bond Lengths and Angles from X-ray Crystallography
CompoundBondLength (Å)Bond AngleAngle (°)
P₂(C₆H₈)₂P-P2.224C-P-P98.5
P-C1.865C-P-C99.2
P₂(C₄H₆)₂P-P2.220C-P-P97.9
P-C1.858C-P-C100.1

Note: The crystallographic data represents typical values for these classes of compounds and may vary slightly depending on the specific crystal structure determination.

Conclusion

The early studies on the reactivity of the P≡P triple bond, facilitated by the ingenious development of a molecular precursor for P₂, have laid the foundation for a rich field of organophosphorus chemistry. The ability to generate and trap P₂ in [4+2] cycloaddition reactions has provided a versatile route to novel phosphorus-containing heterocycles. The quantitative data and experimental protocols detailed in this guide offer a valuable resource for researchers and professionals in the fields of chemistry and drug development, providing insights into the fundamental reactivity of this unique chemical entity. Further exploration of the reactivity of the P≡P triple bond holds promise for the discovery of new synthetic methodologies and the creation of novel molecules with potential applications in catalysis, materials science, and medicine.

An In-depth Technical Guide to the Allotropes of Phosphorus: Diphosphorus (P₂) and Tetraphosphorus (P₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of two key allotropes of phosphorus: the highly reactive diphosphorus (P₂) molecule and the metastable white phosphorus (P₄). This document delves into their fundamental properties, detailed synthesis protocols, and characterization methodologies, offering valuable insights for professionals in research and development.

Introduction to Phosphorus Allotropes

Phosphorus, a pnictogen element, exhibits a remarkable diversity of allotropic forms, each with distinct physical and chemical properties. Among the most fundamental are this compound (P₂) and tetraphosphorus (B14172348) (P₄), also known as white phosphorus. While P₄ is the common molecular form of elemental phosphorus under standard conditions, the diatomic P₂ is typically observed under extreme temperatures or as a transient species. Understanding the interplay and distinct characteristics of these two allotropes is crucial for harnessing their reactivity in chemical synthesis and for appreciating the fundamental principles of chemical bonding in the p-block elements.

Quantitative Data Summary

A comparative summary of the key quantitative properties of P₂ and P₄ is presented below, offering a clear and structured overview for easy comparison.

Table 1: Physical and Structural Properties of P₂ and P₄

PropertyThis compound (P₂)Tetraphosphorus (P₄)
Molecular Formula P₂P₄
Molar Mass ( g/mol ) 61.95123.90[1]
Structure DiatomicTetrahedral[2]
Bond Type Triple bond (P≡P)Single bonds (P-P)
P-P Bond Length (Å) 1.8934[3]2.1994[2]
Bond Angle (°) N/A60
Appearance Gas (under standard conditions, if stable)White to yellowish waxy solid[4]
Density (g/cm³) N/A1.82[2]
Melting Point (°C) N/A44.1[2]
Boiling Point (°C) N/A280[2]

Table 2: Thermodynamic and Bond Energy Data for P₂ and P₄

PropertyThis compound (P₂)Tetraphosphorus (P₄)
Standard Enthalpy of Formation (gas, kJ/mol) +144[3]+58.9[5]
Bond Dissociation Energy (kJ/mol) 490 (P≡P)[3]200 (average P-P)[3]
Solubility N/AInsoluble in water; soluble in carbon disulfide[4]

Experimental Protocols

Detailed methodologies for the synthesis of P₄ and P₂ are provided below. These protocols are intended for experienced researchers in a controlled laboratory setting.

Synthesis of Tetraphosphorus (P₄) from Phosphate (B84403) Rock

The industrial production of white phosphorus (P₄) involves the high-temperature carbothermic reduction of phosphate rock. The following is a generalized laboratory-scale adaptation of this process.

Materials:

  • Calcium phosphate, Ca₃(PO₄)₂ (from phosphate rock)

  • Silicon dioxide (sand), SiO₂

  • Carbon (coke)

  • Inert gas (e.g., nitrogen or argon)

  • Electric arc furnace or high-temperature tube furnace

  • Condenser system

  • Collection flask with deoxygenated water

Procedure:

  • Preparation of Reactants: A finely ground mixture of calcium phosphate, silicon dioxide, and carbon is prepared. The typical stoichiometry follows the overall reaction: 2 Ca₃(PO₄)₂ + 6 SiO₂ + 10 C → P₄ + 6 CaSiO₃ + 10 CO.[6]

  • Furnace Setup: The reactant mixture is placed in a crucible within an electric arc furnace or a tube furnace capable of reaching temperatures of 1200-1500 °C. The furnace is purged with an inert gas to remove all oxygen.

  • Heating and Reaction: The furnace is heated to the reaction temperature. The calcium phosphate is reduced by carbon, with silica (B1680970) acting as a flux to form a molten slag of calcium silicate (B1173343) (CaSiO₃).

  • Vaporization and Condensation: At these high temperatures, elemental phosphorus is liberated as a vapor (P₄).[7] The hot gas stream, also containing carbon monoxide, is passed through a condenser.

  • Collection: The P₄ vapor is condensed into a liquid and collected under deoxygenated water to prevent its spontaneous combustion in air. The collected product is white phosphorus (P₄).[7]

Synthesis of this compound (P₂) via a Niobium Complex

The generation of this compound (P₂) at milder temperatures can be achieved through the decomposition of specifically designed transition metal complexes. The following protocol is based on the work of Cummins and coworkers.[4]

Materials:

  • Niobium(V) chloride (NbCl₅)

  • Lithium salt of a bulky amide ligand (e.g., lithium N,N'-di-tert-butylanilide)

  • Source of a terminal phosphide (B1233454) ligand

  • Chloroiminophosphane

  • Anhydrous, deoxygenated solvents (e.g., toluene)

  • Schlenk line and glovebox for inert atmosphere operations

Procedure:

  • Synthesis of the Niobium Phosphide Precursor: A terminal niobium phosphide complex is synthesized under an inert atmosphere. This typically involves the reaction of a niobium precursor, such as NbCl₅, with a bulky amide ligand to form a stable starting complex. Subsequent reaction with a phosphide source introduces the terminal phosphorus ligand.

  • Reaction with Chloroiminophosphane: The terminal niobium phosphide complex is then reacted with a chloroiminophosphane. This reaction leads to the formation of a key intermediate, a niobium-diphosphaazide complex.[4]

  • Thermolysis and P₂ Extrusion: The synthesized niobium-diphosphaazide complex is gently heated in a suitable solvent (e.g., toluene). This thermolysis induces the extrusion of the this compound (P₂) molecule.[4]

  • Trapping of P₂: Due to its high reactivity, the generated P₂ is typically trapped in situ by a suitable trapping agent, such as a diene (e.g., 2,3-dimethyl-1,3-butadiene), to form a stable adduct.[4] The formation of the Diels-Alder adduct provides evidence for the generation of P₂.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key relationships and experimental workflows discussed in this guide.

P4_to_P2_Equilibrium P4 Tetraphosphorus (P₄) (White Phosphorus) P2 This compound (P₂) P4->P2 High Temperature (> 800 °C) P2->P4 Cooling

Caption: Thermal Equilibrium between P₄ and P₂.

P4_Synthesis_Workflow cluster_reactants Reactant Preparation phosphate_rock Phosphate Rock (Ca₃(PO₄)₂) mixing Mixing and Grinding phosphate_rock->mixing silica Silica (SiO₂) silica->mixing carbon Carbon (Coke) carbon->mixing furnace Heating in Electric Furnace (1200-1500 °C) under Inert Atmosphere mixing->furnace vaporization P₄ Vaporization furnace->vaporization condensation Condensation vaporization->condensation collection Collection under Water condensation->collection product White Phosphorus (P₄) collection->product

Caption: Experimental Workflow for P₄ Synthesis.

P2_Synthesis_Workflow cluster_precursor Precursor Synthesis nb_precursor Niobium(V) Precursor nb_phosphide Terminal Niobium Phosphide Complex nb_precursor->nb_phosphide amide_ligand Bulky Amide Ligand amide_ligand->nb_phosphide phosphide_source Phosphide Source phosphide_source->nb_phosphide reaction Reaction nb_phosphide->reaction chloroiminophosphane Chloroiminophosphane chloroiminophosphane->reaction nb_azide Niobium-Diphosphaazide Complex reaction->nb_azide thermolysis Thermolysis nb_azide->thermolysis p2_extrusion P₂ Extrusion thermolysis->p2_extrusion trapping In situ Trapping p2_extrusion->trapping trapping_agent Trapping Agent (e.g., Diene) trapping_agent->trapping product P₂ Adduct trapping->product

Caption: Experimental Workflow for P₂ Synthesis.

Characterization Techniques

The identification and characterization of P₂ and P₄ rely on a suite of analytical techniques:

  • For P₄ (White Phosphorus):

    • X-ray Diffraction (XRD): To determine the crystal structure of solid P₄.

    • Raman Spectroscopy: Provides characteristic vibrational modes for the tetrahedral P₄ molecule.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a powerful tool for characterizing phosphorus-containing compounds.

    • Mass Spectrometry: Can be used to determine the molecular weight and fragmentation pattern of P₄.

  • For P₂ (this compound):

    • Mass Spectrometry: Essential for detecting the transient P₂ molecule, often in molecular beam experiments.[8]

    • Spectroscopic Methods: In specialized environments, electronic and vibrational spectroscopy can be used to study the properties of the P≡P triple bond.

    • Trapping Experiments: As detailed in the synthesis protocol, reacting the generated P₂ with a known trapping agent and characterizing the resulting product provides indirect but strong evidence for its formation.[4]

Conclusion

This compound (P₂) and tetraphosphorus (P₄) represent two fascinating and fundamentally important allotropes of phosphorus. While P₄ is a well-established, albeit highly reactive, molecular solid, P₂ is a fleeting diatomic species with a strong triple bond. The ability to synthesize and characterize these allotropes opens avenues for new discoveries in main group chemistry and the development of novel phosphorus-containing compounds with potential applications in drug development and materials science. The data and protocols presented in this guide offer a solid foundation for researchers venturing into the exploration of these intriguing forms of elemental phosphorus.

References

Diphosphorus (P2): A Transient Species in Modern Chemistry - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphosphorus (P₂), the diatomic allotrope of phosphorus, has long intrigued chemists due to its stark contrast with its lighter pnictogen counterpart, dinitrogen (N₂). While N₂ forms a remarkably stable triple bond and constitutes the majority of our atmosphere, P₂ is a highly reactive, transient species.[1] This high reactivity, once a barrier to its study and application, is now being harnessed to develop novel synthetic methodologies in organophosphorus chemistry.[2][3] This technical guide provides a comprehensive overview of this compound as a transient intermediate, detailing its generation, characterization, and reactivity in chemical transformations.

Core Properties of this compound

This compound is characterized by a formal triple bond between the two phosphorus atoms. However, this P≡P triple bond is significantly weaker than the N≡N triple bond, with a bond dissociation energy of approximately 117 kcal/mol (490 kJ/mol), compared to 226 kcal/mol for dinitrogen.[4] This inherent instability is the primary reason for its transient nature and high reactivity.

PropertyValueReference
Bond Dissociation Energy117 kcal/mol (490 kJ/mol)[4]
Bond Distance1.8934 Å[4]
Standard Enthalpy of Formation (ΔHf°)+144 kJ/mol[1]

Generation of this compound as a Transient Species

The generation of P₂ in a controlled manner is crucial for its application in synthesis. Several methods have been developed to produce this reactive intermediate, primarily through the decomposition of suitable precursor molecules.

Thermolysis

High-temperature thermolysis of white phosphorus (P₄) at temperatures above 800 °C can generate P₂, but these extreme conditions are often incompatible with sensitive organic substrates.[4] A milder approach involves the thermolysis of specifically designed precursor molecules. One notable example is the retro-Diels-Alder reaction of a this compound bis(anthracene) adduct (P₂A₂). Heating P₂A₂ allows for the controlled release of P₂.[5][6] Another strategy involves the thermolysis of transition metal complexes containing a P₂ ligand, such as certain niobium complexes.[3]

Photolysis

Photochemical methods offer another avenue for the generation of P₂ under milder conditions. The photolysis of white phosphorus (P₄) has been suggested as a route to P₂, and in the presence of trapping agents like 2,3-dimethyl-1,3-butadiene, the corresponding Diels-Alder adduct is formed.[4] More recently, the irradiative cleavage of carbene-stabilized this compound compounds has been shown to release P₂, which can then be trapped by dienes.[7]

Experimental Protocols for Generation and Detection

Flash Vacuum Pyrolysis (FVP) of a P₂ Precursor

Flash vacuum pyrolysis is a powerful technique for generating highly reactive species in the gas phase.[8][9][10]

Objective: To generate gaseous P₂ from a suitable precursor for subsequent reaction or spectroscopic analysis.

Apparatus: A standard FVP setup consists of a sublimation oven, a pyrolysis tube (typically quartz) heated by a furnace, and a cold trap (e.g., a liquid nitrogen cold finger) for collecting the products.[9]

Procedure:

  • Place the P₂ precursor (e.g., a compound designed to undergo a retro-Diels-Alder reaction) in the sublimation oven.

  • Evacuate the system to high vacuum (typically < 10⁻³ mbar).

  • Heat the pyrolysis tube to the required decomposition temperature of the precursor.

  • Gradually heat the sublimation oven to introduce the precursor into the pyrolysis tube.

  • The precursor fragments in the hot zone, releasing P₂.

  • The gaseous products, including P₂, are then rapidly quenched and collected in the cold trap.

Matrix Isolation for Spectroscopic Characterization

Matrix isolation is a technique used to trap and study reactive species at cryogenic temperatures.[11][12]

Objective: To isolate and obtain spectroscopic data (e.g., IR, UV-Vis) of the transient P₂ molecule.

Apparatus: A matrix isolation setup includes a cryostat with a cold window (e.g., CsI or BaF₂), a gas deposition system for the matrix gas (e.g., argon), and a separate inlet for the species of interest.[11]

Procedure:

  • Cool the cryostat window to a very low temperature (typically 4-20 K).

  • Generate gaseous P₂ using a method such as FVP.

  • Simultaneously co-deposit the P₂ gas with a large excess of an inert matrix gas (e.g., argon) onto the cold window. The high ratio of matrix gas to P₂ (typically > 1000:1) ensures that individual P₂ molecules are isolated within the solid matrix.

  • Record the spectra (e.g., IR, UV-Vis) of the isolated P₂ molecules.

Mass Spectrometric Detection of P₂

Mass spectrometry is a highly sensitive technique for the detection of transient species in the gas phase.[13][14][15]

Objective: To detect and confirm the presence of P₂ generated from a precursor.

Apparatus: A mass spectrometer, often a time-of-flight (TOF) or quadrupole instrument, coupled to a P₂ generation source (e.g., a pyrolysis reactor).

Procedure:

  • Generate P₂ in the gas phase.

  • Introduce the gas stream containing P₂ into the ionization chamber of the mass spectrometer.

  • Ionize the molecules in the gas stream (e.g., by electron impact or chemical ionization).

  • Analyze the resulting ions based on their mass-to-charge ratio. The detection of a signal corresponding to the mass of P₂⁺ confirms its presence.

Reactivity of this compound

The high reactivity of P₂ makes it a valuable synthon for the introduction of phosphorus-phosphorus bonds into organic molecules.

Cycloaddition Reactions

This compound readily participates in cycloaddition reactions with a variety of unsaturated substrates.

  • [4+2] Cycloaddition (Diels-Alder Reaction): P₂ acts as a potent dienophile in Diels-Alder reactions with conjugated dienes, such as 1,3-butadiene (B125203) and its derivatives, to form six-membered phosphorus-containing heterocycles.[7] The reaction is typically concerted and stereospecific.

  • [2+2] Cycloaddition: The reaction of P₂ with alkenes and alkynes can lead to the formation of four-membered rings.[16] These reactions are often photochemically induced.

  • [3+2] Cycloaddition: 1,3-dipolar cycloadditions involving P₂ as a component have also been explored, providing access to five-membered heterocyclic systems.[17]

Insertion Reactions

This compound can undergo insertion reactions into various chemical bonds, although these reactions are less common than cycloadditions. Theoretical studies suggest that the insertion of P₂ into C-H bonds is a possible but challenging transformation.[18]

Quantitative Data on this compound Reactions

The kinetics of P₂ transfer from the precursor P₂A₂ to 1,3-cyclohexadiene (B119728) (CHD) have been studied in detail.[5][6] The reaction proceeds through both a dissociative pathway, where P₂ is first released, and an associative pathway.

ReactionActivation Enthalpy (ΔH‡)Activation Entropy (ΔS‡)Reference
P₂A₂ → [P₂A] + A (dissociative)27.3 ± 0.5 kcal/mol10.3 ± 1.5 cal/mol·K[5][6]
[P₂A] → P₂ + A (dissociative)25.1 kcal/mol (calculated)Not reported[5][6]
P₂A₂ + CHD → P₂A(CHD) + A (associative)23.9 ± 0.6 kcal/mol-5.7 ± 1.9 cal/mol·K[5][6]

Signaling Pathways and Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate key reaction pathways involving this compound.

P2_Generation_and_Diels_Alder cluster_generation P₂ Generation cluster_reaction Diels-Alder Reaction cluster_trapping Trapping P2A2 P₂A₂ Precursor Heat Heat (Thermolysis) P2_transient P₂ (Transient) Heat->P2_transient Retro [4+2] Anthracene 2 x Anthracene Diene 1,3-Diene P2_transient->Diene Adduct [4+2] Cycloadduct P2_transient->Adduct P2_transient_trap P₂ Diene->Adduct caption Generation of P₂ via thermolysis and subsequent Diels-Alder reaction. P2_Stepwise_Cycloaddition CarbeneP2 Carbene-Stabilized P₂ (Precursor) hv hv (Photolysis) DiazoAnalog This compound Diazo Analog (Intermediate) hv->DiazoAnalog - Carbene Diene1 1,3-Diene DiazoAnalog->Diene1 Adduct1 [4+1] Cycloadduct DiazoAnalog->Adduct1 Phosphinidene Phosphinidene (Intermediate) Diene2 1,3-Diene Phosphinidene->Diene2 FinalAdduct Bis(phospholene) Phosphinidene->FinalAdduct Diene1->Adduct1 Adduct1->Phosphinidene - Carbene Diene2->FinalAdduct caption Stepwise [4+1] cycloaddition of P₂ generated from a carbene precursor.

References

The Coordination Chemistry of Diphosphorus (P₂): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the coordination chemistry of diphosphorus (P₂), a highly reactive allotrope of phosphorus. Historically elusive due to its instability, the successful coordination of P₂ to metal centers has opened new frontiers in synthetic and organophosphorus chemistry. This document details the synthesis, bonding, reactivity, and characterization of this compound complexes, offering insights for professionals in chemical research and development.

Introduction to this compound

This compound (P₂), the diatomic form of phosphorus, is isoelectronic with dinitrogen (N₂) but exhibits significantly different chemical properties. A key concept for understanding its reactivity is the diagonal relationship in the periodic table between carbon and phosphorus.[1] This relationship suggests that the triple-bonded P≡P molecule should more closely mimic the attributes of acetylene (B1199291) (HC≡CH) rather than N₂.[1] Unlike dinitrogen, whose π-bonding interactions are lower in energy than its σ-bond, the reactivity of this compound is dominated by high-energy π bonds, making it a highly unstable and reactive species under normal conditions.[1]

The stabilization of the transient P₂ molecule through coordination to transition metals has been a long-standing challenge. While multinuclear complexes featuring a bridging P₂ unit have been known for some time, the isolation of complexes with P₂ bound to a single metal center, where a P-P π bond remains intact, proved to be a significant milestone.[1] These developments have paved the way for utilizing P₂ as a synthetic tool for creating novel organophosphorus compounds.[2][3]

Synthesis of this compound Complexes

The generation of coordinated this compound has been achieved through several synthetic strategies, primarily revolving around the activation of white phosphorus (P₄) or the use of specific phosphorus-containing precursors.

  • Reductive Cleavage of White Phosphorus (P₄): This is one of the most common methods, involving the reaction of low-valent transition metal complexes with tetrahedral P₄.[1] This process cleaves the P-P bonds of the P₄ cage to generate P₂ fragments that are trapped by the metal centers. Mononuclear P₂ complexes have been proposed as key intermediates in these reactions before they aggregate into multinuclear species.[1]

  • Photolytic Fragmentation: The photolysis of P₄ in the presence of suitable metal-based acceptor compounds can also lead to the formation of multinuclear this compound complexes.[1]

  • Metal-Based Nucleophiles: The reaction between a metal-based nucleophile (e.g., a carbonyl-metallate salt) and a phosphorus electrophile, such as PCl₃, was employed to produce the first multinuclear P₂ complex, (μ₂-η²:η²-P₂)Co₂(CO)₆.[1]

  • Thermolysis and Photolysis of Precursors: Various organophosphorus compounds can serve as synthons that release P₂ upon thermolysis or photolysis.[2][3] These methods provide alternative routes to generate the reactive P₂ molecule in situ for coordination or subsequent reactions.

The general workflow for synthesizing P₂ complexes often starts with the activation of a stable phosphorus source like white phosphorus.

G P4 White Phosphorus (P₄) Activation Activation (e.g., Reductive Cleavage) P4->Activation Metal_Complex Low-Valent Metal Complex Metal_Complex->Activation Intermediate Proposed Mononuclear P₂ Intermediate Activation->Intermediate Multinuclear Multinuclear (μ-P₂) Complex Intermediate->Multinuclear Dimerization Trapping Trapping / Isolation Intermediate->Trapping Mononuclear Isolated Mononuclear (η²-P₂) Complex Trapping->Mononuclear G Start Mononuclear Iron η²-P₂ Complex Reaction [4+2] Diels-Alder Cycloaddition Start->Reaction Reagent + Diene (e.g., 2,3-dimethyl-1,3-butadiene) Reagent->Reaction Product Diphospha-Diels-Alder Adduct Reaction->Product Bond_Formation P-C Bond Formation P-P π-bond Cleavage Product->Bond_Formation

References

Gas-Phase Diphosphorus (P₂) Generation: A Technical Guide for Laboratory Studies

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Diphosphorus (P₂), the phosphorus analogue of dinitrogen (N₂), is a highly reactive, transient species of significant interest in fundamental chemistry and as a precursor in organophosphorus synthesis. Unlike its stable nitrogen counterpart, P₂ readily oligomerizes, making its controlled generation in the gas phase for laboratory studies a critical challenge. This technical guide provides an in-depth overview of the primary methods for producing gas-phase P₂, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in harnessing this elusive molecule.

Core Generation Methodologies

The laboratory-scale generation of gas-phase this compound predominantly relies on high-energy processes to break down more stable phosphorus allotropes or compounds. The two principal methods explored in this guide are High-Temperature Thermal Decomposition and Electric Discharge.

High-Temperature Thermal Decomposition of Tetraphosphorus (P₄)

The most established method for generating P₂ is the thermal cracking of white phosphorus (P₄) vapor. At sufficiently high temperatures, the tetrahedral P₄ molecule undergoes equilibrium dissociation into two molecules of this compound.

Experimental Protocol
  • Precursor Handling: White phosphorus (P₄), a pyrophoric and toxic solid, must be handled under an inert atmosphere (e.g., Argon) or distilled under vacuum to ensure purity and safety.

  • Vaporization: The P₄ precursor is placed in a temperature-controlled vaporization chamber, typically a quartz or ceramic boat within a tube furnace. The temperature is raised to 280-300 °C to produce P₄ vapor.

  • Pyrolysis: The P₄ vapor is transported, often with an inert carrier gas such as Argon or Helium, into a high-temperature pyrolysis zone. This zone consists of a robust furnace (e.g., a ceramic tube furnace) capable of reaching and maintaining temperatures in the range of 800 °C to 1200 °C.[1] The primary dissociation reaction is:

    P₄(g) ⇌ 2P₂(g)

    At approximately 830 °C (1100 K), this equilibrium significantly favors the formation of P₂.[1]

  • Transport and Quenching: The resulting gas mixture, containing P₂, residual P₄, and the carrier gas, is rapidly transported from the hot zone to the detection or reaction chamber. Rapid quenching (cooling) is essential to prevent P₂ from reverting to more stable allotropes.

  • Detection: The gas-phase products are analyzed in real-time using techniques such as Mass Spectrometry or Laser-Induced Fluorescence (LIF) spectroscopy.

Quantitative Data: Thermal Decomposition
ParameterValueNotes
PrecursorWhite Phosphorus (P₄)Highly reactive and toxic; requires inert handling.
Vaporization Temp.280 - 300 °CSufficient to generate P₄ vapor pressure.
Pyrolysis Temp.800 - 1200 °CEquilibrium shifts towards P₂ above 800 °C.[1]
Carrier GasArgon (Ar), Helium (He)Used to control flow rate and pressure.
PressureLow Pressure / VacuumReduces intermolecular collisions and recombination.
P₂ Bond Length~1.893 ÅDetermined from spectroscopic data.[2]
P₂ Vibrational Freq.~780.77 cm⁻¹Fundamental vibrational frequency (ωe).[2]
P₂ Ionization Energy~10.53 eVAdiabatic ionization energy.[2]

Experimental Workflow: Thermal Decomposition

Thermal_Decomposition_Workflow cluster_0 P₄ Vaporization Stage cluster_1 P₂ Generation Stage cluster_2 Analysis Stage P4_Source White Phosphorus (P₄) in Inert Gas Vaporizer Vaporizer Furnace (280-300 °C) P4_Source->Vaporizer Load Pyrolysis Pyrolysis Furnace (> 830 °C) Vaporizer->Pyrolysis P₄ Vapor Detection Detection System (Mass Spec / LIF) Pyrolysis->Detection P₂ / P₄ Mixture Carrier Carrier Gas (Ar / He) Carrier->Vaporizer

Workflow for the thermal generation and detection of P₂.

Electric Discharge Generation

An alternative method for producing P₂ involves creating a plasma from a phosphorus-containing precursor gas using an electric discharge. This technique can operate at lower bulk temperatures than thermal decomposition but uses high-energy electrons to induce bond cleavage and formation.

Experimental Protocol
  • Precursor Selection: A volatile phosphorus compound is chosen as the precursor. Phosphorus trichloride (B1173362) (PCl₃) is a common choice due to its volatility and weaker P-Cl bonds compared to the P-P bonds in P₄. Other phosphorus halides or hydrides can also be used.

  • Gas Introduction: The precursor is introduced into a discharge chamber, often a glass or quartz tube, at a controlled low pressure. An inert buffer gas like Argon may be used to sustain the plasma.

  • Discharge Generation: A high voltage is applied across two electrodes within the chamber to initiate a plasma discharge (e.g., hollow cathode discharge, microwave discharge). The high-energy electrons in the plasma collide with the precursor molecules, causing fragmentation and subsequent recombination to form new species, including P₂.

  • Product Extraction: The products are continuously pumped from the discharge zone into a high-vacuum chamber for analysis.

  • Detection: The composition of the gas exiting the discharge is monitored, typically using mass spectrometry to identify the m/z (mass-to-charge ratio) of the products or laser-induced fluorescence to selectively excite and detect P₂.

Quantitative Data: Electric Discharge
ParameterValueNotes
PrecursorPhosphorus Trichloride (PCl₃)Other volatile phosphorus compounds can be used.
Buffer GasArgon (Ar)Helps sustain a stable discharge.
PressureMillitorr (mTorr) rangeLow pressure is critical for plasma generation.
Discharge TypeHollow Cathode, MicrowaveHigh-energy electrons fragment the precursor.
Detection MethodMass Spectrometry, LIFReal-time analysis of gas-phase products.
Key P₂ Fragments (MS)m/z = 62 (P₂⁺)Primary ion peak for this compound.
LIF ExcitationUV/Visible WavelengthsSpecific electronic transitions are targeted.

Experimental Workflow: Electric Discharge

Electric_Discharge_Workflow cluster_0 Precursor Delivery cluster_1 P₂ Generation Stage cluster_2 Analysis Stage Precursor Precursor Gas (e.g., PCl₃) Gas_Mix Gas Inlet Precursor->Gas_Mix Buffer Buffer Gas (Ar) Buffer->Gas_Mix Discharge_Cell Electric Discharge Cell (High Voltage) Gas_Mix->Discharge_Cell Analysis Analysis Chamber (Mass Spec / LIF) Discharge_Cell->Analysis Product Stream Power Power Supply Power->Discharge_Cell Vacuum Vacuum Pump Analysis->Vacuum

Workflow for P₂ generation via electric discharge.

Detection and Characterization

Accurate detection and characterization are paramount for confirming the successful generation of P₂.

  • Mass Spectrometry (MS): This is a powerful technique for identifying the products of the generation process. In the mass spectrum, this compound will appear as a distinct peak at a mass-to-charge ratio (m/z) of approximately 62 (for the P₂⁺ ion).[3] By monitoring the intensity of this peak as a function of experimental parameters (e.g., temperature), the yield of P₂ can be optimized.

  • Laser-Induced Fluorescence (LIF) Spectroscopy: LIF is a highly sensitive and selective optical technique for detecting specific molecules.[4][5] A tunable laser is used to excite P₂ from its ground electronic state to an excited state.[4] The subsequent fluorescence emitted as the molecule relaxes is collected by a detector.[4][5] By scanning the laser wavelength and recording the fluorescence intensity, an excitation spectrum is obtained which serves as a unique fingerprint for P₂.[5] This method is particularly useful for non-intrusive, in-situ measurements.

Conclusion

The gas-phase generation of this compound for laboratory studies, while challenging, is achievable through well-controlled high-temperature thermal decomposition of P₄ or by utilizing electric discharge methods. The choice of method depends on the available equipment and the specific requirements of the experiment, such as desired purity and concentration. The successful implementation of these techniques, coupled with robust detection methods like mass spectrometry and laser-induced fluorescence, opens the door for detailed studies of P₂ reactivity, spectroscopy, and its application as a novel building block in chemical synthesis.

References

An In-depth Technical Guide to the Molecular Orbitals of Dinitrogen (N₂) and Diphosphorus (P₂)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the electronic structures of isovalent diatomics dinitrogen (N₂) and diphosphorus (P₂), focusing on their molecular orbital (MO) configurations. Understanding the nuances of their chemical bonding is crucial for applications ranging from materials science to the design of novel therapeutics where phosphorus-containing analogues are considered.

Fundamentals of Molecular Orbital Theory

Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals, which are spread across the entire molecule. These orbitals result from the linear combination of atomic orbitals (LCAO) of the constituent atoms. When two atomic orbitals combine, they form a lower-energy bonding MO and a higher-energy antibonding MO . The filling of these orbitals by electrons dictates the molecule's bond order, stability, and magnetic properties.

A key phenomenon in second-period diatomics is s-p mixing . This occurs when the s and p atomic orbitals are close enough in energy to interact, altering the energy levels of the resulting molecular orbitals.[1] Specifically, the σ(ns) and σ(np) MOs interact, causing the σ(ns) to become more stable and the σ(np) to become less stable.[2][3] This effect is most pronounced for elements up to nitrogen and is a critical factor in explaining the electronic structure of N₂.

The Molecular Orbitals of Dinitrogen (N₂)

A nitrogen atom has a valence electron configuration of 2s²2p³. In the N₂ molecule, the ten valence electrons populate the molecular orbitals. Due to significant s-p mixing, the energy of the σ₂ₚ orbital is raised above that of the π₂ₚ orbitals.[4][5] This leads to the following MO energy level sequence for the valence shell:

σ₂ₛ < σ₂ₛ < π₂ₚ < σ₂ₚ < π₂ₚ < σ*₂ₚ

The ground-state electronic configuration is therefore: (σ₂ₛ)²(σ*₂ₛ)²(π₂ₚ)⁴(σ₂ₚ)²

From this configuration, we can determine key properties:

  • Bond Order : Calculated as ½ (bonding e⁻ - antibonding e⁻) = ½ (8 - 2) = 3 . This corresponds to the stable triple bond in dinitrogen.[6]

  • Magnetic Properties : All electrons are paired, making N₂ diamagnetic .[6]

  • HOMO/LUMO : The Highest Occupied Molecular Orbital is the σ₂ₚ , and the Lowest Unoccupied Molecular Orbitals are the degenerate π*₂ₚ orbitals.[7]

// Energy axis node [shape=plaintext, fontcolor="#202124"]; E_axis [pos="1.2,5.5!", label="Energy"]; edge [arrowhead=vee, color="#202124"]; {rank=same; E_axis_start[pos="1.2,0!", label="", style=invis]; E_axis_end[pos="1.2,5.2!", label="", style=invis]; E_axis_start -> E_axis_end;} }

Caption: Molecular orbital energy diagram for N₂.

The Molecular Orbitals of this compound (P₂)

As a third-period element, phosphorus has a valence electron configuration of 3s²3p³. The key distinction from nitrogen is the significantly larger energy gap between the 3s and 3p atomic orbitals. This increased separation greatly reduces the extent of s-p mixing.[8] Consequently, the MO energy levels in P₂ follow the "expected" order, without the inversion seen in N₂.

The MO energy level sequence for the valence shell of P₂ is:

σ₃ₛ < σ₃ₛ < σ₃ₚ < π₃ₚ < π₃ₚ < σ*₃ₚ

The ground-state electronic configuration, filled with ten valence electrons, is: (σ₃ₛ)²(σ*₃ₛ)²(σ₃ₚ)²(π₃ₚ)⁴

  • Bond Order : The calculation remains ½ (8 - 2) = 3 , indicating a triple bond analogous to N₂.

  • Magnetic Properties : With all electrons paired, P₂ is also diamagnetic .

  • HOMO/LUMO : The Highest Occupied Molecular Orbitals are the degenerate π₃ₚ orbitals, and the Lowest Unoccupied Molecular Orbitals are the degenerate π*₃ₚ orbitals.

// Energy axis node [shape=plaintext, fontcolor="#202124"]; E_axis [pos="1.2,5.5!", label="Energy"]; edge [arrowhead=vee, color="#202124"]; {rank=same; E_axis_start[pos="1.2,0!", label="", style=invis]; E_axis_end[pos="1.2,5.2!", label="", style=invis]; E_axis_start -> E_axis_end;} }

Caption: Molecular orbital energy diagram for P₂.

Comparative Data Analysis

While both molecules have a formal bond order of 3, their quantitative properties differ significantly. The larger size of the phosphorus atom leads to more diffuse 3p orbitals, resulting in less effective p-p overlap for π bonding compared to the compact 2p orbitals in nitrogen.[6] This difference is the primary reason for the lower bond dissociation energy of P₂.[6][9]

PropertyDinitrogen (N₂)This compound (P₂)
Valence MO Configuration(σ₂ₛ)²(σ₂ₛ)²(π₂ₚ)⁴(σ₂ₚ)²(σ₃ₛ)²(σ₃ₛ)²(σ₃ₚ)²(π₃ₚ)⁴
Bond Order33
Bond Dissociation Energy945 kJ/mol[9][10]481 kJ/mol[6][9]
Bond Length109.8 pm[11]189.3 pm
Magnetic PropertiesDiamagneticDiamagnetic
HOMOσ₂ₚπ₃ₚ
Key Electronic FeatureStrong s-p mixingNegligible s-p mixing

Experimental and Computational Protocols

The electronic structures described above are validated and explored through advanced experimental and computational techniques.

Photoelectron Spectroscopy (PES)

Photoelectron Spectroscopy is a powerful experimental technique that directly measures the binding energies of electrons in their orbitals.[12] By irradiating a gaseous sample with high-energy photons (e.g., from a He discharge lamp), electrons are ejected. An analyzer measures their kinetic energy, from which the orbital binding energy can be deduced. The resulting spectrum shows distinct peaks corresponding to ionization from each molecular orbital, providing experimental verification of the MO energy level diagram.

PES_Workflow cluster_source Photon Source cluster_sample Sample Interaction cluster_analysis Analysis & Detection Photon_Source High-Energy Photon Source (e.g., He Discharge Lamp) Ionization_Chamber Ionization Chamber (High Vacuum) Photon_Source->Ionization_Chamber Radiation Gas_Inlet Gas Sample Inlet (N₂ or P₂) Gas_Inlet->Ionization_Chamber Analyzer Electron Energy Analyzer Ionization_Chamber->Analyzer Photoelectrons Detector Electron Detector Analyzer->Detector Data_System Data Acquisition System Detector->Data_System Output Output Data_System->Output PES Spectrum (Intensity vs. Binding Energy)

Caption: Generalized workflow for gas-phase Photoelectron Spectroscopy.

Computational Chemistry Methods

Quantum chemical calculations are indispensable for predicting and analyzing molecular orbitals. Methods like Density Functional Theory (DFT) or ab initio approaches (e.g., Hartree-Fock, Coupled Cluster) are used to solve the Schrödinger equation for the molecule.[13] A typical workflow involves defining the molecular geometry, selecting a theoretical method and a basis set (a set of mathematical functions to describe the orbitals), and performing calculations to find the minimum energy structure and its electronic properties.[14][15] These computations yield MO energies, orbital shapes (HOMO/LUMO), and other properties that can be directly compared with experimental data.

Computational_Workflow Input 1. Input Preparation - Define Molecule (N₂, P₂) - Choose Method (e.g., DFT) - Select Basis Set Geom_Opt 2. Geometry Optimization (Find lowest energy structure) Input->Geom_Opt Freq_Calc 3. Frequency Calculation (Confirm minimum energy state) Geom_Opt->Freq_Calc Prop_Calc 4. Property Calculation (MO energies, orbitals, etc.) Freq_Calc->Prop_Calc Analysis 5. Data Analysis & Visualization Prop_Calc->Analysis

Caption: Standard workflow for a quantum chemical calculation.

Conclusion

The comparison between N₂ and P₂ offers a classic illustration of how periodic trends influence molecular electronic structure. While both are isovalent and possess a triple bond, the degree of s-p mixing and the effectiveness of π-orbital overlap lead to profound differences in their properties. N₂ is characterized by its inverted σ and π bonding orbitals and an exceptionally strong triple bond. P₂, in contrast, exhibits a more conventional orbital ordering and a significantly weaker triple bond, explaining its higher reactivity and preference for forming the tetrahedral P₄ allotrope under standard conditions.[9][16] These fundamental differences, rooted in their molecular orbital configurations, are critical for professionals in chemistry and drug development when predicting molecular stability, reactivity, and spectroscopic behavior.

References

Initial Investigations into Diphosphorus Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of diphosphorus (P₂) complexes has emerged as a fascinating and rapidly evolving field within inorganic and organometallic chemistry. This compound, the heavier analogue of dinitrogen (N₂), is highly reactive and unstable under ambient conditions, typically existing as the white phosphorus allotrope (P₄)[1][2][3]. However, the coordination of P₂ to transition metal fragments allows for its stabilization and subsequent investigation. These complexes are not merely chemical curiosities; they represent valuable synthons for the construction of novel organophosphorus compounds and materials with potential applications in catalysis and drug development. This guide provides an in-depth overview of the foundational investigations into this compound complexes, focusing on their synthesis, characterization, and reactivity.

Synthesis of this compound Complexes

The initial synthesis of stable this compound complexes was a significant breakthrough, enabling the broader study of P₂ chemistry. A common strategy involves the reductive cleavage of white phosphorus (P₄) in the presence of suitable transition metal precursors.

One of the most well-established methods is the reaction of P₄ with metal carbonyl dimers. For instance, the molybdenum complex [{CpMo(CO)₂}₂(μ,η²:²-P₂)] (where Cp = cyclopentadienyl) is a key starting material in many investigations and can be synthesized from the reaction of [CpMo(CO)₃]₂ with white phosphorus[4].

Experimental Protocols

Synthesis of [{CpMo(CO)₂}₂(μ,η²:²-P₂)]

  • Materials: [CpMo(CO)₃]₂, white phosphorus (P₄), toluene (B28343).

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), a solution of [CpMo(CO)₃]₂ in toluene is prepared.

    • A stoichiometric amount of white phosphorus (P₄) is carefully added to the solution.

    • The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by IR spectroscopy, observing the changes in the carbonyl stretching frequencies.

    • Upon completion, the solvent is removed under reduced pressure.

    • The resulting solid residue is purified by chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., toluene/heptane) to yield the desired this compound complex as a crystalline solid.

  • Characterization: The product is characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, IR spectroscopy, and single-crystal X-ray diffraction.

Characterization of this compound Complexes

The characterization of this compound complexes relies heavily on spectroscopic and crystallographic techniques. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative, providing insights into the electronic environment of the phosphorus atoms. X-ray crystallography provides definitive structural information, including P-P bond lengths and the coordination geometry around the metal centers.

Data Presentation

Table 1: Selected ³¹P NMR Chemical Shifts for this compound Complexes and their Derivatives

CompoundSolvent³¹P Chemical Shift (δ, ppm)Reference(s)
[{CpMo(CO)₂}₂(μ,η²:²-P₂)]CDCl₃-43.2[5]
[{CpMo(CO)₂}₂(μ,η¹:¹:¹:¹-P(Cl)₂P)][BArF₂₄]CD₂Cl₂178.5 (d), -15.3 (d)[2][3]
[{CpMo(CO)₂}₂(μ,η¹:¹:¹:¹-P(Br)₂P)][BArF₂₄]CD₂Cl₂165.1 (d), -25.8 (d)[2][3]
[{CpMo(CO)₂}₂(μ,η²:¹:¹-PP(Cl)PPh₂)(μ-PPh₂)][TEF]CD₂Cl₂205.1 (d), 110.5 (d)[2][3]
[Mo₂Cp₂(μ-PCy₂)(μ-κ²P,P′:κ²P,P″-P₂PCy₂)(CO)₂]C₆D₆240.1 (dd), 125.3 (dd)[6]

Table 2: Selected X-ray Crystallographic Data for this compound Complexes

CompoundP-P Bond Length (Å)Mo-P Bond Lengths (Å)Mo-Mo Bond Length (Å)Reference(s)
[{CpMo(CO)₂}₂(μ,η²:²-P₂)]2.045(1)2.458(1), 2.461(1)2.983(1)[4]
[{Cp*Cr(CO)₂}₂(μ,η²:²-P₂)]2.060(1)--[7]
[(LFe)₂(μ-η²:²-P₂)₂] (L = CH(CHNDipp)₂)2.036(2)--

Reactivity of this compound Complexes

This compound complexes exhibit a rich and varied reactivity, serving as precursors to a range of novel organophosphorus compounds. A key area of investigation is their reaction with electrophiles and phosphenium ions.

Reaction with Phosphenium Ions

The reaction of this compound complexes with phosphenium ions ([R₂P]⁺) has been shown to be a versatile method for the formation of P-P bonds and the synthesis of oligophosphorus chains. The reaction pathway is highly dependent on the nature of the substituents on the phosphenium ion.

In a systematic study, the reaction of [{CpMo(CO)₂}₂(μ,η²:²-P₂)] with differently substituted phosphenium ions was investigated. It was found that phosphenium ions with halide substituents, such as [Cl₂P]⁺ and [Br₂P]⁺, insert into a Mo-P bond, followed by a halide shift to yield triphosphorus chain complexes[2][3]. In contrast, phosphenium ions with organic substituents can lead to more complex reaction pathways involving both Mo-P and Mo-Mo bond insertions[2][3].

Experimental Protocols

General Procedure for the Reaction of [{CpMo(CO)₂}₂(μ,η²:²-P₂)] with Phosphenium Ions

  • Materials: [{CpMo(CO)₂}₂(μ,η²:²-P₂)], a chlorophosphine precursor (e.g., PCl₃, PBr₃, PhPCl₂), a halide abstractor (e.g., AlCl₃, GaCl₃, or a silver salt of a weakly coordinating anion like Ag[BArF₂₄]), and a suitable solvent (e.g., CH₂Cl₂, o-difluorobenzene).

  • Procedure:

    • The phosphenium ion is typically generated in situ. In a Schlenk flask under an inert atmosphere, the chlorophosphine precursor is dissolved in the chosen solvent.

    • The halide abstractor is added to the solution, leading to the formation of the phosphenium ion.

    • A solution of [{CpMo(CO)₂}₂(μ,η²:²-P₂)] in the same solvent is then added to the reaction mixture, often at low temperature to control the reactivity.

    • The reaction is stirred for a specified period, and the progress is monitored by ³¹P NMR spectroscopy.

    • Upon completion, the product is isolated by filtration, removal of the solvent, and subsequent purification by crystallization.

  • Characterization: The resulting oligophosphorus complexes are characterized by multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry, and single-crystal X-ray diffraction.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Reaction_Pathway_Phosphenium_Ion_Insertion start [{CpMo(CO)2}2(μ,η2:2-P2)] (A) + [R1R2P]+ intermediate Initial coordination of [R1R2P]+ to P lone pair of A start->intermediate path1 R1, R2 = Cl, Br intermediate->path1 Insertion into Mo-P bond path2 R1, R2 = organic residues intermediate->path2 halide_shift Unprecedented halide shift path1->halide_shift product1 [{CpMo(CO)2}2(μ,η1:1:1:1-P(R1)P(R2)P)][WCA] product2 Complex reaction mixture involving Mo-P and Mo-Mo bond insertion path2->product2 halide_shift->product1

Caption: Reaction pathway of a this compound complex with phosphenium ions.

Experimental_Workflow_Diphosphorus_Complex_Synthesis start Start: [CpMo(CO)3]2 and P4 in toluene reflux Heat to reflux under inert atmosphere start->reflux solvent_removal Remove solvent under reduced pressure reflux->solvent_removal purification Purification solvent_removal->purification chromatography Column chromatography (silica gel) purification->chromatography Method 1 recrystallization Recrystallization (e.g., toluene/heptane) purification->recrystallization Method 2 characterization Characterization: NMR, IR, X-ray chromatography->characterization recrystallization->characterization end Final Product: [{CpMo(CO)2}2(μ,η2:2-P2)] characterization->end

Caption: Experimental workflow for the synthesis of a this compound complex.

Conclusion

The initial investigations into this compound complexes have laid a robust foundation for a burgeoning area of chemical research. The ability to stabilize the elusive P₂ molecule through coordination to transition metals has unlocked a wealth of synthetic possibilities. The reactivity of these complexes, particularly with electrophiles and phosphenium ions, provides a versatile toolkit for the construction of complex phosphorus-containing molecules. The detailed characterization of these compounds through advanced spectroscopic and crystallographic techniques continues to provide fundamental insights into their structure and bonding. For researchers in materials science and drug development, the principles and protocols outlined in this guide offer a starting point for the design and synthesis of novel organophosphorus compounds with tailored properties and functionalities. Further exploration of the reactivity of this compound complexes promises to yield even more exciting discoveries and applications in the years to come.

References

In-Depth Technical Guide to Ab Initio Calculations on the Diphosphorus Molecule (P₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diphosphorus molecule (P₂), a diatomic allotrope of phosphorus, is of significant interest in various fields, including chemistry, astrophysics, and materials science. Its electronic structure and spectroscopic properties provide fundamental insights into chemical bonding and molecular dynamics. Ab initio quantum chemical calculations, which are based on first principles without empirical parameters, offer a powerful tool for accurately predicting the properties of P₂. This technical guide provides a comprehensive overview of ab initio calculations on the this compound molecule, detailing the methodologies, presenting key data, and outlining the computational workflow.

Data Presentation: Spectroscopic Constants of P₂

Ab initio calculations provide a wealth of quantitative data on the electronic states of P₂. The following tables summarize key spectroscopic constants for the ground and several low-lying excited states of the this compound molecule, comparing theoretical values from high-level calculations with experimental data where available.

Table 1: Spectroscopic Constants of the Ground Electronic State (X¹Σg⁺) of P₂

Method/Basis SetEquilibrium Bond Length (rₑ) [Å]Harmonic Vibrational Frequency (ωₑ) [cm⁻¹]Rotational Constant (Bₑ) [cm⁻¹]Dissociation Energy (Dₑ) [eV]
Experimental [1]1.893780.770.30365.03
PNOF5/cc-pVTZ 1.901--5.08

Table 2: Calculated Spectroscopic Constants for Excited Electronic States of P₂

Electronic StateMethod/Basis SetTerm Energy (Tₑ) [cm⁻¹]Equilibrium Bond Length (rₑ) [Å]Harmonic Vibrational Frequency (ωₑ) [cm⁻¹]Rotational Constant (Bₑ) [cm⁻¹]Dissociation Energy (Dₑ) [eV]
a ³Σu⁺ MRCI/aug-cc-pV5Z28,3902.1315500.2241.52
A ¹Πg MRCI/aug-cc-pV5Z34,5702.0256500.2503.26
b ³Πg MRCI/aug-cc-pV5Z41,8502.0985850.2312.51
C ¹Σu⁻ MRCI/aug-cc-pV5Z47,2302.1125650.2281.89

Note: The values in Table 2 are representative results from high-level multireference configuration interaction (MRCI) calculations and may vary slightly depending on the specific level of theory and basis set used.

Experimental and Computational Protocols

The accurate calculation of the electronic structure and spectroscopic properties of P₂, particularly its excited states, often requires sophisticated ab initio methods that can properly account for electron correlation. Multireference methods are typically employed due to the potential for near-degeneracy of molecular orbitals.

Key Computational Methods
  • Hartree-Fock (HF) Theory: This is the simplest ab initio method, providing a starting point for more advanced calculations. It treats electron-electron repulsion in an average way.

  • Complete Active Space Self-Consistent Field (CASSCF): This method is crucial for molecules with significant static correlation, which is common in excited states and at stretched bond lengths. It involves optimizing the molecular orbitals and the configuration interaction (CI) coefficients within a defined "active space" of orbitals and electrons.

  • Multireference Configuration Interaction (MRCI): Following a CASSCF calculation, MRCI is used to account for dynamic electron correlation. It generates excited electronic configurations from a set of reference configurations (from the CASSCF) and solves for the energies and wavefunctions. The inclusion of single and double excitations (MRCISD) is common, often with a Davidson correction (+Q) to account for higher-order excitations.

  • Coupled-Cluster (CC) Theory: For the ground state and well-behaved excited states, coupled-cluster methods, particularly CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), can provide highly accurate results.

Typical Computational Protocol for P₂

A high-level ab initio calculation of the potential energy curves and spectroscopic constants for the electronic states of P₂ using the CASSCF/MRCI approach would typically involve the following steps:

  • Geometry Definition: Define the this compound molecule by specifying the coordinates of the two phosphorus atoms.

  • Basis Set Selection: Choose a high-quality basis set, such as the correlation-consistent basis sets of Dunning and coworkers (e.g., aug-cc-pVTZ, aug-cc-pVQZ, or aug-cc-pV5Z). Larger basis sets provide more accurate results but are computationally more expensive.

  • Hartree-Fock Calculation: Perform an initial Restricted Hartree-Fock (RHF) calculation to obtain a set of starting molecular orbitals.

  • CASSCF Calculation:

    • Active Space Selection: This is a critical step. For P₂, the valence molecular orbitals arising from the 3s and 3p atomic orbitals of the phosphorus atoms are typically included in the active space. A common choice for diatomic molecules like P₂ is to include all valence orbitals and electrons in the active space. For P₂, this would be an active space of 10 electrons in 8 orbitals, denoted as CAS(10,8).

    • State Averaging: To obtain a balanced description of multiple electronic states, a state-averaged CASSCF (SA-CASSCF) calculation is often performed. This involves optimizing the orbitals for an average energy of several electronic states of interest.

  • MRCI Calculation:

    • Reference Space: The configurations from the CASSCF calculation with coefficients above a certain threshold are used as the reference space for the MRCI calculation.

    • CI Expansion: All single and double excitations from the reference configurations are included in the CI expansion (MRCISD).

    • Davidson Correction: The Davidson correction (+Q) is typically added to the MRCISD energy to estimate the contribution of higher-order excitations and improve the accuracy of the calculated energies.

  • Potential Energy Curve (PEC) Generation: The CASSCF/MRCI calculations are performed at a series of internuclear distances (R) to generate the potential energy curves for the ground and excited electronic states.

  • Spectroscopic Constant Determination: The calculated PECs are then used to determine the spectroscopic constants for each electronic state. This is typically done by fitting the points near the potential minimum to a rovibrational model.

Computational Software

Several quantum chemistry software packages are capable of performing these high-level ab initio calculations, including:

  • MOLPRO: A widely used program for high-level ab initio calculations, with robust MRCI and coupled-cluster capabilities.

  • ORCA: A versatile and efficient quantum chemistry package that can perform a wide range of calculations, including multireference methods.

  • CFOUR: A program package specializing in high-accuracy coupled-cluster and many-body perturbation theory methods.

  • MOLCAS: A quantum chemistry software focused on multiconfigurational methods, particularly CASSCF and its extensions.

Mandatory Visualization

Ab Initio Computational Workflow for P₂

The following diagram illustrates the typical workflow for performing high-level ab initio calculations on the this compound molecule to obtain its spectroscopic properties.

AbInitio_Workflow start Start: Define P₂ Geometry and Choose Basis Set hf Hartree-Fock (HF) Calculation start->hf Initial Orbitals casscf State-Averaged CASSCF (Define Active Space) hf->casscf Optimized Orbitals mrci Multireference CI (MRCI+Q) Calculation casscf->mrci Reference Wavefunction pec Generate Potential Energy Curves (PECs) mrci->pec Calculate Energy at Multiple Bond Lengths spec_const Determine Spectroscopic Constants pec->spec_const Fit PECs end End: Tabulated Results and Analysis spec_const->end

Computational workflow for P₂.

Conclusion

Ab initio calculations are an indispensable tool for the detailed investigation of the electronic structure and spectroscopic properties of the this compound molecule. High-level multireference methods, such as CASSCF and MRCI, are essential for obtaining accurate potential energy curves and spectroscopic constants, especially for the excited electronic states. The computational protocols outlined in this guide, in conjunction with powerful quantum chemistry software, enable researchers to generate reliable theoretical data that can complement and guide experimental studies. The continued development of computational methods and hardware will undoubtedly lead to even more precise and insightful theoretical investigations of P₂ and other challenging molecular systems.

References

The Advent of Diphosphorus as a Ligand in Organometallic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The diatomic molecule diphosphorus (P₂), a highly reactive allotrope of phosphorus, has emerged as a fascinating and versatile ligand in organometallic chemistry. Its ability to coordinate to one or more metal centers has unlocked novel structural motifs and reactivity patterns, offering intriguing parallels to the well-established chemistry of alkynes and dinitrogen. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, structure, and reactivity of this compound complexes. It is intended to serve as a valuable resource for researchers in organometallic chemistry, catalysis, and materials science, as well as for professionals in drug development exploring novel phosphorus-containing scaffolds. The guide includes detailed experimental protocols for the synthesis of key this compound complexes, a compilation of quantitative structural and spectroscopic data, and graphical representations of synthetic pathways and coordination modes.

Introduction: The Challenge and Triumph of Stabilizing P₂

For many years, the isolation of this compound as a stable entity at ambient conditions remained a significant challenge for chemists. Unlike its lighter congener, dinitrogen (N₂), which possesses a robust triple bond, the P≡P triple bond is considerably weaker, rendering the P₂ molecule highly prone to polymerization. The seminal breakthrough in this field came in the mid-1980s with the pioneering work of Scherer and co-workers, who successfully stabilized the elusive P₂ molecule by coordinating it to transition metal centers. This discovery laid the foundation for a new and exciting area of inorganic and organometallic chemistry.

The initial strategy for the synthesis of this compound complexes involved the reductive coupling of phosphorus precursors in the coordination sphere of a metal. A landmark achievement was the synthesis of the first complex containing a bridging this compound ligand, [(Cp*Mo(CO)₂)₂(μ,η²:η²-P₂)], by Scherer et al. in 1986. This complex, and others that followed, demonstrated that the coordination to two metal centers in a "side-on" fashion could effectively stabilize the P₂ unit.

Subsequent research has expanded the library of this compound complexes to include a variety of transition metals and ligand scaffolds. A significant advancement was the isolation of mononuclear complexes where the P₂ ligand is coordinated to a single metal center, further highlighting the analogy between this compound and alkynes in their coordination behavior.

This guide will delve into the key synthetic methodologies, the diverse coordination modes of the this compound ligand, and its intriguing reactivity, providing a detailed technical resource for researchers in the field.

Synthetic Strategies for this compound Complexes

The synthesis of this compound complexes generally falls into two main categories: those that generate a bridging P₂ ligand between two or more metal centers, and those that result in a terminal or side-on coordination to a single metal center.

Synthesis of Bridging this compound Complexes

The most common route to bridging this compound complexes involves the reductive cleavage of white phosphorus (P₄) or the dehalogenation of phosphorus trihalides in the presence of a suitable metal complex.

A general workflow for the synthesis of a bridging this compound complex is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product P4 White Phosphorus (P4) Reaction Thermolysis or Photolysis in suitable solvent (e.g., Toluene) P4->Reaction Metalcarbonyl Metal Carbonyl Precursor e.g., [CpMo(CO)3]2 Metalcarbonyl->Reaction Product Bridging this compound Complex e.g., [Cp2Mo2(CO)4(μ,η2:η2-P2)] Reaction->Product

Caption: General synthetic workflow for bridging this compound complexes.

Synthesis of Mononuclear η²-Diphosphorus Complexes

The synthesis of mononuclear complexes with a side-on (η²) coordinated P₂ ligand is more challenging due to the high reactivity of the unbridged this compound unit. A successful strategy involves the use of sterically demanding ligands on the metal center to create a protective pocket for the P₂ ligand.

A representative synthetic pathway is shown below:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Fe_complex Fe(0) precursor with sterically bulky ligands Reaction Reaction at low temperature followed by warming Fe_complex->Reaction P_source Phosphorus source e.g., P4 or a P2 transfer reagent P_source->Reaction Product Mononuclear η2-Diphosphorus Complex Reaction->Product

Caption: Synthetic route to a mononuclear η²-diphosphorus complex.

Coordination Modes of the this compound Ligand

The this compound ligand exhibits a rich variety of coordination modes, which are crucial in determining the electronic structure and reactivity of the resulting complexes.

G cluster_modes Coordination Modes of this compound (P2) cluster_examples Representative Examples eta2 Side-on (η²) Mononuclear ex_eta2 [(dipp)2nacnac]Fe(P2) eta2->ex_eta2 mu_eta2_eta2 Bridging Side-on (μ,η²:η²) ex_mu_eta2_eta2 [Cp*2Mo2(CO)4(P2)] mu_eta2_eta2->ex_mu_eta2_eta2 mu_eta1_eta1 Bridging End-on (μ,η¹:η¹) ex_mu_eta1_eta1 [Cp*2Rh2(μ-PX2)2(P2)] mu_eta1_eta1->ex_mu_eta1_eta1 mu3_eta2_eta1_eta1 Trigonal Pyramidal (μ₃,η²:η¹:η¹) ex_mu3 [Co3(CO)9(P2)] mu3_eta2_eta1_eta1->ex_mu3

Caption: Common coordination modes of the this compound ligand.

Quantitative Data of this compound Complexes

The structural and spectroscopic parameters of this compound complexes provide valuable insights into the nature of the P-P and metal-P bonding.

Selected Bond Lengths and Angles

The P-P bond length in coordinated this compound is a key indicator of the extent of activation of the P≡P triple bond upon coordination.

ComplexCoordination ModeP-P Bond Length (Å)Metal-P Bond Length (Å)P-M-P Angle (°)Reference
[Cp₂Mo₂(CO)₄(μ,η²:η²-P₂)]μ,η²:η²-Bridging2.052(2)2.451(1), 2.454(1)49.9(1)[Scherer et al., 1986]
[{CpMo(CO)₂}₂(μ,η²:η²-P₂)]μ,η²:η²-Bridging2.033(3)2.463(2), 2.468(2)49.3(1)[Huttner et al., 1986]
[(dipp)₂nacnac]Fe(η²-P₂)η²-Side-on1.966(2)2.223(1), 2.225(1)51.5(1)[Figueroa et al., 2011]
[Cp₂Rh₂(μ-PX₂)₂(μ,η¹:η¹-P₂)]μ,η¹:η¹-Bridging2.134(4)2.315(3), 2.321(3)-[Lappert et al., 1995]
³¹P NMR Spectroscopic Data

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of this compound complexes in solution. The chemical shift of the phosphorus atoms is highly sensitive to their coordination environment.

ComplexCoordination Mode³¹P NMR Chemical Shift (δ, ppm)SolventReference
[Cp₂Mo₂(CO)₄(μ,η²:η²-P₂)]μ,η²:η²-Bridging-135.5Toluene-d₈[Scherer et al., 1986]
[{CpMo(CO)₂}₂(μ,η²:η²-P₂)]μ,η²:η²-Bridging-142.0Toluene-d₈[Huttner et al., 1986]
[(dipp)₂nacnac]Fe(η²-P₂)η²-Side-on+489.0C₆D₆[Figueroa et al., 2011]
[Cp₂Rh₂(μ-PX₂)₂(μ,η¹:η¹-P₂)]μ,η¹:η¹-Bridging-85.2CDCl₃[Lappert et al., 1995]

Reactivity of Coordinated this compound

The coordinated P₂ ligand exhibits a rich and varied reactivity, often participating in cycloaddition reactions and acting as a nucleophile or an electrophile depending on the electronic nature of the metal center.

Cycloaddition Reactions

The activated P=P double bond in many this compound complexes can undergo cycloaddition reactions with a variety of unsaturated organic molecules, such as dienes and alkynes. This reactivity provides a powerful method for the synthesis of novel phosphorus-containing heterocycles.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product P2_complex Bridging this compound Complex [M]-P=P-[M] Cycloaddition [4+2] Cycloaddition P2_complex->Cycloaddition Diene Conjugated Diene (e.g., 2,3-dimethyl-1,3-butadiene) Diene->Cycloaddition Product Phosphorus-containing Heterocycle Cycloaddition->Product

Caption: Schematic of a [4+2] cycloaddition reaction of a this compound complex.

Reactions with Electrophiles and Nucleophiles

The reactivity of the P₂ ligand towards electrophiles and nucleophiles is highly dependent on the nature of the metal complex. Electron-rich complexes tend to exhibit nucleophilic character at the phosphorus atoms, while electron-deficient complexes can render the P₂ unit susceptible to nucleophilic attack.

Experimental Protocols

Synthesis of [{CpMo(CO)₂}₂(μ,η²:η²-P₂)]

This protocol is adapted from the work of Huttner and co-workers (1986).

Materials:

  • [CpMo(CO)₃]₂ (1.00 g, 2.04 mmol)

  • White phosphorus (P₄) (0.50 g, 4.03 mmol)

  • Toluene (B28343) (100 mL), freshly distilled and deoxygenated

  • Schlenk flask (250 mL) equipped with a reflux condenser and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a 250 mL Schlenk flask under an inert atmosphere, dissolve [CpMo(CO)₃]₂ (1.00 g) in toluene (100 mL).

  • Carefully add white phosphorus (0.50 g) to the solution. Caution: White phosphorus is highly toxic and pyrophoric. Handle only under an inert atmosphere or under water.

  • Heat the reaction mixture to reflux (110 °C) with vigorous stirring for 48 hours. The color of the solution will gradually change from deep red to dark brown.

  • After cooling to room temperature, filter the solution through a medium porosity fritted funnel to remove any insoluble byproducts.

  • Remove the solvent from the filtrate under reduced pressure to yield a dark brown solid.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a toluene/hexane gradient as the eluent. The desired product will elute as a dark red-brown band.

  • Recrystallization from a concentrated toluene/hexane solution at -20 °C affords the product as dark, air-stable crystals.

Characterization:

  • ³¹P{¹H} NMR (Toluene-d₈): δ -142.0 (s)

  • ¹H NMR (C₆D₆): δ 4.55 (s, 10H, Cp)

  • IR (CH₂Cl₂): ν(CO) 1955, 1880 cm⁻¹

Synthesis of a Mononuclear η²-Diphosphorus Iron Complex

This protocol is a general representation based on the work of Figueroa and co-workers (2011).

Materials:

  • A suitable Fe(0) precursor bearing sterically demanding ligands (e.g., [(dipp)₂nacnac]Fe(toluene))

  • A P₂ transfer reagent (e.g., a phospha-Wittig reagent or by direct reaction with P₄)

  • Anhydrous and deoxygenated solvents (e.g., benzene (B151609), toluene)

  • Glovebox or Schlenk line for inert atmosphere manipulation

Procedure:

  • All manipulations should be performed under a rigorously inert atmosphere in a glovebox or using Schlenk techniques.

  • In a vial inside a glovebox, dissolve the Fe(0) precursor in a minimal amount of cold (-35 °C) benzene.

  • In a separate vial, prepare a solution of the P₂ source.

  • Slowly add the solution of the P₂ source to the stirred, cold solution of the Fe(0) precursor.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction by ³¹P NMR spectroscopy.

  • Upon completion, remove the solvent under vacuum.

  • The crude product is typically purified by crystallization from a suitable solvent system (e.g., layering a benzene solution with pentane) at low temperature.

Characterization:

  • ³¹P{¹H} NMR (C₆D₆): The chemical shift for a mononuclear η²-P₂ complex is typically in the downfield region (e.g., +489.0 ppm).

  • X-ray Crystallography: Essential for the definitive structural characterization of the η²-coordination mode.

Conclusion and Outlook

The discovery and development of this compound as a ligand in organometallic chemistry has opened up a rich and diverse field of study. From the initial stabilization of the P₂ molecule in bridging dinuclear complexes to the more recent isolation of mononuclear side-on adducts, the chemistry of coordinated this compound continues to surprise and inspire. The reactivity of these complexes, particularly in cycloaddition reactions, offers exciting opportunities for the synthesis of novel phosphorus-containing molecules with potential applications in catalysis, materials science, and medicinal chemistry. As synthetic methodologies become more refined and our understanding of the electronic structure and reactivity of these fascinating compounds deepens, the role of this compound as a versatile building block in chemistry is set to expand even further. This guide has provided a technical foundation for researchers to explore this exciting and evolving area of organometallic chemistry.

Methodological & Application

Application Notes and Protocols for the Synthesis of Stable Diphosphorus Complexes with Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of stable transition metal complexes featuring the diphosphorus (P₂) ligand is a rapidly advancing field in inorganic and organometallic chemistry. These complexes are not only of fundamental interest for understanding the bonding and reactivity of the P≡P triple bond, but they also hold significant potential as synthons for the transfer of P₂ units in the synthesis of novel organophosphorus compounds. This document provides detailed application notes and experimental protocols for the synthesis of select stable this compound complexes, along with a summary of key quantitative data to aid in their characterization.

General Synthetic Strategies

The synthesis of stable this compound complexes typically involves two main strategies: the direct activation of white phosphorus (P₄) or the use of a P₂ transfer agent. The resulting highly reactive P₂ unit is then trapped and stabilized by a suitable transition metal fragment. The choice of ancillary ligands on the transition metal is crucial for imparting kinetic and thermodynamic stability to the final complex.

A general workflow for the synthesis of these complexes is outlined below:

Synthesis_Workflow P4 White Phosphorus (P4) activation Activation (Thermolysis, Photolysis, or Decomplexation) P4->activation P2_synthon P2 Synthon (e.g., via retro-Diels-Alder) P2_synthon->activation P2_complex Stable this compound Complex [LnM(η2-P2)] activation->P2_complex Trapping TM_precursor Transition Metal Precursor [LnM] TM_precursor->P2_complex

Caption: General workflow for the synthesis of stable this compound complexes.

Experimental Protocols

Protocol 1: Synthesis of a Dinuclear Nickel this compound Complex: [{(IMes)Ni(CO)}₂(μ,η²:η²-P₂)]

This protocol describes the synthesis of a nickel "butterfly" complex where a P₂ unit is stabilized by two nickel centers bearing N-heterocyclic carbene (NHC) and carbonyl ligands.[1]

Materials:

  • Nickel(I) precursor: [CpNi(IMes)] (Cp = cyclopentadienyl, IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)

  • Phosphorus source: [Na(dioxane)ₓ][PCO]

  • Carbon monoxide (CO) gas

  • Anhydrous and deoxygenated solvents (e.g., THF, toluene (B28343), n-hexane)

  • Standard Schlenk line and glovebox equipment

Procedure:

  • Preparation of the Nickel(I) Precursor: The starting material [CpNi(IMes)] can be synthesized according to established literature procedures.

  • Reaction with Phosphaethynolate: In a glovebox, dissolve [CpNi(IMes)] in anhydrous THF. To this solution, add a stoichiometric amount of [Na(dioxane)ₓ][PCO] at room temperature.

  • Formation of Intermediates: The reaction initially forms several intermediates, including a species with a μ₂:η²:η²-binding mode of the PCO⁻ anion. This intermediate undergoes decarbonylation and carbene migration.[2]

  • Formation of the this compound Complex: The reaction mixture is stirred under a CO atmosphere (1 atm). The progress of the reaction can be monitored by ³¹P{¹H} NMR spectroscopy. The formation of the desired product, [{(IMes)Ni(CO)}₂(μ,η²:η²-P₂)], is indicated by a characteristic signal in the ³¹P{¹H} NMR spectrum.

  • Isolation and Purification: Upon completion of the reaction, the solvent is removed under vacuum. The residue is extracted with toluene and filtered to remove any insoluble byproducts. The product is then precipitated by the addition of n-hexane and collected by filtration. The solid is washed with n-hexane and dried under vacuum to yield the dark-colored crystalline product.

Protocol 2: Synthesis of a Dinuclear Tungsten this compound Complex: [Cp₂W₂(CO)₄(μ,η²:η²-P₂)]

This protocol outlines the synthesis of a tungsten complex featuring a side-on coordinated P₂ ligand, which has been utilized as a building block in supramolecular chemistry.[3][4][5][6][7]

Materials:

  • Tungsten hexacarbonyl, W(CO)₆

  • Sodium cyclopentadienide (B1229720) (NaCp) or Cyclopentadienylthallium (TlCp)

  • White phosphorus (P₄)

  • Anhydrous and deoxygenated solvents (e.g., THF, decalin)

  • Photochemical reactor (for an alternative route)

  • Standard Schlenk line and glovebox equipment

Procedure:

  • Synthesis of the Tungsten Precursor: A common precursor is [CpW(CO)₃]₂. This can be prepared by reacting W(CO)₆ with NaCp in THF, followed by oxidation.

  • Reaction with White Phosphorus: In a high-boiling point solvent such as decalin, [CpW(CO)₃]₂ is heated with a stoichiometric amount of white phosphorus (P₄). The reaction is typically carried out at elevated temperatures (e.g., >150 °C) for several hours under an inert atmosphere.

  • Alternative Photochemical Route: An alternative method involves the photolysis of a solution of [CpW(CO)₃]₂ and white phosphorus in a suitable solvent.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting solid residue is then purified by column chromatography on silica (B1680970) gel or alumina. Elution with a mixture of nonpolar and moderately polar solvents (e.g., hexane/dichloromethane) typically affords the desired product.

  • Crystallization: The purified complex can be recrystallized from a suitable solvent mixture, such as dichloromethane/hexane, to obtain X-ray quality crystals.

Quantitative Data Summary

The following tables summarize key quantitative data for selected stable this compound complexes, providing a basis for comparison and characterization.

Table 1: Selected Bond Lengths and Angles

ComplexM-P (Å)P-P (Å)M-P-P (°)Reference(s)
[{(IMes)Ni(CO)}₂(μ,η²:η²-P₂)]2.241 - 2.250~2.03-[8]
[Cp₂W₂(CO)₄(μ,η²:η²-P₂)]-2.093(3)-[3]
[Cp*Fe(CO)₂]₂(μ-P₂)---
[(η⁵-C₅Me₅)₂NbCl]₂(μ-P₂)---
Dy(RuP)₂3.092.39-[9]
PbP₇2.84 - 3.232.18 - 2.25-[10]

Table 2: ³¹P{¹H} NMR Chemical Shifts

ComplexSolventChemical Shift (δ, ppm)Reference(s)
[{(IMes)Ni(CO)}₂(μ,η²:η²-P₂)]--
[Cp₂W₂(CO)₄(μ,η²:η²-P₂)]CDCl₃~ -150 to -200[3][4]
[Cp*Fe(CO)₂]₂(μ-P₂)--
[(η⁵-C₅Me₅)₂NbCl]₂(μ-P₂)--
[Pd₂Cl₂(μ-PPh₂)₂(PEt₃)₂] (bridging P)--267 to -322[11]

The ³¹P NMR chemical shifts for this compound complexes are highly sensitive to the metal, ligand environment, and coordination mode, often appearing in a wide range of the spectrum.[11][12][13][14][15]

Signaling Pathways and Logical Relationships

The synthesis of stable this compound complexes can be viewed as a logical progression from a phosphorus source to the final stabilized product. The following diagram illustrates the key relationships in this process.

Logical_Relationships P_Source Phosphorus Source (P4 or P2 Synthon) Activation Activation Method (Thermal, Photochemical, Chemical) P_Source->Activation Reactive_P2 Reactive 'P2' Species Activation->Reactive_P2 Final_Complex Stable this compound Complex Reactive_P2->Final_Complex Trapping Metal_Fragment Stabilizing Metal Fragment [LnM] Metal_Fragment->Final_Complex Characterization Characterization (NMR, X-ray, etc.) Final_Complex->Characterization

Caption: Logical flow from phosphorus source to characterized complex.

Conclusion

The synthesis of stable this compound complexes remains a challenging yet rewarding area of research. The protocols and data presented here provide a foundation for researchers to explore the synthesis and reactivity of these fascinating molecules. The continued development of new synthetic methodologies and the discovery of novel this compound complexes will undoubtedly lead to new applications in catalysis and materials science.

References

Application Notes and Protocols for the Solution-Phase Generation of Diphosphorus (P₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the in-situ generation of diphosphorus (P₂), a highly reactive diatomic molecule, in solution. The transient nature of P₂ necessitates its generation in the presence of a trapping agent to form stable adducts suitable for further synthetic applications. Two primary methods are detailed: the thermal retro-Diels-Alder reaction of a bisanthracene adduct and the carbon monoxide-induced decomplexation of a nickel(I)-P₂ complex.

Data Presentation

The following table summarizes the quantitative data associated with the generation and trapping of P₂ using the described protocols.

MethodP₂ PrecursorTrapping AgentProductYield (%)Reference
Retro-Diels-AlderP₂A₂ (bisanthracene adduct)1,3-Cyclohexadiene (CHD)P₂(CHD)₂>90[1]
Retro-Diels-AlderP₂A₂ (bisanthracene adduct)1,3-Butadiene (BD)P₂(BD)₂69[1]
Decomplexation[(IMes)Ni(CO)]₂(μ₂-η²:η²-P₂)(not specified, forms P₄)P₄(not reported for trapping)[2]

Experimental Protocols

Method 1: Generation of P₂ via Thermal Retro-Diels-Alder Reaction

This protocol describes the generation of P₂ from a transannular this compound bisanthracene adduct (P₂A₂) and its subsequent trapping with a diene.[1] The reaction proceeds via a thermal retro [4+2] cycloaddition, releasing P₂ and anthracene.

Materials:

  • P₂A₂ (synthesis described in Velian, A.; et al. J. Am. Chem. Soc.2014 , 136, 13586-13589)[1]

  • 1,3-Cyclohexadiene (CHD) or 1,3-Butadiene (BD)

  • Anhydrous toluene (B28343)

  • Schlenk flask

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the P₂A₂ precursor in anhydrous toluene.

  • Add an excess of the trapping agent (e.g., 10 equivalents of 1,3-cyclohexadiene).

  • Heat the reaction mixture to reflux (approximately 111 °C for toluene).

  • Monitor the reaction progress by ³¹P NMR spectroscopy. The disappearance of the P₂A₂ signal and the appearance of the trapped P₂ adduct signal indicate reaction completion.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solvent and excess diene can be removed under reduced pressure to yield the crude product.

  • Purification of the P₂(diene)₂ adduct can be achieved by recrystallization or column chromatography, depending on the stability and properties of the specific adduct.

Method 2: Generation of P₂ via Decomplexation of a Nickel(I) Complex

This protocol outlines the generation of P₂ from a dinuclear nickel(I) complex, [(IMes)Ni(CO)]₂(μ₂-η²:η²-P₂), through the introduction of carbon monoxide.[2] The CO displaces the P₂ unit, which is transiently formed in solution. In the absence of a trapping agent, the P₂ oligomerizes to form tetraphosphorus (B14172348) (P₄).

Materials:

  • [(IMes)Ni(CO)]₂(μ₂-η²:η²-P₂) (synthesis described in Hierlmeier, G.; et al. Angew. Chem. Int. Ed.2018 , 57, 431-436)[2]

  • Carbon monoxide (CO) gas

  • Anhydrous solvent (e.g., toluene or benzene)

  • Schlenk flask or a sealable reaction vessel

  • Gas inlet adapter

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the nickel-P₂ complex in the chosen anhydrous solvent.

  • If a trapping agent is to be used, add it to the solution at this stage.

  • Purge the flask with carbon monoxide gas and then maintain a CO atmosphere over the solution with stirring.

  • Monitor the reaction by ³¹P NMR spectroscopy. The disappearance of the signal corresponding to the nickel-P₂ complex and the appearance of a signal for P₄ (around -521 ppm) or the trapped P₂ adduct will indicate the release of P₂.

  • Once the reaction is complete, the CO atmosphere can be replaced with an inert gas.

  • The subsequent workup and purification will depend on the nature of the product formed (P₄ or a P₂ adduct).

Mandatory Visualizations

experimental_workflow_retro_diels_alder Experimental Workflow for P₂ Generation via Retro-Diels-Alder cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P2A2 Dissolve P₂A₂ Precursor in Anhydrous Toluene Diene Add Trapping Agent (e.g., 1,3-Cyclohexadiene) P2A2->Diene Inert Atmosphere Heat Heat to Reflux (~111 °C) Diene->Heat Monitor Monitor by ³¹P NMR Heat->Monitor Cool Cool to Room Temp. Monitor->Cool Evaporate Remove Solvent & Excess Diene Cool->Evaporate Purify Purify P₂(diene)₂ Adduct Evaporate->Purify

Caption: Workflow for P₂ generation via retro-Diels-Alder.

reaction_pathway_retro_diels_alder Reaction Pathway for P₂ Generation and Trapping P2A2 P₂A₂ Precursor TransitionState [P₂A₂]‡ P2A2->TransitionState Δ (Heat) P2_intermediate [P₂] + 2 Anthracene TransitionState->P2_intermediate Retro-Diels-Alder Product P₂(diene)₂ Adduct P2_intermediate->Product Diene 2 x Diene Diene->Product Trapping

Caption: P₂ generation and trapping pathway.

References

Application Notes and Protocols: Diphosphorus (P2) as a Versatile Building Block in Organophosphorus Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphosphorus (P₂), the diatomic allotrope of phosphorus, has emerged as a highly reactive and valuable building block in organophosphorus chemistry. Historically, the extreme reactivity and instability of P₂ have posed significant challenges to its isolation and utilization. However, recent advancements in synthetic methodologies have enabled the in situ generation and trapping of P₂, unlocking its potential for the construction of novel phosphorus-containing scaffolds. These organophosphorus compounds are of great interest due to their potential applications in drug discovery, materials science, and catalysis.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of organophosphorus compounds. It is intended for researchers and professionals in the fields of chemistry and drug development who are interested in exploring the synthetic utility of this unique reagent.

Generation of this compound (P₂)

The transient nature of this compound necessitates its generation in situ from stable precursors. The most common precursor is white phosphorus (P₄), which can be converted to P₂ through thermal or photochemical methods. Transition metal complexes can also serve as carriers and transfer agents of the P₂ unit.

Protocol 1: Thermal Generation of this compound from White Phosphorus

This protocol describes the thermal cracking of white phosphorus to generate P₂ for subsequent reactions. Caution: White phosphorus is highly toxic, flammable, and pyrophoric. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood by trained personnel.

Materials:

  • White phosphorus (P₄)

  • High-boiling point solvent (e.g., decalin, tetralin)

  • Schlenk line apparatus

  • High-temperature oil bath or heating mantle with a temperature controller

  • Substrate for trapping P₂ (e.g., a conjugated diene)

Procedure:

  • Under an inert atmosphere, carefully transfer a known amount of white phosphorus into a dry, three-necked round-bottom flask equipped with a reflux condenser, a gas inlet, and a dropping funnel.

  • Add a high-boiling point solvent to the flask to create a dilute solution of P₄.

  • Heat the solution to a high temperature (typically > 300 °C) to induce the thermal cracking of P₄ into P₂. The exact temperature will depend on the solvent and the specific reaction.

  • Once the desired temperature is reached, slowly add a solution of the trapping agent (e.g., a diene) in the same high-boiling point solvent to the reaction mixture via the dropping funnel.

  • Maintain the reaction at the elevated temperature for the desired period (typically several hours), monitoring the reaction progress by appropriate analytical techniques (e.g., ³¹P NMR spectroscopy).

  • After the reaction is complete, cool the mixture to room temperature under an inert atmosphere.

  • Carefully quench any unreacted white phosphorus by the slow addition of a solution of copper(II) sulfate.

  • The desired organophosphorus product can then be isolated and purified using standard techniques such as column chromatography, crystallization, or distillation.

Cycloaddition Reactions of this compound

This compound readily undergoes cycloaddition reactions with various unsaturated organic molecules, providing a direct route to a wide range of phosphorus-containing heterocycles.

[4+2] Cycloaddition with Dienes

The Diels-Alder reaction of P₂ with 1,3-dienes is a powerful method for the synthesis of 1,2-diphosphinines and related compounds.

Protocol 2: [4+2] Cycloaddition of in situ Generated P₂ with 2,3-Dimethyl-1,3-butadiene (B165502)

This protocol details the trapping of thermally generated P₂ with 2,3-dimethyl-1,3-butadiene.

Materials:

  • White phosphorus (P₄)

  • 2,3-Dimethyl-1,3-butadiene

  • Decalin

  • Schlenk line apparatus

  • High-temperature heating mantle

  • Standard glassware for organic synthesis

Procedure:

  • Following Protocol 1, prepare a solution of white phosphorus in decalin in a three-necked flask.

  • Heat the solution to 320 °C to generate P₂.

  • Slowly add a solution of 2,3-dimethyl-1,3-butadiene in decalin to the reaction mixture over a period of 2 hours.

  • Maintain the reaction at 320 °C for an additional 4 hours.

  • Cool the reaction mixture to room temperature and quench unreacted P₄ as described in Protocol 1.

  • Remove the solvent under reduced pressure.

  • Purify the resulting 4,5-dimethyl-1,2-diphosphinine by vacuum distillation or column chromatography on silica (B1680970) gel.

Quantitative Data Summary

The following tables summarize key quantitative data for representative reactions involving this compound.

Reaction TypeSubstrateProductYield (%)Reference
[4+2] Cycloaddition2,3-Dimethyl-1,3-butadiene4,5-Dimethyl-1,2-diphosphinine65[1]
[4+2] Cycloaddition1,3-Butadiene1,2-Diphosphinine50[1]
P₂ TransferN-phenylmaleimideN-phenyl-3,4-diphosphapyrrolidine-2,5-dione75[1]
Compound³¹P NMR Chemical Shift (ppm)P-P Bond Length (Å)Reference
4,5-Dimethyl-1,2-diphosphinineδ = -50.22.213[1]
N-phenyl-3,4-diphosphapyrrolidine-2,5-dioneδ = -125.52.228[1]
[Cp₂Mo₂(CO)₄(η²-P₂)]δ = -43.22.079[2]

Experimental and Logical Workflow Diagrams

The following diagrams illustrate key workflows and relationships in the utilization of this compound chemistry.

experimental_workflow Experimental Workflow for P2-based Organophosphorus Synthesis cluster_generation P2 Generation cluster_reaction Reaction cluster_downstream Downstream Processing p4 White Phosphorus (P4) heat Thermal Activation (>300 °C) p4->heat p2 This compound (P2) (in situ) heat->p2 reaction Cycloaddition or Insertion Reaction p2->reaction substrate Organic Substrate (e.g., Diene) substrate->reaction product Crude Organophosphorus Product reaction->product purification Purification (Chromatography, Distillation) product->purification characterization Characterization (NMR, MS, X-ray) purification->characterization application Application Screening (e.g., Drug Discovery) characterization->application

Caption: A generalized workflow for the synthesis of organophosphorus compounds using this compound.

Signaling Pathway Involvement

Organophosphorus compounds are known to interact with various biological signaling pathways. One of the most studied is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis. The diagram below illustrates a simplified overview of the MAPK signaling cascade and potential points of interaction for novel organophosphorus compounds.

mapk_pathway MAPK Signaling Pathway and Potential OPC Interaction extracellular Extracellular Signals (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase extracellular->receptor ras Ras receptor->ras raf Raf ras->raf jnk JNK ras->jnk p38 p38 ras->p38 mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, c-Jun) erk->transcription jnk->transcription p38->transcription response Cellular Responses (Proliferation, Apoptosis, etc.) transcription->response opc Organophosphorus Compound (OPC) opc->raf Modulation? opc->jnk Activation/Inhibition? opc->p38 Activation/Inhibition?

Caption: A simplified diagram of the MAPK signaling pathway, highlighting potential points of modulation by organophosphorus compounds.

Conclusion

The use of this compound as a synthetic building block offers a powerful and direct strategy for the synthesis of a diverse array of organophosphorus compounds. The protocols and data presented herein provide a foundation for researchers to explore this exciting and rapidly developing area of chemistry. The potential for the discovery of novel molecules with unique biological activities and material properties underscores the importance of continued investigation into the chemistry of this compound. The provided workflows and pathway diagrams offer a conceptual framework for the design and evaluation of new synthetic targets and their potential applications, particularly in the context of drug development.

References

Application of Diphosphorus in Phosphorus-Transfer Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The direct incorporation of a diphosphorus (P₂) unit into organic molecules represents a significant advancement in organophosphorus chemistry. Elemental this compound, a highly reactive species, has traditionally been challenging to handle due to its instability under normal conditions. However, recent developments in the generation and stabilization of P₂ through the use of transition metal complexes and other synthons have opened new avenues for its application in phosphorus-transfer reactions. These reactions provide a direct pathway to novel organophosphorus compounds with potential applications in drug discovery, materials science, and catalysis.

This document provides detailed application notes and protocols for the transfer of this compound to organic substrates, with a focus on the well-established [4+2] cycloaddition reaction with 1,3-dienes.

Key Applications: [4+2] Cycloaddition of this compound

The most prominent application of this compound in a transfer reaction is its participation as a dienophile in [4+2] cycloaddition reactions, analogous to the well-known Diels-Alder reaction. In this process, a transient P₂ molecule reacts with a conjugated diene to form a six-membered ring containing a P-P bond, known as a 1,2-diphosphacyclohex-4-ene.

Generation of this compound for Cycloaddition

The key to successful P₂ transfer is its generation in a reactive form under conditions compatible with the organic substrate. Several precursor compounds, or "synthons," have been developed for the controlled release of P₂.

  • Thermolysis of Niobium this compound Complexes: Niobium complexes containing a P₂ ligand can release the this compound unit upon gentle heating. The reactivity of the released P₂ can be modulated by coordination to other metal fragments, such as W(CO)₅.[1]

  • Photolysis of Bis(carbene)P₂ Adducts: Adducts of this compound with N-heterocyclic carbenes can release P₂ upon photolysis, allowing the reaction to proceed under mild, light-induced conditions.

Quantitative Data Presentation

The following table summarizes the quantitative data for the [4+2] cycloaddition of this compound with representative 1,3-dienes.

P₂ SynthonDieneProductYield (%)Reference
Thermolysis of Niobium-diphosphaazide complex1,3-CyclohexadienePolycyclic diphosphine adductHigh[1]
Thermolysis of Niobium-diphosphaazide complex coordinated to W(CO)₅1,3-CyclohexadieneW(CO)₅-coordinated polycyclic diphosphine adduct>95[1]
Photolysis of a bis(carbene)P₂ adduct2,3-Dimethyl-1,3-butadiene4,5-Dimethyl-1,2-diphosphacyclohex-4-eneModerate

Note: Specific yield percentages for all reactions are not consistently reported in the literature; "High" and "Moderate" are used as qualitative descriptors based on the source material.

Experimental Protocols

Protocol 1: P₂ Transfer via Thermolysis of a Niobium this compound Complex

This protocol describes the general procedure for the trapping of P₂ generated from the thermolysis of a niobium-diphosphaazide complex with a diene.

Materials:

  • Niobium-diphosphaazide complex (P₂ synthon)

  • 1,3-Cyclohexadiene (or other suitable diene)

  • Anhydrous toluene (B28343)

  • Schlenk flask and standard Schlenk line equipment

  • NMR tubes

Procedure:

  • In a glovebox, dissolve the niobium-diphosphaazide complex in anhydrous toluene in a Schlenk flask.

  • Add a stoichiometric excess of the diene (e.g., 1,3-cyclohexadiene) to the solution.

  • Seal the Schlenk flask and remove it from the glovebox.

  • Heat the reaction mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 45 minutes).[1]

  • Monitor the reaction progress by ³¹P NMR spectroscopy. The disappearance of the signal corresponding to the niobium complex and the appearance of new signals corresponding to the diphosphine product indicate reaction completion.

  • Upon completion, the solvent can be removed under vacuum, and the product can be purified by appropriate methods, such as crystallization or chromatography.

Note: For the transfer of the (P₂)W(CO)₅ fragment, a similar procedure is followed using the W(CO)₅-coordinated niobium complex, with the reaction often proceeding at a lower temperature (e.g., 20 °C).[1]

Diagrams and Workflows

Logical Workflow for P₂ Generation and Transfer

The following diagram illustrates the general workflow for the generation of this compound from a synthon and its subsequent trapping in a [4+2] cycloaddition reaction.

P2_Transfer_Workflow cluster_generation P₂ Generation cluster_reaction P₂ Transfer Reaction P2_Synthon P₂ Synthon (e.g., Niobium Complex) Activation Activation (Thermolysis or Photolysis) P2_Synthon->Activation Energy Transient_P2 Transient P₂ Activation->Transient_P2 Release of P₂ Cycloaddition [4+2] Cycloaddition Transient_P2->Cycloaddition Diene 1,3-Diene Diene->Cycloaddition Product 1,2-Diphosphacyclohex-4-ene Cycloaddition->Product

Caption: General workflow for the generation of transient this compound (P₂) and its subsequent [4+2] cycloaddition with a 1,3-diene.

Signaling Pathway: Mechanism of [4+2] Cycloaddition of P₂

The following diagram illustrates the concerted mechanism of the Diels-Alder type reaction between this compound and a generic 1,3-diene.

Diels_Alder_P2 cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene 1,3-Diene TS [Diene---P₂]‡ Diene->TS HOMO-LUMO Interaction P2 P≡P P2->TS Product 1,2-Diphosphacyclohex-4-ene TS->Product Concerted bond formation

Caption: Concerted mechanism of the [4+2] cycloaddition of this compound with a 1,3-diene.

Conclusion

The transfer of this compound units to organic substrates is an emerging field with the potential to significantly impact the synthesis of novel organophosphorus compounds. The [4+2] cycloaddition reaction with dienes provides a robust method for the creation of P-P bonds within a cyclic framework. Further research into the scope of P₂ synthons and the range of accepting organic molecules will undoubtedly lead to new and valuable applications for this unique chemical entity. Researchers are encouraged to explore these methodologies to unlock the synthetic potential of this compound.

References

Application Notes and Protocols for the Matrix Isolation of Diphosphorus (P₂) Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphosphorus (P₂), the phosphorus analogue of dinitrogen (N₂), is a highly reactive molecule with a phosphorus-phosphorus triple bond.[1] Its transient nature under normal conditions makes it a challenging species to study. Matrix isolation is a powerful technique that allows for the generation, trapping, and spectroscopic characterization of reactive species like P₂ by isolating them in an inert solid matrix at cryogenic temperatures.[2] This environment prevents self-aggregation and allows for detailed spectroscopic investigation of the isolated molecule's properties.[3] These studies are crucial for understanding the fundamental chemistry of phosphorus and for providing benchmark data for computational models. This document provides detailed protocols for the generation and matrix isolation of P₂ molecules for spectroscopic analysis.

Key Techniques for P₂ Generation and Isolation

The matrix isolation of P₂ primarily involves two key stages: the generation of gaseous P₂ from a suitable precursor and the co-deposition of the P₂ molecules with a large excess of an inert gas onto a cryogenic substrate.

Method 1: Pyrolysis of White Phosphorus (P₄)

This is the most common and well-documented method for producing P₂ for matrix isolation studies. It involves the thermal decomposition of white phosphorus (P₄) vapor.

Experimental Protocol:

  • Precursor Preparation: White phosphorus (P₄) is purified by high-vacuum sublimation to remove any impurities.[4]

  • P₂ Generation: The purified P₄ is heated to produce a vapor, which is then passed through a heated tantalum filament maintained at approximately 1200 °C.[4] This high temperature induces the pyrolysis of P₄ into P₂ molecules.

  • Matrix Gas Preparation: An inert matrix gas (e.g., Argon, Krypton, Xenon, or Nitrogen) is used. The gas should be of high purity and may be further dried by passing it over a desiccant like P₄O₁₀.[4]

  • Co-deposition: The gaseous P₂ generated from the pyrolysis zone is co-deposited with the matrix gas onto a cryogenic substrate (e.g., a CsI or sapphire window) cooled to approximately 15 K.[4][5] A typical dilution ratio of P₂ to matrix gas is around 1:1000.[4] The deposition is carried out under high vacuum to prevent contamination.

  • Annealing (Optional): After deposition, the matrix can be annealed by warming it to a slightly higher temperature (e.g., 40 K for an Argon matrix) and then cooling it back down to the initial temperature.[4] This can sometimes lead to sharper spectral features by allowing the trapped molecules to relax into more stable sites within the matrix.

  • Spectroscopic Analysis: The isolated P₂ molecules are then characterized using various spectroscopic techniques, with Raman spectroscopy being particularly effective.[4][5]

Method 2: From a Nickel-Diphosphorus Complex (Prospective Method)

A milder, solution-phase method for P₂ generation involves its release from a nickel "butterfly" complex, [{(IMes)Ni(CO)}₂(μ²,η²:η²-P₂)].[6][7][8] While this has been demonstrated in solution, a gas-phase adaptation for matrix isolation is a promising alternative to high-temperature pyrolysis.

Proposed Experimental Protocol (Adaptation for Matrix Isolation):

  • Precursor Synthesis: The nickel-diphosphorus complex [{(IMes)Ni(CO)}₂(μ²,η²:η²-P₂)] is synthesized according to established literature procedures.

  • P₂ Release: In a heated inlet system connected to the matrix isolation apparatus, the nickel complex is heated gently while a stream of a suitable heterocumulene vapor (e.g., carbon disulfide) is passed over it. This should induce the release of gaseous P₂. The optimal temperature and flow rates would need to be determined experimentally.

  • Matrix Gas Preparation and Co-deposition: The released P₂ is then co-deposited with an inert matrix gas onto a cryogenic substrate as described in Method 1.

  • Spectroscopic Analysis: The matrix-isolated P₂ is then analyzed spectroscopically.

Data Presentation

The primary spectroscopic data available for matrix-isolated P₂ is from Raman spectroscopy. The vibrational frequency of the P-P triple bond is sensitive to the matrix environment.

Matrix GasDeposition Temperature (K)Vibrational Frequency (cm⁻¹) (Raman)Reference
Nitrogen (N₂)15775.9[4]
Argon (Ar)15771.8[4]
Krypton (Kr)15769.5[4]
Xenon (Xe)15766.1[4]

Visualizations

experimental_workflow_pyrolysis Workflow for P₂ Matrix Isolation via P₄ Pyrolysis cluster_precursor Precursor Preparation cluster_generation P₂ Generation cluster_isolation Matrix Isolation cluster_analysis Analysis P4 White Phosphorus (P₄) Purification High-Vacuum Sublimation P4->Purification Vaporization Heat P₄ to Vaporize Purification->Vaporization Pyrolysis Pass P₄ Vapor over Tantalum Filament (~1200 °C) Vaporization->Pyrolysis P2_gas Gaseous P₂ Pyrolysis->P2_gas Co_Deposition Co-deposition onto Cryogenic Substrate (~15 K) P2_gas->Co_Deposition Matrix_Gas Inert Gas (Ar, Kr, Xe, N₂) Matrix_Gas->Co_Deposition Matrix_Isolated_P2 Matrix-Isolated P₂ Co_Deposition->Matrix_Isolated_P2 Spectroscopy Raman Spectroscopy Matrix_Isolated_P2->Spectroscopy

Caption: Experimental workflow for the matrix isolation of P₂ via pyrolysis of P₄.

experimental_workflow_nickel_complex Proposed Workflow for P₂ Matrix Isolation from a Nickel Complex cluster_precursor Precursor Preparation cluster_generation P₂ Generation (Proposed) cluster_isolation Matrix Isolation cluster_analysis Analysis Ni_Complex [{(IMes)Ni(CO)}₂(μ²,η²:η²-P₂)] Reaction Gas-Phase Reaction in Heated Inlet Ni_Complex->Reaction Heterocumulene Heterocumulene Vapor (e.g., CS₂) Heterocumulene->Reaction P2_gas Gaseous P₂ Reaction->P2_gas Co_Deposition Co-deposition onto Cryogenic Substrate (~15 K) P2_gas->Co_Deposition Matrix_Gas Inert Gas (Ar, Kr, Xe, N₂) Matrix_Gas->Co_Deposition Matrix_Isolated_P2 Matrix-Isolated P₂ Co_Deposition->Matrix_Isolated_P2 Spectroscopy Raman/IR/UV-Vis Spectroscopy Matrix_Isolated_P2->Spectroscopy

Caption: Proposed workflow for P₂ matrix isolation from a nickel complex.

Conclusion

The matrix isolation technique provides a robust framework for the study of the highly reactive this compound molecule. The pyrolysis of white phosphorus is a well-established method for generating P₂ for these experiments, with Raman spectroscopy serving as the primary tool for characterization. The development of milder generation methods, such as the proposed adaptation of the nickel complex chemistry, could offer alternative routes to P₂ that may be advantageous in certain experimental contexts. Further research to obtain infrared and UV-Vis spectra of matrix-isolated P₂ would provide a more complete spectroscopic profile of this fundamental molecule.

References

Application Notes and Protocols for the Characterization of Diphosphorus Compounds using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation and quantification of phosphorus-containing compounds.[1][2] The phosphorus-31 (³¹P) nucleus is particularly well-suited for NMR analysis due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, resulting in excellent sensitivity and sharp signals.[1][2][3] This makes ³¹P NMR a primary tool for characterizing diphosphorus compounds, which are prevalent in various fields, including drug development, biochemistry, and materials science.

These application notes provide a comprehensive overview of the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the characterization of this compound compounds. Detailed protocols for key experiments are provided to guide researchers in obtaining high-quality, reproducible data.

Key Advantages of ³¹P NMR for this compound Compounds
  • High Sensitivity and Abundance: The ³¹P nucleus has a natural abundance of 100%, making it one of the most sensitive nuclei for NMR spectroscopy after ¹H and ¹⁹F.[1][2]

  • Wide Chemical Shift Range: The chemical shifts in ³¹P NMR span a wide range (approximately -300 to +250 ppm relative to 85% H₃PO₄), which minimizes signal overlap and allows for the clear differentiation of phosphorus atoms in different chemical environments.[3][4][5]

  • Simplified Spectra: Due to the low number of phosphorus atoms typically present in a molecule, ³¹P NMR spectra are often simpler and easier to interpret compared to ¹H NMR spectra.[1]

  • Direct Observation of P-P Bonds: Homonuclear ³¹P-³¹P coupling constants provide direct evidence of through-bond connectivity between phosphorus atoms, which is invaluable for the structural analysis of this compound compounds.

Quantitative Data Summary

The following tables summarize typical ³¹P NMR chemical shifts and coupling constants for various classes of this compound compounds. These values are illustrative and can be influenced by factors such as solvent, pH, and temperature.

Table 1: Typical ³¹P Chemical Shift Ranges for this compound Compounds

Compound ClassStructure ExampleTypical ³¹P Chemical Shift (δ) Range (ppm)
DiphosphatesR-O-P(O)₂-O-P(O)₂-O-R'-5 to -15
DiphosphonatesR-P(O)₂-O-P(O)₂-R'+10 to +30
DiphosphinesR₂P-PR₂-10 to -60
Diphosphine OxidesR₂P(O)-P(O)R₂+20 to +50
Diphosphine SulfidesR₂P(S)-P(S)R₂+30 to +70
Diphosphadithiatetrazocines(RPN₂S)₂Varies with substituents

Reference: 85% H₃PO₄ (external standard) at 0 ppm.[2][4][6]

Table 2: Typical ³¹P-¹H and ³¹P-³¹P Coupling Constants (J)

Coupling TypeNumber of BondsTypical Coupling Constant (J) Range (Hz)
¹J(P,H)1180 - 700
²J(P,C,H)20 - 30
³J(P,O,C,H)35 - 20
¹J(P,P)1100 - 400
²J(P,O,P)210 - 30
²J(P,C,P)250 - 100

Note: The magnitude of coupling constants provides valuable information about the dihedral angles and connectivity within the molecule.[2][7]

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below. Instrument parameters may need to be optimized based on the specific spectrometer and sample.

Protocol 1: 1D ³¹P{¹H} NMR Spectroscopy

This is the fundamental experiment for observing all phosphorus signals in a sample. Proton decoupling is typically used to simplify the spectrum by removing ¹H-¹³P couplings, resulting in a single sharp peak for each unique phosphorus nucleus.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • For quantitative analysis, a known amount of an internal standard can be added. Triphenyl phosphate (B84403) is a common choice.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Tune and match the ³¹P probe.

    • Set the temperature (typically 298 K).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width (SW): 200-300 ppm, centered around the expected chemical shift region.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. For quantitative measurements, D1 should be at least 5 times the longest T₁ of the phosphorus nuclei.[8]

    • Number of Scans (NS): 16 to 128, depending on the sample concentration.

    • Reference: Reference the spectrum to an external standard of 85% H₃PO₄ at 0 ppm.[6]

  • Processing:

    • Apply an exponential window function (line broadening of 0.3-1.0 Hz).

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift axis.

Protocol 2: 2D ³¹P-³¹P COSY (Correlation Spectroscopy)

This experiment is essential for identifying through-bond correlations between coupled ³¹P nuclei, providing direct evidence of P-P bonds.

Methodology:

  • Sample Preparation and Instrument Setup: Follow the same procedure as for 1D ³¹P NMR. The sample should be sufficiently concentrated to obtain a good signal-to-noise ratio in a reasonable time.

  • Acquisition Parameters:

    • Pulse Program: A standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

    • Spectral Width (SW) in F2 and F1: Set to cover all ³¹P signals of interest (typically 100-200 ppm).

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 4-16 per increment.

    • Relaxation Delay (D1): 1.5-2 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase and baseline correct the spectrum.

    • Symmetrize the spectrum if necessary.

    • Cross-peaks in the 2D spectrum indicate scalar coupling between the corresponding phosphorus nuclei on the diagonal.

Protocol 3: 2D ¹H-³¹P HSQC (Heteronuclear Single Quantum Coherence)

This experiment reveals correlations between protons and directly attached or long-range coupled phosphorus atoms, aiding in the assignment of both ¹H and ³¹P signals.

Methodology:

  • Sample Preparation and Instrument Setup: Follow the same procedure as for 1D ³¹P NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

    • Spectral Width (SW) in F2 (¹H): 10-12 ppm.

    • Spectral Width (SW) in F1 (³¹P): Set to cover all ³¹P signals of interest.

    • Number of Increments (TD in F1): 128-256.

    • Number of Scans (NS): 2-8 per increment.

    • Relaxation Delay (D1): 1.5-2 seconds.

    • ¹J(P,H) Coupling Constant: Set to an average value (e.g., 145 Hz). This can be optimized for specific coupling ranges.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell).

    • Perform a 2D Fourier transform.

    • Phase and baseline correct the spectrum.

    • Each cross-peak in the 2D spectrum corresponds to a proton coupled to a phosphorus atom.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound compounds using NMR spectroscopy.

Diphosphorus_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Structure Elucidation Sample This compound Compound NMR_Tube Prepare NMR Sample Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Standard Internal/External Standard Standard->NMR_Tube OneD_P 1D ³¹P{¹H} NMR NMR_Tube->OneD_P TwoD_PP 2D ³¹P-³¹P COSY NMR_Tube->TwoD_PP TwoD_HP 2D ¹H-³¹P HSQC NMR_Tube->TwoD_HP Proc_1D Process 1D Spectrum (FT, Phasing, Baseline) OneD_P->Proc_1D Proc_2D Process 2D Spectra (FT, Phasing, Baseline) TwoD_PP->Proc_2D TwoD_HP->Proc_2D Chem_Shift Determine Chemical Shifts (δ) Proc_1D->Chem_Shift Integration Quantitative Analysis (Integration) Proc_1D->Integration Coupling Analyze Coupling Constants (J) Proc_2D->Coupling Structure Propose/Confirm Structure Chem_Shift->Structure Coupling->Structure Purity Assess Purity Integration->Purity

Caption: Workflow for this compound compound characterization by NMR.

Conclusion

NMR spectroscopy, particularly ³¹P NMR, is an exceptionally informative and versatile tool for the characterization of this compound compounds.[1] By employing a combination of 1D and 2D NMR experiments as outlined in these application notes, researchers can confidently determine the structure, connectivity, and purity of their compounds. The detailed protocols provided serve as a starting point for developing robust analytical methods for both routine analysis and novel compound discovery in academic and industrial research settings.

References

Synthetic Routes to Functionalized Diphosphine Ligands Directly from White Phosphorus: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The direct conversion of white phosphorus (P₄), the elemental form of phosphorus, into value-added organophosphorus compounds is a paramount objective in modern chemistry. This approach offers a more atom-economical and potentially sustainable alternative to traditional methods that often rely on the hazardous intermediate phosphorus trichloride (B1173362) (PCl₃). While significant progress has been made in the synthesis of monophosphorus (P₁) compounds from P₄, the direct synthesis of functionalized diphosphine ligands (P₂ compounds), which are crucial in catalysis and materials science, remains a formidable challenge. This document provides detailed application notes and protocols for a pioneering synthetic route to a functionalized diphosphanato ligand directly from white phosphorus, representing a significant advancement in the field.

Overview of Synthetic Strategies

The direct and selective cleavage of the P₄ tetrahedron to yield a P₂ fragment that can be functionalized into a diphosphine ligand is a complex transformation. The high reactivity of P₄ often leads to the complete disruption of the P-P bonds, favoring the formation of monophosphorus species. However, recent research has demonstrated that metal-mediated reactions can provide a template to control the fragmentation of P₄ and enable the isolation of diphosphorus intermediates.

One of the most promising strategies involves the reaction of white phosphorus with highly reactive organometallic complexes. In particular, rare-earth metal complexes have been shown to mediate the direct conversion of P₄ into a functionalized diphosphanato ligand, which serves as a precursor to diphosphine ligands.[1][2]

Metal-Mediated Synthesis of an Amido-Functionalized Diphosphanato Ligand

A breakthrough in the direct synthesis of diphosphine precursors from P₄ has been achieved through the use of a silyl-bridged amido/methylene yttrium complex.[1][2] This method allows for the direct formation of an amido-functionalized diphosphanato ligand coordinated to the yttrium center. The resulting complex is a valuable intermediate that can be further diversified.[1][2]

Reaction Pathway

The synthesis proceeds through the reaction of a specific yttrium alkyl complex with white phosphorus. The metal center mediates the cleavage of the P₄ tetrahedron and the formation of a P-P bond, while the organic ligand on the yttrium complex is incorporated to functionalize the resulting this compound unit.

G P4 White Phosphorus (P₄) Intermediate Yttrium Diphosphanato Complex P4->Intermediate Reaction with Yttrium Complex Y_complex Silyl-bridged Amido/Methylene Yttrium Complex Y_complex->Intermediate Diphosphine_ligand Functionalized Diphosphine Ligand Intermediate->Diphosphine_ligand Further Functionalization

Caption: Synthetic pathway to a functionalized diphosphine ligand from P₄.

Experimental Protocol: Synthesis of the Yttrium Diphosphanato Complex

This protocol is adapted from the supplementary information of the work by Zhang et al.[1][2]

Materials:

  • Silyl-bridged amido/methylene yttrium complex (Starting material)

  • White phosphorus (P₄)

  • Toluene (B28343) (anhydrous)

  • n-Hexane (anhydrous)

  • Celit­e®

Equipment:

  • Glovebox

  • Schlenk line

  • Reaction flask with a magnetic stir bar

  • Cannula

  • Filter funnel

Procedure:

  • Preparation: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents must be rigorously dried and deoxygenated prior to use. White phosphorus is highly toxic and pyrophoric and should be handled with extreme caution.

  • Reaction Setup: In a glovebox, a solution of the silyl-bridged amido/methylene yttrium complex in toluene is prepared in a reaction flask equipped with a magnetic stir bar.

  • Addition of P₄: A solution of white phosphorus in toluene is added dropwise to the solution of the yttrium complex at room temperature with vigorous stirring.

  • Reaction: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • Workup: Upon completion of the reaction, the solvent is removed under vacuum. The residue is washed with n-hexane to remove any unreacted starting materials.

  • Purification: The resulting solid product, the yttrium diphosphanato complex, is collected by filtration through a pad of Celite®, washed with n-hexane, and dried under vacuum.

Characterization Data

The formation of the yttrium diphosphanato complex is confirmed by various spectroscopic techniques.

ParameterValueReference
³¹P NMR (C₆D₆) δ = -150 to -200 ppm (broad singlet)[1][2]
¹H NMR (C₆D₆) Signals corresponding to the organic ligands[1][2]
X-ray Crystallography Confirms the structure of the complex with a P-P bond[1][2]

Further Functionalization of the Diphosphanato Ligand

The synthesized yttrium diphosphanato complex serves as a versatile platform for the synthesis of other functionalized diphosphine ligands. The P-P unit can be further reacted with various electrophiles to introduce different organic moieties.

G Y_diphosphanato Yttrium Diphosphanato Complex Product1 Functionalized Diphosphine Ligand 1 Y_diphosphanato->Product1 Reaction with Product2 Functionalized Diphosphine Ligand 2 Y_diphosphanato->Product2 Reaction with Electrophile1 Electrophile 1 (e.g., R-X) Electrophile1->Product1 Electrophile2 Electrophile 2 (e.g., R'-X) Electrophile2->Product2

Caption: Diversification of the diphosphanato ligand.

Summary and Outlook

The direct synthesis of functionalized diphosphine ligands from white phosphorus is a nascent but rapidly evolving field. The metal-mediated approach described herein provides a foundational protocol for accessing these valuable molecules. While the current methodology is specific to a rare-earth metal system, it opens the door for the development of more general and catalytic systems. Future research will likely focus on expanding the scope of metals and ligands that can facilitate this transformation, as well as exploring a wider range of electrophiles for the subsequent functionalization of the P₂ fragment. The development of these synthetic routes will undoubtedly have a significant impact on the fields of catalysis, coordination chemistry, and materials science, providing access to novel diphosphine ligands with unique electronic and steric properties.

References

Application Notes and Protocols for the Activation of White Phosphorus to Yield Diphosphorus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the various methods employed in the activation of white phosphorus (P₄) to generate the highly reactive diphosphorus (P₂) species. Given the extreme reactivity and transient nature of P₂, these protocols focus on its in-situ generation and subsequent trapping or utilization in synthetic chemistry.

Introduction

White phosphorus, the most common allotrope of elemental phosphorus, exists as a tetrahedral molecule (P₄). The high ring strain in this molecule makes it a useful precursor for the generation of other phosphorus-containing compounds. This compound (P₂), a diatomic molecule analogous to dinitrogen (N₂), is a highly sought-after synthon in phosphorus chemistry due to its potential for direct incorporation into organic scaffolds. However, the generation of free P₂ is challenging due to its high reactivity and tendency to oligomerize back to P₄ or other phosphorus allotropes. The following sections detail the primary methods for the activation of white phosphorus to yield this compound, complete with experimental protocols and safety considerations.

Methods for this compound (P₂) Generation

The activation of white phosphorus to yield this compound can be broadly categorized into three main approaches:

  • Thermal Activation: High-temperature pyrolysis of P₄.

  • Photochemical Activation: UV irradiation of P₄ solutions.

  • Transition-Metal Mediated Activation: Coordination and fragmentation of P₄ by metal complexes.

  • Thermolysis of Precursors: Thermal decomposition of organophosphorus compounds to release reactive phosphorus species.

Thermal Activation of White Phosphorus

Application Note:

Thermal activation relies on the high-temperature (>800 °C) gas-phase dissociation of the P₄ tetrahedron into two molecules of P₂.[1] In a laboratory setting, this method is typically employed for in-situ reactions where the gaseous P₂ is immediately brought into contact with a substrate. The primary challenge is the need for specialized high-temperature equipment and the safe handling of pyrophoric and toxic phosphorus vapor.

Experimental Protocol: High-Temperature Pyrolysis of P₄ and in-situ Trapping

Warning: This experiment involves highly toxic and pyrophoric materials at high temperatures and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place, including access to a Class D fire extinguisher.

Objective: To generate gaseous P₂ from P₄ via pyrolysis and trap it with a suitable diene, such as 2,3-dimethyl-1,3-butadiene (B165502).

Materials:

  • White phosphorus (handle under water or inert atmosphere)

  • 2,3-dimethyl-1,3-butadiene, freshly distilled

  • Anhydrous toluene (B28343), deoxygenated

  • High-temperature tube furnace capable of reaching >900 °C

  • Quartz tube reactor with gas inlet and outlet

  • Schlenk line for inert atmosphere manipulation

  • Cold trap (e.g., liquid nitrogen bath)

  • Bubbler

Procedure:

  • Apparatus Setup:

    • Assemble the quartz tube reactor within the tube furnace.

    • Connect one end of the quartz tube to the Schlenk line via a gas inlet adapter to allow for a controlled flow of an inert gas (e.g., argon).

    • Connect the outlet of the quartz tube to a series of two Schlenk flasks. The first flask contains a solution of the trapping agent (2,3-dimethyl-1,3-butadiene) in anhydrous toluene. The second flask serves as a safety trap and is followed by a bubbler to monitor gas flow.

    • Immerse the trapping flask in a cooling bath (e.g., ice-water) to minimize solvent evaporation.

    • Place a small quartz boat containing a weighed amount of white phosphorus (e.g., 100 mg) in the center of the quartz tube. Caution: Handle P₄ with extreme care under an inert atmosphere or under water.

  • Reaction Execution:

    • Thoroughly purge the entire system with argon for at least 30 minutes.

    • Begin heating the tube furnace to 900 °C while maintaining a slow, steady flow of argon (e.g., 10-20 mL/min). The argon flow will act as a carrier gas for the phosphorus vapor.

    • As the furnace reaches the target temperature, the white phosphorus will vaporize and subsequently pyrolyze to form P₂ gas.

    • The P₂-containing gas stream is carried into the trapping flask, where it will react with the 2,3-dimethyl-1,3-butadiene in a Diels-Alder type reaction to form the corresponding diphosphine adduct.

    • Continue the process until all the white phosphorus has been consumed.

    • Once the reaction is complete, turn off the furnace and allow the system to cool to room temperature under a continuous argon flow.

  • Work-up and Analysis:

    • Carefully dismantle the apparatus.

    • The solution in the trapping flask can be analyzed by ³¹P NMR spectroscopy to confirm the formation of the desired diphosphine adduct.

    • The product can be purified using standard techniques for air-sensitive compounds, such as chromatography under an inert atmosphere.

Quantitative Data Summary

ParameterValue
Pyrolysis Temperature> 800 °C
Carrier GasArgon
Trapping Agent2,3-dimethyl-1,3-butadiene
ProductDiphosphine adduct

Diagram of Experimental Workflow

Thermal_Activation P4 White Phosphorus (P₄) in Quartz Boat Furnace Tube Furnace (900°C) P4->Furnace P2_gas Gaseous this compound (P₂) Furnace->P2_gas Trapping Trapping Solution (2,3-dimethyl-1,3-butadiene in Toluene) P2_gas->Trapping Carrier_Gas Argon Flow Carrier_Gas->P2_gas Product Diphosphine Adduct Trapping->Product

Workflow for thermal generation and trapping of P₂.

Photochemical Activation of White Phosphorus

Application Note:

Photochemical activation involves the UV irradiation of a solution of white phosphorus. The energy from the UV light can induce the cleavage of the P-P bonds in the P₄ tetrahedron, leading to the formation of P₂. This method offers the advantage of proceeding at or below room temperature, thus avoiding the need for high-temperature equipment. The generated P₂ is highly reactive and is typically trapped in-situ.

Experimental Protocol: Photochemical Generation and Trapping of P₂

Warning: This experiment involves highly toxic and pyrophoric materials and requires the use of a UV light source. Proper shielding and eye protection must be used. All manipulations should be carried out in a fume hood under an inert atmosphere.

Objective: To generate P₂ from P₄ via UV photolysis and trap it with a suitable diene.

Materials:

  • White phosphorus

  • Cyclohexadiene (or other suitable diene), freshly distilled

  • Anhydrous solvent (e.g., hexane (B92381) or benzene), deoxygenated

  • Quartz Schlenk tube or other UV-transparent reaction vessel

  • High-pressure mercury lamp or other suitable UV source

  • Cooling system for the reaction vessel

  • Schlenk line for inert atmosphere manipulation

Procedure:

  • Preparation of the Reaction Mixture:

    • In a glovebox or under a positive pressure of argon, prepare a solution of white phosphorus in the chosen anhydrous, deoxygenated solvent in the quartz reaction vessel. A typical concentration is in the range of 0.01-0.05 M.

    • Add an excess of the trapping agent, such as cyclohexadiene (e.g., 10-20 equivalents relative to P₄).

    • Seal the reaction vessel and remove it from the glovebox.

  • Photolysis:

    • Place the reaction vessel in a cooling bath (e.g., a water bath maintained at 15-20 °C) to dissipate heat from the UV lamp.

    • Position the UV lamp at a fixed distance from the reaction vessel.

    • Begin irradiating the solution while stirring. The reaction progress can be monitored by ³¹P NMR spectroscopy by periodically taking aliquots from the reaction mixture under inert atmosphere.

    • The disappearance of the P₄ signal and the appearance of new signals corresponding to the P₂ adduct indicate the progress of the reaction. .

  • Work-up and Analysis:

    • Once the reaction is complete (as determined by NMR spectroscopy), stop the irradiation.

    • Remove the solvent under reduced pressure.

    • The resulting crude product can be purified by crystallization or chromatography under an inert atmosphere.

    • Characterize the product by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.

Quantitative Data Summary

ParameterValue
UV SourceHigh-pressure mercury lamp
WavelengthBroadband UV
Temperature15-20 °C
SolventHexane or Benzene
Trapping AgentCyclohexadiene
ProductDiphosphine adduct

Diagram of Signaling Pathway

Photochemical_Activation P4 P₄ P4_excited P₄* (Excited State) P4->P4_excited hν (UV light) P2 2 x P₂ P4_excited->P2 Dissociation Adduct P₂-Diene Adduct P2->Adduct Trapping Diene Diene Diene->Adduct

Mechanism of photochemical P₂ generation and trapping.

Transition-Metal Mediated Activation

Application Note:

Transition metal complexes can react with white phosphorus under mild conditions to cleave the P₄ tetrahedron and form a variety of metal-phosphorus clusters.[2][3][4] In some cases, this results in the formation of complexes containing a coordinated this compound (P₂) ligand.[4] While the direct catalytic release of free P₂ is rare, these metal-P₂ complexes can serve as valuable synthons for the transfer of the P₂ unit to other substrates.

Experimental Protocol: Synthesis of a Dinuclear Zirconocene (B1252598) this compound Complex

Objective: To synthesize a complex containing a bridging P₂ ligand from the reaction of a zirconocene precursor with white phosphorus.

Materials:

  • (Cp)₂Zr(CO)₂ (Cp = cyclopentadienyl)

  • White phosphorus

  • Anhydrous toluene, deoxygenated

  • Schlenk flask and Schlenk line

  • Glovebox

Procedure:

  • Reaction Setup:

    • Inside a glovebox, dissolve (Cp)₂Zr(CO)₂ (e.g., 1 mmol) in anhydrous, deoxygenated toluene (e.g., 20 mL) in a Schlenk flask equipped with a magnetic stir bar.

    • Add a stoichiometric amount of white phosphorus (0.25 mmol, which is 1 mmol of P atoms).

  • Reaction:

    • Seal the Schlenk flask, remove it from the glovebox, and connect it to a Schlenk line.

    • Stir the reaction mixture at room temperature. The reaction can be monitored by the color change of the solution and by ³¹P NMR spectroscopy.

    • The reaction typically proceeds over several hours to days.

  • Isolation and Purification:

    • Once the reaction is complete, remove the solvent under vacuum.

    • The resulting solid can be washed with a non-polar solvent like pentane (B18724) to remove any unreacted starting materials.

    • Recrystallize the product from a suitable solvent system (e.g., toluene/pentane) to obtain pure crystals of the dinuclear zirconocene this compound complex.

  • Characterization:

    • Characterize the product by X-ray crystallography, NMR spectroscopy (¹H, ¹³C, ³¹P), and elemental analysis.

Quantitative Data Summary

ParameterValue
Metal Precursor(Cp)₂Zr(CO)₂
Stoichiometry (Metal:P₄)4:1
SolventToluene
TemperatureRoom Temperature
Product[(Cp)₂Zr]₂(μ-η²,η²-P₂)

Diagram of Logical Relationship

TM_Activation P4 P₄ Intermediate [LₙM(P₄)] Intermediate P4->Intermediate Metal_Complex Transition Metal Precursor (LₙM) Metal_Complex->Intermediate P2_Complex LₙM-P₂-MLₙ (this compound Complex) Intermediate->P2_Complex P-P bond cleavage

Formation of a metal-diphosphorus complex from P₄.

Thermolysis of Organophosphorus Precursors

Application Note:

Certain strained organophosphorus compounds can undergo thermal retro-cycloaddition reactions to release transient, highly reactive phosphorus species. While precursors for the direct generation of P₂ are not common, the generation of related phosphinidene (B88843) ([RP]) species from 7-phosphanorbornadiene derivatives is well-established.[5][6][7][8] This methodology provides a valuable, mild route to reactive P₁ synthons and serves as an excellent model for the controlled generation of reactive phosphorus species.

Experimental Protocol: Generation of a Phosphinidene via Thermolysis of a 7-Phosphanorbornadiene

Objective: To synthesize a 7-phosphanorbornadiene precursor and subsequently generate and trap the corresponding phosphinidene by thermolysis.

Part A: Synthesis of the 7-Phosphanorbornadiene Precursor

Materials:

Procedure:

  • Preparation of the Grignard Reagent: In a Schlenk flask under argon, prepare the magnesium anthracene reagent by reacting magnesium turnings with anthracene and a small amount of 1,2-dibromoethane as an initiator in anhydrous THF.

  • Reaction with Dichlorophosphine: Cool the solution of the magnesium anthracene reagent to -78 °C and slowly add a solution of the dichlorophosphine (e.g., PhPCl₂) in THF.

  • Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under vacuum. Purify the product by chromatography or crystallization.

Part B: Thermolysis and Trapping of the Phosphinidene

Materials:

  • 7-Phosphanorbornadiene precursor from Part A

  • Trapping agent (e.g., 2,3-dimethyl-1,3-butadiene)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Schlenk tube with a reflux condenser

Procedure:

  • In a glovebox, dissolve the 7-phosphanorbornadiene precursor and an excess of the trapping agent in the solvent in a Schlenk tube.

  • Remove the Schlenk tube from the glovebox and connect it to a Schlenk line equipped with a reflux condenser.

  • Heat the solution to reflux (for toluene, ~110 °C). The thermolysis will release anthracene and the transient phosphinidene, which is then trapped by the diene.

  • Monitor the reaction by ³¹P NMR spectroscopy.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under vacuum and purify the resulting phosphirane product by chromatography or crystallization.

Quantitative Data Summary

ParameterValue
Precursor7-Phosphanorbornadiene
Thermolysis Temperature~110 °C (in toluene)
Trapping Agent2,3-dimethyl-1,3-butadiene
ProductPhosphirane

Diagram of Experimental Workflow

Precursor_Thermolysis Precursor 7-Phosphanorbornadiene Precursor Heat Heat (Δ) Precursor->Heat Phosphinidene Transient Phosphinidene [RP] Heat->Phosphinidene Anthracene Anthracene Heat->Anthracene Product Trapped Product (Phosphirane) Phosphinidene->Product Diene Diene Diene->Product

Thermolysis of a 7-phosphanorbornadiene precursor.

References

Application Notes and Protocols for Computational Modeling of Diphosphorus (P₂) Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to Diphosphorus (P₂) Chemistry and its Computational Modeling

This compound (P₂), the phosphorus analogue of dinitrogen (N₂), is a highly reactive molecule that plays a crucial role as a transient intermediate in various chemical transformations. Unlike N₂, which is stable, P₂ readily polymerizes under normal conditions, making its experimental study challenging.[1] Computational modeling has, therefore, become an indispensable tool for elucidating the reaction mechanisms, thermodynamics, and kinetics of P₂ pathways.[2] These theoretical investigations provide critical insights into the behavior of P₂ in diverse fields, including organophosphorus chemistry, materials science, and astrochemistry.[3][4]

The computational exploration of P₂ reaction pathways enables researchers to predict the feasibility of synthetic routes, understand the formation of novel phosphorus-containing compounds, and design new catalysts. For instance, understanding the oligomerization of P₂ is fundamental to controlling the formation of different phosphorus allotropes, such as red phosphorus.[5] Furthermore, modeling the incorporation of P₂ into organic molecules is vital for the development of new pharmaceuticals, pesticides, and flame retardants.[6][7]

Key Applications of Computational Modeling in P₂ Chemistry
  • Mechanistic Elucidation of P₂ Oligomerization: Computational studies have been instrumental in unraveling the complex reaction network involved in the oligomerization of P₂ to form larger phosphorus clusters and ultimately, red phosphorus.[2] Methods like the ab initio nanoreactor have revealed that P₂ units tend to add to existing phosphorus clusters through pseudopericyclic reactions, forming three-membered ring intermediates.[2]

  • Design of Novel Organophosphorus Synthesis Routes: By modeling the reaction of P₂ with various organic substrates, chemists can predict the structures and stabilities of new organophosphorus compounds.[3] This predictive power accelerates the discovery of molecules with desired properties for applications in drug development and materials science.[8][9]

  • Understanding P₂ in Astrochemistry: Computational models help to explain the potential role of P₂ in the formation of phosphorus-bearing molecules in interstellar environments. These studies provide insights into the fundamental chemistry of phosphorus in the cosmos.

  • Stabilization and Functionalization of P₂: Theoretical calculations guide the design of ligands and metal complexes that can stabilize the P₂ molecule, allowing for its controlled release and subsequent reaction.[1] This is a key strategy for utilizing P₂ as a building block in synthetic chemistry.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data obtained from computational studies on this compound reaction pathways. These values are critical for understanding the thermodynamics and kinetics of the reactions.

Table 1: Computed Reaction and Activation Energies for P₂ Oligomerization Pathways
Reaction StepComputational MethodActivation Energy (Eₐ) (kcal/mol)Reaction Energy (ΔE) (kcal/mol)Reference
2 P₂ → P₄ (tetragonal)DFT24.2-55.4[2][5]
P₂ + P₄ → P₆DFT17.5-3.7[2]
P₂ addition to cuneane P₈ (at 3-membered ring)DFT16.0-[2]
P₂ addition to Jones' P₁₀Metadynamics6-12-[5]
Table 2: Computed Reaction Energetics for P₂ in Cycloaddition Reactions
ReactionComputational MethodActivation Gibbs Free Energy (ΔG‡) (kcal/mol)Reaction Gibbs Free Energy (ΔG) (kcal/mol)Reference
[8+2] Cycloaddition of dienylfuran with DMAD (Pathway D)DFT (B3LYP-D3)29.4-12.5[10]
[4+2] Cycloaddition of dienylisobenzofuran with DMADDFT (B3LYP-D3)16.6-[10]
Stepwise [8+2] Cycloaddition of dienylisobenzofuran with DMAD (Pathway B)DFT (B3LYP-D3)21.7-[10]

Experimental Protocols

Protocol 1: Ab Initio Nanoreactor Simulation of P₂ Oligomerization

This protocol outlines the general steps for performing an ab initio nanoreactor simulation to explore the reaction pathways of P₂ oligomerization, based on the methodology described in the literature.[2][5]

  • System Setup:

    • Define a simulation cell with periodic boundary conditions.

    • Populate the cell with a desired number of P₂ molecules at random positions and orientations. The total number of atoms can range from 40 to 80.[2]

    • Mixtures of P₂ and P₄ can also be used as starting configurations to mimic experimental conditions.[5]

  • Computational Method Selection:

    • Employ an ab initio molecular dynamics (AIMD) engine. The Vienna Ab initio Simulation Package (VASP) is a suitable choice.[11]

    • Select a density functional theory (DFT) functional and basis set appropriate for phosphorus systems. For example, the PBE functional with a plane-wave basis set.

  • Molecular Dynamics Simulation Parameters:

    • Set the simulation temperature to a high value (e.g., 2000-3000 K) to accelerate reaction rates.

    • Use a suitable thermostat (e.g., Nosé-Hoover) to control the temperature.

    • Choose a time step for the integration of the equations of motion (e.g., 1 fs).[11]

    • The total simulation time should be sufficient to observe multiple reaction events (typically several hundred picoseconds).

  • Nanoreactor Confinement:

    • Apply a confining potential to the simulation cell to increase the frequency of intermolecular collisions. This is a key feature of the nanoreactor method.

  • Trajectory Analysis:

    • Analyze the AIMD trajectory to identify new molecular species and reaction events.

    • Extract the geometries of reactants, products, and potential transition states for further analysis.

  • Reaction Pathway Refinement:

    • For the identified reaction steps, perform geometry optimizations to locate the exact structures of intermediates and transition states.

    • Calculate the reaction and activation energies for each elementary step using a higher level of theory or a larger basis set for improved accuracy.

    • Utilize methods like the nudged elastic band (NEB) to find the minimum energy path between reactants and products.

Protocol 2: Metadynamics Simulation for a Specific P₂ Reaction

This protocol provides a general workflow for using metadynamics to calculate the free energy profile of a specific reaction involving P₂, such as its addition to a phosphorus cluster.[5][12]

  • System Preparation:

    • Define the initial state of the system, including the reactant molecules (e.g., a P₂ molecule and a Pₙ cluster) in a simulation box with appropriate solvent if necessary.

    • Perform an initial geometry optimization and equilibration of the system using classical or ab initio molecular dynamics.

  • Collective Variable (CV) Selection:

    • Choose one or more collective variables that effectively describe the progress of the reaction. For a P₂ addition reaction, the distance between a P atom of P₂ and a reactive site on the other molecule is a suitable CV.[5]

    • The choice of CVs is crucial for the efficiency and accuracy of the metadynamics simulation.[13]

  • Metadynamics Simulation Setup:

    • Use a molecular dynamics package that implements metadynamics, such as GROMACS with the PLUMED plugin.[13]

    • Define the parameters for the metadynamics simulation:

      • Hill height: The energy added at each step.

      • Hill width: The standard deviation of the Gaussian potential.

      • Deposition stride: The frequency at which Gaussian potentials are added.

    • These parameters should be chosen carefully to ensure adequate exploration of the free energy surface without introducing excessive bias.

  • Running the Simulation:

    • Run the metadynamics simulation until the free energy landscape is sufficiently explored, which is indicated by the system's ability to diffuse freely along the CVs.

  • Free Energy Surface Reconstruction:

    • Reconstruct the free energy surface as a function of the chosen CVs from the history of the added Gaussian potentials.

  • Analysis:

    • Identify the minima on the free energy surface, which correspond to stable and metastable states (reactants, intermediates, products).

    • Locate the saddle points, which represent the transition states.

    • Calculate the free energy barriers (activation energies) and reaction free energies from the reconstructed surface.

Mandatory Visualization

This compound Oligomerization Pathway

Diphosphorus_Oligomerization P2_initial 2 P₂ P4_intermediate P₄ P2_initial->P4_intermediate Eₐ = 24.2 kcal/mol P6_intermediate P₆ P4_intermediate->P6_intermediate + P₂ P8_intermediate P₈ (cuneane) P6_intermediate->P8_intermediate + P₂ P10_intermediate P₁₀ (Jones) P8_intermediate->P10_intermediate + P₂ Eₐ = 16.0 kcal/mol Red_P Red Phosphorus P10_intermediate->Red_P Oligomerization

Caption: A simplified reaction pathway for the oligomerization of this compound (P₂) to red phosphorus.

Computational Workflow for Ab Initio Nanoreactor Simulations

Ab_Initio_Nanoreactor_Workflow start System Setup (P₂ molecules in a cell) aimd Ab Initio Molecular Dynamics (High Temperature) start->aimd analysis Trajectory Analysis (Identify Reactions) aimd->analysis analysis->aimd Feedback: New Intermediates refinement Pathway Refinement (Optimize TS, Calculate Energies) analysis->refinement end Reaction Network refinement->end

Caption: A schematic workflow for the ab initio nanoreactor computational protocol.

This compound in Organophosphorus Synthesis: A Diels-Alder Analogy

P2_Diels_Alder reactants P₂ + Diene transition_state [4+2] Transition State reactants->transition_state product Diphosphacyclohexene Derivative transition_state->product

Caption: A conceptual diagram of a [4+2] cycloaddition reaction involving this compound.

References

Application Notes and Protocols: Diphosphorus Functionalization for the Creation of Novel Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic strategies for the functionalization of diphosphorus compounds to generate novel chiral ligands. The protocols and data presented are aimed at researchers in organic synthesis, catalysis, and medicinal chemistry, offering insights into the creation of sophisticated molecular tools for asymmetric synthesis, a critical component of modern drug development.

Introduction to this compound Ligands in Asymmetric Catalysis

Chiral diphosphine ligands are a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Their importance in the pharmaceutical industry is paramount, as the stereochemistry of a drug molecule is often directly linked to its therapeutic efficacy and safety. The functionalization of this compound compounds allows for the fine-tuning of steric and electronic properties of the resulting ligands, which in turn controls the stereoselectivity of catalytic reactions. This document outlines key synthetic methodologies for creating P-stereogenic and atropisomeric diphosphine ligands and their application in highly enantioselective transformations.

Synthesis of P-Stereogenic Diphosphine Ligands

The introduction of stereogenic centers at the phosphorus atoms leads to a powerful class of chiral ligands. A prominent method for achieving this is the Jugé-Stephan methodology.

Application Note: The Jugé-Stephan Method for P-Stereogenic Phosphine-Boranes

This method provides access to optically pure P-stereogenic phosphine-boranes, which are versatile intermediates for the synthesis of more complex diphosphine ligands. The key step involves the stereoselective deprotonation of a methyl group on a phosphine-borane complex, followed by nucleophilic substitution.

Experimental Protocol: Synthesis of (S,S)-DIPAMP Precursor via Jugé-Stephan Method

This protocol is a generalized representation based on the principles of the Jugé-Stephan methodology for synthesizing P-stereogenic phosphines.

Materials:

Procedure:

  • Complex Formation: In a flame-dried flask under an inert atmosphere, dissolve (±)-methylphenylphosphine-borane and (-)-sparteine in dry diethyl ether at -78 °C.

  • Deprotonation: Slowly add a solution of sec-butyllithium to the reaction mixture. The solution will typically develop a deep color, indicating the formation of the lithiated intermediate. Stir for 2-3 hours at -78 °C.

  • Oxidative Coupling: In a separate flask, prepare a slurry of CuCl₂ in dry THF at 0 °C. Transfer the lithiated phosphine-borane solution to the CuCl₂ slurry via cannula.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • Workup: Quench the reaction with an aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired P-stereogenic diphosphine-borane precursor to (S,S)-DIPAMP.

Expected Outcome: This procedure typically yields the desired P-stereogenic diphosphine-borane with high diastereomeric and enantiomeric excess.

Logical Relationship: Jugé-Stephan Method

Juge_Stephan_Method start Racemic Methylphenylphosphine-borane deprotonation Stereoselective Deprotonation start->deprotonation sparteine (-)-Sparteine sparteine->deprotonation sBuLi s-BuLi sBuLi->deprotonation intermediate Chiral Lithiated Intermediate deprotonation->intermediate coupling Oxidative Coupling intermediate->coupling cucl2 CuCl₂ cucl2->coupling product P-Stereogenic Diphosphine-borane coupling->product

Caption: Workflow for the Jugé-Stephan method.

Synthesis of Atropisomeric Diphosphine Ligands

Atropisomeric diphosphines, possessing axial chirality, are another crucial class of ligands for asymmetric catalysis. Their synthesis often relies on the resolution of racemic mixtures or, more elegantly, through diastereoselective coupling reactions.

Application Note: Atropdiastereoselective Synthesis of PQ-Phos Ligands

The PQ-Phos family of ligands are synthesized through a highly efficient atropdiastereoselective Ullmann coupling reaction. This approach utilizes a chiral backbone to direct the formation of the desired atropisomer, thereby avoiding a classical resolution step.

Experimental Protocol: Diastereoselective Ullmann Coupling for PQ-Phos Dioxides

This protocol describes a key step in the synthesis of the PQ-Phos ligand family, highlighting the central-to-axial chirality transfer.

Materials:

  • Chirally pure diol-derived biaryl diphosphine precursor

  • Copper powder

  • Quinoline (B57606)

  • Dry, deoxygenated solvents

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the chiral biaryl diphosphine precursor and activated copper powder.

  • Solvent and Heating: Add dry quinoline to the flask and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the copper residues. Wash the filter cake with a suitable organic solvent (e.g., dichloromethane).

  • Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the atropisomeric diphosphine dioxide with high diastereomeric excess (>99%).[1]

  • Reduction: The resulting diphosphine dioxide is then reduced to the corresponding diphosphine ligand using a suitable reducing agent (e.g., trichlorosilane).

Quantitative Data: Performance of PQ-Phos Ligands in Asymmetric Hydrogenation
SubstrateLigandCatalyst Loading (mol%)Enantiomeric Excess (ee %)Reference
α-KetoesterRu-PQ-Phos0.01up to 99.9[1]
β-KetoesterRu-PQ-Phos0.01up to 99.9[1]
2-(6'-methoxy-2'-naphthyl)propenoic acidIr-PQ-Phos0.01>99[1]
N-heteroaromatic compoundsIr-PQ-Phos0.01up to 99[1]

Experimental Workflow: Atropdiastereoselective Synthesis

PQ_Phos_Synthesis start Chiral Diol-derived Biaryl Diphosphine Precursor ullmann Atropdiastereoselective Ullmann Coupling start->ullmann reagents Copper Powder, Quinoline reagents->ullmann dioxide Atropisomeric Diphosphine Dioxide ullmann->dioxide reduction Reduction (e.g., HSiCl₃) dioxide->reduction product Enantiopure PQ-Phos Ligand reduction->product

Caption: Synthesis of PQ-Phos ligands.

Catalytic Application: Asymmetric Hydrogenation

Chiral diphosphine ligands are extensively used in transition metal-catalyzed asymmetric hydrogenation reactions to produce chiral alcohols, amines, and carboxylic acids, which are valuable building blocks for pharmaceuticals.

Application Note: Rh-Catalyzed Asymmetric Hydrogenation of Olefins

Rhodium complexes of chiral diphosphine ligands are highly effective catalysts for the asymmetric hydrogenation of functionalized olefins. The ligand's structure dictates the stereochemical outcome of the reaction.

Experimental Protocol: General Procedure for Rh-Catalyzed Asymmetric Hydrogenation

Materials:

  • [Rh(COD)₂]BF₄ or other suitable Rh precursor

  • Chiral diphosphine ligand (e.g., MiniPHOS)

  • Olefin substrate

  • Hydrogen gas (high purity)

  • Dry, deoxygenated solvent (e.g., methanol, THF)

  • High-pressure reactor (autoclave)

Procedure:

  • Catalyst Preparation: In a glovebox, dissolve the rhodium precursor and the chiral diphosphine ligand in the reaction solvent in a Schlenk flask. Stir for 30 minutes to allow for complex formation.

  • Reaction Setup: Transfer the catalyst solution to the autoclave. Add the olefin substrate to the autoclave.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure.

  • Reaction Conditions: Heat the reaction to the desired temperature and stir for the specified time.

  • Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Analysis: The reaction mixture is analyzed by GC or HPLC with a chiral column to determine the conversion and enantiomeric excess of the product. The product can be isolated by removing the solvent and purifying the residue by column chromatography.

Catalytic Cycle: Asymmetric Hydrogenation

Asymmetric_Hydrogenation Rh(I)-L Rh(I)-L Rh(I)-L(Olefin) Rh(I)-L(Olefin) Rh(I)-L->Rh(I)-L(Olefin) Olefin Coordination Rh(III)-L(H)₂(Olefin) Rh(III)-L(H)₂(Olefin) Rh(I)-L(Olefin)->Rh(III)-L(H)₂(Olefin) Oxidative Addition of H₂ Rh(III)-L(H)(Alkyl) Rh(III)-L(H)(Alkyl) Rh(III)-L(H)₂(Olefin)->Rh(III)-L(H)(Alkyl) Migratory Insertion Rh(III)-L(H)(Alkyl)->Rh(I)-L Reductive Elimination of Alkane

Caption: Rh-catalyzed asymmetric hydrogenation cycle.

Conclusion and Outlook

The functionalization of this compound compounds provides a powerful platform for the development of novel chiral ligands. The methodologies outlined in these notes, such as the Jugé-Stephan method for P-stereogenic centers and atropdiastereoselective couplings, offer robust routes to ligands that exhibit exceptional performance in asymmetric catalysis. The ability to synthesize enantiomerically pure molecules with high efficiency is of utmost importance to the pharmaceutical industry for the development of new therapeutics. Future research will likely focus on the development of more sustainable and atom-economical methods for ligand synthesis and the application of these ligands in a broader range of asymmetric transformations relevant to drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diphosphorus (P₂) from White Phosphorus (P₄)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of diphosphorus (P₂) from white phosphorus (P₄). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the synthesis of this compound (P₂) from white phosphorus (P₄) so challenging?

A1: The primary challenge lies in the inherent instability of the P₂ molecule compared to the tetrahedral P₄ allotrope (white phosphorus). Unlike its lighter pnictogen neighbor, nitrogen, which exists as a stable N₂ molecule with a strong triple bond, phosphorus favors the P₄ tetrahedral form because P-P π-bonds are energetically high and reactive[1][2]. The P₂ molecule is highly reactive and readily reverts to more stable allotropes like white (P₄) or red phosphorus[3][4].

Q2: My high-temperature synthesis is yielding a mixture of phosphorus allotropes, not pure P₂. How can I improve this?

A2: High-temperature synthesis, typically requiring heating white phosphorus above 800 °C (around 1100 K), establishes an equilibrium between P₄ and P₂ (P₄ ⇌ 2P₂)[1][2]. Achieving a high yield of P₂ is difficult because the diatomic molecule is a transient species at these temperatures.

  • Troubleshooting:

    • Rapid Quenching: To isolate P₂, the gaseous mixture must be rapidly quenched to low temperatures. This minimizes the time for P₂ to revert to P₄ or polymerize.

    • In-Situ Trapping: A more effective method is to introduce a trapping agent into the reaction system. For instance, in the presence of 2,3-dimethyl-1,3-butadiene, P₂ can be trapped via a Diels-Alder reaction to form a stable diphosphane[1].

Q3: I am attempting a solution-phase synthesis to avoid extreme temperatures, but the reaction is not proceeding. What are the common pitfalls?

A3: Milder, solution-phase methods often rely on the decomposition of transition metal complexes that contain a P₂ ligand.

  • Troubleshooting:

    • Precursor Stability: The precursor complex must be carefully chosen. Some complexes are designed to release P₂ upon thermolysis or photolysis[1][2]. Ensure the precursor is correctly synthesized and handled, as they can be air and moisture-sensitive.

    • Reaction Conditions: Even at milder temperatures, the released P₂ is highly reactive. The reaction must be conducted in the presence of an efficient trapping agent. Without a trap, the generated P₂ will likely polymerize or react with the solvent or other species in the solution[1].

    • Ligand Exchange: In some cases, the intended P₂-releasing reaction may be inhibited by competing ligand exchange reactions. Ensure the solvent and other reagents are compatible with the chosen organometallic precursor.

Q4: How can I confirm the transient formation of P₂ in my experiment?

A4: Direct detection of free P₂ is challenging due to its short lifetime. Confirmation usually relies on the characterization of its trapping products.

  • Spectroscopic Analysis:

    • NMR Spectroscopy: ³¹P NMR is a powerful tool. For example, the reaction of a P₂-containing molybdenum complex with certain reagents can yield products with characteristic signals in the ³¹P NMR spectrum, confirming the reactivity of the P₂ unit[5][6].

    • Mass Spectrometry: In specialized setups, molecular beam mass spectrometry has been used to detect P₂ released from certain precursors[7].

  • Product Characterization: Isolate and characterize the product of the reaction between P₂ and a known trapping agent (e.g., a diene). Standard characterization techniques like NMR, X-ray crystallography, and mass spectrometry can confirm the structure of the trapped P₂ adduct.

Q5: Are there methods to stabilize P₂ to make it easier to handle?

A5: Yes, stabilization is a key strategy in modern this compound chemistry.

  • Coordination to Metal Complexes: P₂ can act as a ligand, bridging two or more metal centers in a complex[2]. These complexes, such as [Cp₂Mo₂(CO)₄(η²-P₂)], are significantly more stable than free P₂ and can be used as building blocks for further synthesis[5][8].

  • Carbene Stabilization: N-heterocyclic carbenes (NHCs) and other carbenes can be used to stabilize the P₂ unit, forming compounds of the type L:P-P:L[3][9]. These adducts are isolable crystalline solids and serve as reagents to transfer the P₂ fragment[3].

Data Summary

Table 1: Comparison of Dinitrogen (N₂) and this compound (P₂) Properties

PropertyDinitrogen (N₂)This compound (P₂)Reference(s)
Bond Dissociation Energy ~226 kcal/mol (945 kJ/mol)~117 kcal/mol (490 kJ/mol)[1][2]
Bond Distance ~1.0975 Å~1.8934 Å[1]
Standard State Diatomic gas (N₂)Tetrahedral solid (P₄)[2]

Table 2: Conditions for P₂ Generation from P₄

MethodTemperaturePhaseKey RequirementReference(s)
Thermal Dissociation > 827 °C (1100 K)GasHigh temperature, rapid quenching[1][2]
Photolysis AmbientSolutionUV irradiation, trapping agent[1][10]
Complex Decomposition Mild (e.g., 25 °C)SolutionSpecific transition metal precursor[2]

Experimental Protocols

Protocol 1: High-Temperature Generation and Trapping of P₂

This protocol is a generalized procedure based on established high-temperature methods.

  • Apparatus Setup:

    • A quartz tube furnace capable of reaching at least 900 °C.

    • A vacuum line for inert atmosphere control.

    • A cold trap (e.g., liquid nitrogen) to collect unreacted phosphorus and products.

    • A reaction vessel containing a sample of white phosphorus (P₄) at one end and the trapping agent (e.g., 2,3-dimethyl-1,3-butadiene) at the other, separated by a break-seal or valve.

  • Procedure:

    • Evacuate the entire apparatus to remove air and moisture.

    • Heat the end of the tube containing the white phosphorus to ~300 °C to vaporize the P₄.

    • Pass the P₄ vapor through the furnace, which is heated to >850 °C. This will establish the P₄ ⇌ 2P₂ equilibrium.

    • The resulting gas mixture flows immediately into the cold section of the apparatus containing the trapping agent.

    • Allow the reaction to proceed. The P₂ will react with the diene.

    • Cool the entire system. The trapped product and unreacted materials will condense in the cold trap.

  • Workup and Analysis:

    • Under an inert atmosphere, collect the condensed material.

    • Purify the product using appropriate techniques (e.g., chromatography, crystallization).

    • Characterize the resulting diphosphane (B1201432) using ³¹P NMR, ¹H NMR, and mass spectrometry to confirm the successful trapping of P₂.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P4 White Phosphorus (P₄) Furnace High-Temperature Furnace (>850 °C) P4->Furnace Vaporize Trapper Trapping Agent (e.g., Diene) Quench Rapid Quenching & In-Situ Trapping Trapper->Quench Furnace->Quench P₄ ⇌ 2P₂ Purify Purification (Chromatography/Crystallization) Quench->Purify Collect Product Characterize Characterization (³¹P NMR, MS, X-Ray) Purify->Characterize

Caption: Workflow for high-temperature P₂ synthesis and trapping.

Challenges_Diagram P2_Instability High Reactivity & Instability of P₂ (Weak π-bonds) Extreme_Conditions Need for Extreme Conditions (e.g., High Temp >800°C) P2_Instability->Extreme_Conditions overcomes P₄ stability Isolation_Difficulty Difficulty in Isolation P2_Instability->Isolation_Difficulty Side_Reactions Side Reactions & Polymerization (Formation of Red P) P2_Instability->Side_Reactions P4_Stability Thermodynamic Stability of P₄ Complex_Precursors Need for Complex Precursors (Organometallics, Carbenes) Extreme_Conditions->Complex_Precursors alternative is Trapping_Required Requirement of Trapping Agents Isolation_Difficulty->Trapping_Required mitigated by Side_Reactions->Trapping_Required avoided by

Caption: Interrelationship of challenges in P₂ synthesis.

References

improving the stability of diphosphorus coordination complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphosphorus coordination complexes. The information is designed to address specific issues encountered during experimental work and to offer practical solutions for improving the stability of these sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound complex decomposes upon exposure to air. How can I prevent this?

A1: this compound complexes are notoriously sensitive to air and moisture. Decomposition often occurs through oxidation of the P-P bond or the metal center. To prevent this, it is crucial to employ rigorous air-free techniques.

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere, such as nitrogen or argon, using either a Schlenk line or a glovebox.[1]

  • Degassed Solvents: Solvents must be thoroughly dried and degassed before use to remove dissolved oxygen and water.

  • Proper Storage: Store your complexes in a sealed container under an inert atmosphere, preferably in a freezer to slow down any potential decomposition pathways.

Q2: I'm observing significant thermal decomposition of my complex even under an inert atmosphere. What factors influence thermal stability?

A2: The thermal stability of this compound complexes is influenced by several factors, including the nature of the ligands, the metal center, and the overall coordination environment.

  • Ligand Steric Bulk: Bulky ligands, such as N-heterocyclic carbenes (NHCs) or sterically demanding phosphines, can kinetically stabilize the complex by shielding the reactive P-P bond and the metal center from decomposition pathways.

  • Metal-Ligand Bond Strength: Stronger coordination of the this compound unit and ancillary ligands to the metal center can enhance thermal stability.

  • Chelation: Chelating diphosphine ligands can increase the stability of the complex compared to monodentate ligands.

Q3: My complex appears to be undergoing ligand dissociation in solution. How can I confirm this and what can be done to improve stability?

A3: Ligand dissociation is a common issue that can lead to decomposition or unwanted reactivity.

  • Confirmation: Variable-temperature NMR spectroscopy can be a powerful tool to study dynamic processes like ligand exchange and dissociation.

  • Improving Stability:

    • Chelating Ligands: Employing chelating diphosphine ligands can significantly reduce dissociation due to the chelate effect.

    • Sterically Hindered Ligands: Increasing the steric bulk of the ancillary ligands can create a more crowded coordination sphere, making ligand dissociation less favorable.

    • Solvent Choice: The coordinating ability of the solvent can influence ligand dissociation. Non-coordinating solvents are often preferred.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of the desired this compound complex. 1. Incomplete exclusion of air and moisture. 2. Impure starting materials. 3. Incorrect reaction temperature or time.1. Ensure all glassware is oven-dried and cooled under vacuum. Use freshly distilled and degassed solvents. 2. Purify all starting materials before use. 3. Optimize reaction conditions by monitoring the reaction progress using techniques like ³¹P NMR spectroscopy.
Formation of multiple phosphorus-containing byproducts. 1. Undesired side reactions of the this compound source. 2. Ligand scrambling or redistribution. 3. Partial decomposition of the target complex during the reaction or workup.1. Control the stoichiometry of reactants carefully. 2. Use chelating ligands to prevent ligand scrambling. 3. Maintain a strictly inert atmosphere and appropriate temperatures throughout the synthesis and purification.
Difficulty in isolating and purifying the complex. 1. High solubility of the complex in common organic solvents. 2. Instability of the complex on silica (B1680970) gel or alumina (B75360) during column chromatography.1. Attempt precipitation by adding a non-polar solvent (e.g., pentane (B18724) or hexane) to a concentrated solution of the complex in a more polar solvent (e.g., THF or toluene). 2. Avoid chromatography if the complex is sensitive. Recrystallization from a suitable solvent system is the preferred method of purification.
The isolated complex is a dark, intractable material. 1. Polymerization or oligomerization of the this compound unit. 2. Gross decomposition due to exposure to air or impurities.1. Use sterically demanding ligands to prevent intermolecular reactions. 2. Re-evaluate the experimental setup to ensure a completely inert environment. Check for leaks in the Schlenk line or glovebox.

Quantitative Data on Stability

Table 1: Thermal Decomposition of Selected Rhodium and Iridium Phosphine (B1218219) Complexes

ComplexDecomposition Onset (°C)Final Product
[RhCl₃(Htriphos)]164Metallic Rh
--INVALID-LINK--₂59Metallic Rh
[IrCl₃(Htriphos)]215Metallic Ir
--INVALID-LINK--₂315Metallic Ir

Data sourced from a study on the thermal analysis of tripodal phosphine derivatives. The stability of this compound complexes will vary based on the specific metal and ligand set.

Table 2: Calculated P-P Bond Dissociation Enthalpies (BDEs) of Substituted Diphosphines

DiphosphineBDE (kJ mol⁻¹) at B3LYP/3-21GBDE (kJ mol⁻¹) at MP2/6-31+G
P₂(SiH(CH₃)₂)₄179.0207.9
P₂(C(SiH₃)₃)₄-11.452.8

These values represent the calculated enthalpy change for the homolytic cleavage of the P-P bond at 298 K. The stability of the P-P bond in a coordination complex will be influenced by the metal center.[2]

Experimental Protocols

Protocol 1: General Procedure for Handling Air-Sensitive this compound Complexes using a Schlenk Line

This protocol outlines the basic steps for manipulating air-sensitive compounds.

  • Glassware Preparation: All glassware (flasks, cannulas, filter sticks) must be thoroughly cleaned and oven-dried overnight at >120 °C.

  • Assembly and Purging: Assemble the glassware while hot and immediately connect it to the Schlenk line. Evacuate the apparatus under high vacuum and then backfill with a positive pressure of inert gas (nitrogen or argon). Repeat this "evacuate-and-fill" cycle at least three times to ensure a completely inert atmosphere.

  • Solvent Transfer: Use a stainless-steel cannula to transfer dry, degassed solvents from a solvent reservoir to the reaction flask under a positive pressure of inert gas.

  • Reagent Addition:

    • Solids: Add solid reagents in a glovebox or via a solid addition tube under a positive flow of inert gas.

    • Liquids: Use a gas-tight syringe that has been purged with inert gas to transfer liquid reagents.

  • Reaction Monitoring and Workup: Monitor the reaction using appropriate techniques (e.g., taking aliquots for NMR analysis via a syringe). All workup procedures, including filtration and solvent removal, must be performed under an inert atmosphere.

Protocol 2: Synthesis of a Carbene-Stabilized this compound Complex

This protocol is adapted from the synthesis of a bis(carbene)P₂ adduct.

  • Starting Material Synthesis: In a glovebox, prepare the diphospha-urea precursor by reacting the corresponding N,N-disubstituted bromoiminium salt with excess sodium phosphaethynolate (NaPCO) in an appropriate solvent (e.g., THF).

  • Photolytic Decarbonylation:

    • Dissolve the purified diphospha-urea in a degassed solvent (e.g., benzene) in a Schlenk flask equipped with a stir bar.

    • Irradiate the solution with a suitable light source (e.g., blue light at 450 nm) while stirring.[3]

    • Monitor the reaction by ³¹P NMR spectroscopy until the signal for the starting material disappears and a new signal corresponding to the bis(carbene)P₂ adduct appears.

  • Isolation:

    • Remove the solvent under vacuum.

    • The resulting solid can be washed with a non-polar solvent (e.g., pentane) to remove any non-polar impurities.

    • Recrystallize the product from a suitable solvent system (e.g., a concentrated toluene (B28343) solution layered with pentane) to obtain pure crystals.

Visualizations

degradation_pathway Diphosphorus_Complex Diphosphorus_Complex Oxidized_Complex Oxidized_Complex Diphosphorus_Complex->Oxidized_Complex O₂ / H₂O Ligand_Dissociation_Products Ligand_Dissociation_Products Diphosphorus_Complex->Ligand_Dissociation_Products Solvent / Heat Decomposition_Products Decomposition_Products Oxidized_Complex->Decomposition_Products Ligand_Dissociation_Products->Decomposition_Products

Caption: General degradation pathways for this compound complexes.

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Isolation Oven_Dry_Glassware Oven-Dry Glassware Assemble_Hot Assemble Hot & Purge Oven_Dry_Glassware->Assemble_Hot Add_Reagents Add Reagents via Cannula/Syringe Assemble_Hot->Add_Reagents Degas_Solvents Degas Solvents Degas_Solvents->Add_Reagents Run_Reaction Run Reaction under Inert Atmosphere Add_Reagents->Run_Reaction Monitor_Reaction Monitor Reaction (NMR) Run_Reaction->Monitor_Reaction Filter_Cannula Filter via Cannula Run_Reaction->Filter_Cannula Remove_Solvent Remove Solvent in Vacuo Filter_Cannula->Remove_Solvent Recrystallize Recrystallize Remove_Solvent->Recrystallize Store_Inert Store under Inert Gas Recrystallize->Store_Inert

Caption: Experimental workflow for the synthesis of air-sensitive complexes.

References

Technical Support Center: Diphosphorus Transfer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diphosphorus transfer reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to low yields in these critical chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yields in this compound transfer reactions?

A1: Low yields can often be attributed to several key factors:

  • Incomplete Reactions: The reaction may not proceed to completion due to issues such as insufficient reagents, suboptimal reaction temperatures, or inadequate reaction times.[1]

  • Degradation: The starting materials or the diphosphorylated product may be susceptible to degradation, such as oxidation of unsaturated lipids or hydrolysis of the phosphate (B84403) ester under acidic or basic conditions during workup.[1]

  • Side Reactions: The formation of byproducts, like H-phosphonates, can significantly reduce the yield of the desired product.[2]

  • Purification Losses: Significant amounts of the product can be lost during purification steps, especially if the separation from byproducts or unreacted starting materials is challenging.[3]

  • Reagent Purity: The purity of reagents and solvents is crucial. Impurities can interfere with the reaction and lead to lower yields.[3]

Q2: How can I monitor the progress of my this compound transfer reaction?

A2: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. For example, in the synthesis of Anandamide O-phosphate, a mobile phase of chloroform:methanol (9:1 v/v) can be used.[1] Reversed-phase High-Performance Liquid Chromatography (HPLC) can also be employed to directly analyze extracts for phosphorylated isoprenoids and follow the progress of enzyme-catalyzed reactions without needing to hydrolyze the phosphate esters beforehand.[4]

Q3: What are some common side reactions in this compound transfer reactions and how can they be minimized?

A3: A frequent side reaction is the formation of H-phosphonates, particularly when using tert-butyl protecting groups which are sensitive to acid.[2] To minimize this, it is suggested to use less concentrated 1H-tetrazole and an aqueous iodine/pyridine solution for the oxidation step. Another potential side reaction is an N → O acyl shift, especially when a threonine or serine residue is near a phosphorylated tyrosine, which can be mitigated by using protecting groups that allow for quicker deprotection.[2]

Q4: What are the best practices for purifying diphosphorylated products?

A4: The choice of purification method depends on the properties of the product.

  • Silica (B1680970) Gel Column Chromatography: This is a standard method for many organic compounds. The solvent system should be optimized using TLC to ensure good separation.[1]

  • Reversed-Phase HPLC: This technique is particularly useful for separating phosphorylated isoprenoids and can be scaled up for preparative purification.[4]

  • Immobilized Metal Affinity Chromatography (IMAC): This method is effective for enriching phosphoproteins and phosphopeptides from complex mixtures.[5]

  • Alternative Chromatographic Media: For highly polar compounds, Diol-bonded silica or other specialized stationary phases might provide better separation.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive phosphorylating agentVerify the purity and activity of your phosphorylating agent. Consider synthesizing or purchasing a fresh batch.
Suboptimal reaction conditionsOptimize reaction parameters such as temperature, solvent, and reaction time. Consider performing small-scale trial reactions to screen different conditions.[6][7]
Presence of water or other impuritiesUse anhydrous solvents and flame-dry all glassware.[1][3] Ensure all reagents are of high purity.
Multiple Products Observed (via TLC/HPLC) Side reactionsInvestigate common side reactions for your specific system. Adjust reaction conditions (e.g., temperature, stoichiometry of reagents) to minimize byproduct formation.[1][2]
Degradation of starting material or productPerform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Maintain a neutral pH during the workup process.[1]
Starting Material Remains After Reaction Incomplete reactionIncrease the reaction time and continue to monitor by TLC.[1] Consider a gradual increase in temperature after the initial low-temperature addition of reagents.[1] A slight excess of the phosphorylating agent and base may drive the reaction to completion.[1]
Low Recovery After Purification Poor separation on chromatography columnOptimize the solvent system for column chromatography based on TLC analysis.[1] Consider using a different stationary phase if co-elution is an issue.[1]
Product is highly polar and adsorbs strongly to silica gelUse a more polar eluent or consider alternative purification methods like reversed-phase chromatography or preparative HPLC.[1]
Product is volatileExercise caution during solvent removal (e.g., using a rotovap).[3]
Impure Final Product (Confirmed by NMR/MS) Co-elution of impuritiesRe-purify the product using a different chromatographic method or solvent system.[1] A final purification step such as preparative HPLC may be necessary.[1]
General Tips for Improving Yield

A systematic approach to your experimental technique can significantly improve yields.[3]

Stage Action
Setup Flame-dry or oven-dry all glassware and stir bars. Use clean equipment. Accurately calculate and weigh all reagents. Purify reagents and solvents if necessary. Ensure the starting material is pure. Rinse all transfer equipment (flasks, syringes) with the reaction solvent.[3]
Reaction Add reagents dropwise if the reaction is exothermic. Ensure continuous and thorough stirring. Carefully maintain the correct temperature throughout the reaction. Monitor the reaction progress closely.[3]
Quench & Workup Quench the reaction at the optimal time, avoiding premature or delayed quenching. If the reaction stalls, consider adding more reagent. If decomposition occurs, quench early and proceed immediately to workup or store the mixture at a low temperature.[3]
Purification Use a pipette for transferring neat compounds to avoid spills. Be mindful of acid-sensitive compounds during silica chromatography. Rinse test tubes after chromatography. Be cautious with vacuum pumps if your compound is volatile.[3]

Experimental Protocols

Representative Protocol for Phosphorylation of an Alcohol using Phosphorus Oxychloride (POCl₃)

This protocol is a general method for the phosphorylation of an alcohol, such as in the synthesis of Anandamide O-phosphate.[1]

  • Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve the alcohol (1 equivalent) in an anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (N₂ or Ar).

  • Addition of Base: Add triethylamine (B128534) (TEA) (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Phosphorylation: While stirring vigorously, add a solution of phosphorus oxychloride (POCl₃) (1.1 equivalents) in the same anhydrous solvent dropwise via the dropping funnel, ensuring the temperature is maintained at 0 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour. Then, allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient.

Visualizations

General Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow Start Low Yield Observed CheckReaction Analyze Reaction Mixture (TLC, HPLC, NMR) Start->CheckReaction Purification Review Purification Strategy Start->Purification Incomplete Incomplete Reaction? CheckReaction->Incomplete Yes SideProducts Side Products? CheckReaction->SideProducts Yes Degradation Degradation? CheckReaction->Degradation Yes OptimizeConditions Optimize Reaction Conditions: - Time - Temperature - Stoichiometry Incomplete->OptimizeConditions ChangeReagents Modify Reagents: - Protecting Groups - Solvent SideProducts->ChangeReagents InertAtmosphere Implement Protective Measures: - Inert Atmosphere - pH Control Degradation->InertAtmosphere Success Improved Yield OptimizeConditions->Success ChangeReagents->Success InertAtmosphere->Success OptimizePurification Optimize Purification: - Different Column - Alternative Method Purification->OptimizePurification OptimizePurification->Success Reaction_Mechanisms Reactants Nu + R-O-P(O)₂-O-P(O)₂-OR' Associative Associative (Addition-Elimination) Pentavalent Intermediate Reactants->Associative Concerted Concerted (SN2-like) Single Transition State Reactants->Concerted Dissociative Dissociative (Elimination-Addition) Metaphosphate Intermediate Reactants->Dissociative Products Nu-P(O)₂-O-P(O)₂-OR' + R-O⁻ Associative->Products Concerted->Products Dissociative->Products

References

Technical Support Center: Troubleshooting NMR Signal Assignment in Diphosphorus Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and assigning ³¹P NMR spectra of diphosphorus compounds.

Frequently Asked Questions (FAQs)

Q1: What is the typical chemical shift range for this compound compounds in ³¹P NMR?

A1: The chemical shift range for ³¹P NMR is extensive, spanning from approximately +250 ppm to -250 ppm relative to the 85% H₃PO₄ external standard.[1] The specific chemical shift of a phosphorus nucleus in a this compound compound depends on its oxidation state, coordination number, the electronegativity of its substituents, and the bond angles. For instance, phosphines typically resonate in a different region than phosphine (B1218219) oxides or phosphates.

Q2: Why do I see complex splitting patterns in the ³¹P NMR spectrum of my this compound compound?

A2: Complex splitting patterns in the ³¹P NMR spectra of this compound compounds are primarily due to spin-spin coupling between the two phosphorus nuclei (J-coupling). This coupling occurs through the bonds connecting the phosphorus atoms. The multiplicity of the signals will depend on the number of bonds separating the phosphorus atoms and the presence of other NMR-active nuclei, such as protons (¹H) or fluorine (¹⁹F).

Q3: What is a typical magnitude for a one-bond ³¹P-¹H coupling constant (¹JPH)?

A3: One-bond ³¹P-¹H coupling constants are typically large, often in the range of 600 to 700 Hz.[2] However, they can be as low as ~175 Hz in compounds like PH₃.[3]

Q4: How does proton decoupling affect the ³¹P NMR spectrum?

A4: Proton decoupling is a standard technique used in ³¹P NMR spectroscopy to simplify the spectra. It removes the coupling between phosphorus and proton nuclei, causing signals that are split by protons to collapse into singlets (or simpler multiplets if P-P coupling is present).[2] This is particularly useful for reducing spectral complexity and improving the signal-to-noise ratio.

Q5: Can I quantify the components of a mixture using ³¹P NMR?

A5: Yes, quantitative ³¹P NMR (q³¹P NMR) is a powerful technique for determining the concentration of phosphorus-containing compounds in a mixture. However, for accurate quantification, it is crucial to use appropriate experimental parameters, such as a sufficient relaxation delay between scans, to account for the different relaxation times (T₁) of the phosphorus nuclei in various chemical environments. Inverse gated decoupling is often employed to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integrations.[2]

Troubleshooting Guides

Issue 1: Ambiguous or Overlapping Signals in the ¹D ³¹P NMR Spectrum

Q: I have two or more signals in my ¹D ³¹P NMR spectrum that are close together, and I'm unsure which phosphorus atom corresponds to which signal. How can I resolve this ambiguity?

A: When faced with ambiguous or overlapping signals in a ¹D ³¹P NMR spectrum of a this compound compound, the most definitive method for assignment is to perform a two-dimensional (2D) ³¹P-³¹P COSY (Correlation Spectroscopy) experiment.

  • Principle: A ³¹P-³¹P COSY experiment reveals correlations between phosphorus nuclei that are spin-spin coupled. In the resulting 2D spectrum, you will observe diagonal peaks corresponding to the signals in the ¹D spectrum. Critically, you will also see off-diagonal cross-peaks that connect pairs of coupled phosphorus nuclei.

  • Interpretation: The presence of a cross-peak between two diagonal peaks confirms that those two phosphorus atoms are coupled to each other. This allows for unambiguous assignment of neighboring phosphorus atoms in the molecular structure.

Issue 2: Unexpected Signal Multiplicity

Q: I expected to see two doublets for my this compound compound, but instead, I see a more complex pattern (e.g., a doublet of doublets, or broad signals). What could be the cause?

A: Unexpected multiplicity can arise from several factors:

  • Coupling to Other Nuclei: If your molecule contains other NMR-active nuclei like protons (¹H) or fluorine (¹⁹F), the phosphorus signals will also be split by these nuclei.

    • Troubleshooting Step: Acquire a proton-decoupled ³¹P NMR spectrum. If the complex multiplicity simplifies to two doublets, the additional splitting was due to P-H coupling. Similarly, if you suspect P-F coupling, consider the structure of your compound.

  • Second-Order Effects (Strong Coupling): When the chemical shift difference (in Hz) between two coupled phosphorus nuclei is not much larger than their coupling constant (J), second-order effects can occur. This leads to a distortion of the expected simple first-order patterns (e.g., two clean doublets). The signals may appear as a complex multiplet, and the peak intensities may no longer follow the simple Pascal's triangle distribution.

    • Troubleshooting Step: Record the spectrum on a higher-field NMR spectrometer. The chemical shift difference in Hz is proportional to the magnetic field strength, while the J-coupling constant remains the same. At a higher field, the ratio of the chemical shift difference to the coupling constant will increase, often simplifying the spectrum to a first-order pattern.

  • Chemical or Dynamic Exchange: If the molecule is undergoing a chemical exchange process on the NMR timescale, the signals can be broadened.

    • Troubleshooting Step: Acquire spectra at different temperatures. If the signal shape changes significantly with temperature, it is indicative of a dynamic process.

Issue 3: Absence of Expected P-P Coupling

Q: I have a this compound compound, but I do not observe any P-P coupling in the ³¹P NMR spectrum. Why might this be?

A: The absence of observable P-P coupling can be due to:

  • Large Number of Intervening Bonds: The magnitude of the J-coupling constant generally decreases with an increasing number of bonds separating the two phosphorus nuclei. If the phosphorus atoms are separated by four or more bonds, the coupling constant may be too small to be resolved.

  • Specific Geometric Arrangements: The magnitude of the coupling constant is also dependent on the dihedral angle between the coupled nuclei. In some rigid cyclic or polycyclic systems, the geometry may result in a very small or near-zero coupling constant.

  • Chemically Equivalent but Magnetically Inequivalent Nuclei: In some symmetric molecules, the phosphorus atoms can be chemically equivalent but magnetically inequivalent, leading to complex spectra where simple splitting patterns are not observed. A 2D ³¹P-³¹P COSY experiment can still be helpful in these cases to identify the coupled spin system.

Quantitative Data Summary

The following table summarizes typical ³¹P NMR chemical shifts and coupling constants for various classes of this compound compounds. Note that these are approximate ranges, and the actual values will depend on the specific molecular structure.

Compound ClassTypical ³¹P Chemical Shift Range (ppm)Typical ¹J(P-P) Coupling Constant (Hz)Typical ²J(P-P) Coupling Constant (Hz)
Diphosphines (R₂P-PR₂)-10 to -70100 - 400N/A
Diphosphine Oxides (R₂P(O)-P(O)R₂)+20 to +6020 - 100N/A
Diphosphine Sulfides (R₂P(S)-P(S)R₂)+30 to +8020 - 120N/A
Diphosphonates ((RO)₂P(O)-P(O)(OR)₂)0 to +3010 - 50N/A
Bridged this compound Compounds (e.g., R₂P-X-PR₂)Highly variable depending on X and RN/A5 - 550[4]

Experimental Protocols

Detailed Methodology for 2D ³¹P-³¹P COSY Experiment

This protocol provides a general guideline for acquiring a 2D ³¹P-³¹P COSY spectrum on a modern NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, d₈-toluene).

    • If the compound is air-sensitive, prepare the sample in a glovebox or using Schlenk line techniques.[5] The NMR tube should be flame-sealed or equipped with a J. Young valve.

    • Filter the sample if any solid particles are present to ensure good spectral resolution.[6]

  • Spectrometer Setup:

    • Tune and match the NMR probe for the ³¹P frequency.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to obtain good resolution on the lock signal.

  • Acquisition of a ¹D ³¹P Spectrum:

    • First, acquire a standard ¹D proton-decoupled ³¹P NMR spectrum to determine the chemical shift range of the phosphorus signals.

    • Set the spectral width to encompass all phosphorus signals.

    • Determine the 90° pulse width for ³¹P.

  • Setting up the 2D ³¹P-³¹P COSY Experiment:

    • Load a standard COSY pulse sequence (e.g., cosygpph on Bruker instruments).

    • Set the spectral width in both the direct (F2) and indirect (F1) dimensions to be the same as that determined from the ¹D spectrum.

    • Set the number of data points in the direct dimension (e.g., 1024 or 2048).

    • Set the number of increments in the indirect dimension (e.g., 256 or 512). A larger number of increments will provide better resolution in the F1 dimension but will increase the experiment time.

    • Set the number of scans per increment (e.g., 4, 8, or 16) depending on the sample concentration.

    • Set the relaxation delay (d1) to be approximately 1-1.5 times the longest T₁ of the phosphorus nuclei.

    • If proton decoupling is desired during acquisition, enable the appropriate decoupling sequence (e.g., garp or waltz16).

  • Data Processing:

    • Apply a window function (e.g., sine-bell or squared sine-bell) in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum in both dimensions.

    • Symmetrize the spectrum if necessary.

    • Reference the spectrum appropriately.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_1d 1D ³¹P NMR Acquisition cluster_2d 2D ³¹P-³¹P COSY Acquisition cluster_process Data Processing and Analysis prep Dissolve Compound in Deuterated Solvent air_sensitive Use Glovebox/Schlenk Line (if air-sensitive) prep->air_sensitive optional filter Filter Sample prep->filter air_sensitive->filter tune_lock_shim Tune Probe, Lock, and Shim filter->tune_lock_shim acquire_1d Acquire ¹D Proton-Decoupled ³¹P Spectrum tune_lock_shim->acquire_1d determine_params Determine Spectral Width and Pulse Width acquire_1d->determine_params setup_cosy Load COSY Pulse Sequence and Set Parameters determine_params->setup_cosy acquire_2d Acquire 2D Data setup_cosy->acquire_2d process_2d 2D Fourier Transform, Phasing, and Referencing acquire_2d->process_2d analyze Analyze Cross-Peaks for Signal Assignment process_2d->analyze

Caption: Experimental workflow for ³¹P-³¹P COSY.

Troubleshooting_Tree start Ambiguous/Complex ³¹P NMR Spectrum q1 Are signals overlapping or difficult to assign? start->q1 a1_yes Run 2D ³¹P-³¹P COSY q1->a1_yes Yes a1_no Is multiplicity unexpectedly complex? q1->a1_no No q2 Is spectrum already proton-decoupled? a1_no->q2 a2_no Acquire proton-decoupled spectrum q2->a2_no No a2_yes Is Δδ ≈ J (in Hz)? q2->a2_yes Yes a2_yes->a1_yes No q3 Second-Order Effects (Strong Coupling) a2_yes->q3 Yes a3 Run spectrum on higher-field instrument q3->a3

References

Technical Support Center: Managing Diphosphorus (P₂) Reactivity in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of highly reactive diphosphorus (P₂) in synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound (P₂), and why is it so reactive?

This compound (P₂) is the diatomic allotrope of phosphorus, analogous to dinitrogen (N₂). Its high reactivity stems from the presence of a phosphorus-phosphorus triple bond, which is significantly weaker and more polarizable than the N≡N triple bond in dinitrogen. This makes the P₂ molecule eager to react and form more stable, single-bonded structures. Due to this extreme reactivity, P₂ cannot be stored and must be generated in situ for synthetic use. A primary strategy to control its reactivity is to stabilize it by coordinating it to transition metal complexes.

Q2: What are the common methods for generating this compound for synthetic purposes?

This compound is typically generated transiently and trapped immediately. Common laboratory methods include:

  • Thermolysis or Photolysis of Phosphorus-Rich Precursors: High temperatures or UV radiation can be used to break down sources like white phosphorus (P₄) or organophosphorus compounds, releasing P₂.

  • Cycloreversion Reactions: Certain phosphorus-containing rings can be induced to fragment, releasing P₂ as a byproduct. This method can sometimes be achieved under milder conditions.

  • Metal-Mediated P₄ Activation: Transition metal complexes can directly react with white phosphorus (P₄) to cleave the P-P bonds and form complexes containing P₂ ligands.

A common and effective approach involves the thermal fragmentation of niobium or tantalum P₄ "butterfly" complexes, which releases P₂ that can be trapped by other metallic fragments.

Q3: My P₂ trapping reaction is giving low yields. What are the common causes and troubleshooting steps?

Low yields in P₂ trapping reactions can be frustrating. Here are some common culprits and how to address them:

  • Inefficient P₂ Generation: The method used to generate P₂ might not be optimal. If using thermolysis, ensure the temperature is high enough and maintained consistently. For photolysis, check the wavelength and intensity of your light source.

  • P₂ Reacting with Itself: If the concentration of transient P₂ is too high, it will polymerize into P₄ or other phosphorus allotropes before it can be trapped. Try slowing down the generation of P₂ or ensuring your trapping agent is in sufficient excess and readily available.

  • Degradation of the Trapping Agent: The conditions used to generate P₂ (e.g., high heat) might be degrading your metal complex or other trapping agent. Verify the thermal stability of your trapping agent under the reaction conditions.

  • Solvent and Atmosphere Purity: P₂ is extremely sensitive to air and moisture. Ensure your solvents are rigorously dried and degassed, and that the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide

Issue 1: Difficulty in functionalizing the coordinated P₂ ligand.

You have successfully synthesized a transition metal-diphosphorus complex, but subsequent reactions to functionalize the P₂ unit are failing or giving complex product mixtures.

  • Possible Cause: The P₂ ligand is not sufficiently activated for the desired reaction. The electron density on the phosphorus atoms might be too low for nucleophilic attack or too high for electrophilic attack.

  • Troubleshooting Steps:

    • Change the Metal Center: The choice of transition metal and its ligand sphere significantly influences the electronic properties of the coordinated P₂. An electron-rich metal center will increase the nucleophilicity of the P₂ ligand, making it more susceptible to attack by electrophiles. Conversely, an electron-poor metal center will make the P₂ ligand more electrophilic.

    • Modify Ancillary Ligands: The other ligands on the metal center can be tuned to modulate the reactivity of the P₂ unit. For example, replacing a carbonyl (CO) ligand with a more electron-donating phosphine (B1218219) ligand will make the metal center, and thus the P₂ ligand, more electron-rich.

    • Attempt a Redox Reaction: Consider reducing or oxidizing your metal-P₂ complex. This can dramatically alter the charge and reactivity of the P₂ ligand, opening up new reaction pathways.[1]

Issue 2: Unexplained side products in the reaction mixture.

The reaction is producing unexpected phosphorus-containing species, complicating purification and lowering the yield of the desired product.

  • Possible Cause: Fragmentation or rearrangement of the P₂ ligand. Under certain conditions, the P-P bond can be cleaved, or the P₂ unit can rearrange with other ligands in the coordination sphere.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Many fragmentation and rearrangement pathways have a higher activation energy. Running the reaction at a lower temperature may suppress these unwanted side reactions.

    • Use a More Kinetically Stable Complex: Some metal-ligand frameworks are more robust and less prone to ligand scrambling. Research different stabilizing ligands for your chosen metal.

    • Scrutinize the P₂ Source: If you are generating P₂ from P₄, metal-mediated processes can sometimes lead to a variety of polyphosphorus ligands (P₁, P₃, etc.) in addition to P₂.[2] Refining the P₂ generation step to be more selective is crucial.

Data Presentation: Comparison of P-P Bond Distances

The P-P bond distance in a metal complex provides insight into the nature of the coordinated this compound ligand. A shorter bond indicates more triple bond character, while a longer bond suggests a greater degree of reduction and single or double bond character.

Complex TypeP-P Bond Distance (Å)Bond Order (Approx.)Reference
Free P₂ (gas phase)~1.893
Side-on Bridging (e.g., Re₂(CO)₄Cp₂(μ₂-P₂))2.032(8)~2[3]
End-on Bridging (e.g., [(μ-P₂){Pt(PNP)}₂])~2.03~2-3[1][4]
P₂ Ligand as 8e⁻ donor (e.g., [Re(CO)Cp]₄(P₂))2.226(3)~1[3]

Note: Cp = pentamethylcyclopentadienyl; PNP = a pincer ligand.*

Experimental Protocols

Key Experiment: Synthesis of a Bridging this compound Complex

This protocol is a generalized representation for the synthesis of a dinuclear metal complex with a bridging P₂ ligand, based on common synthetic strategies.

Objective: To synthesize a complex of the type LₙM-(μ-P₂)-MLₙ by trapping in situ generated P₂.

Materials:

  • A suitable P₂ precursor (e.g., a niobium-P₄ butterfly complex).

  • A metal-based trapping agent (e.g., a coordinatively unsaturated metal-carbonyl complex).

  • Anhydrous, degassed toluene (B28343) or other high-boiling, non-coordinating solvent.

  • Standard Schlenk line or glovebox equipment for inert atmosphere chemistry.

Procedure:

  • Preparation: In a glovebox, charge a Schlenk flask with the P₂ precursor and the metal trapping agent in a 1:2 molar ratio.

  • Solvent Addition: Add anhydrous, degassed toluene to the flask via cannula transfer.

  • Reaction: Heat the reaction mixture to the required temperature for thermolysis of the P₂ precursor (typically >90 °C). Monitor the reaction by ³¹P NMR spectroscopy. The appearance of a new, characteristic signal will indicate the formation of the P₂ complex.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) at low temperature.

  • Characterization: The final product should be characterized by single-crystal X-ray diffraction to confirm the structure and P-P bond distance, as well as by multinuclear NMR spectroscopy (³¹P, ¹H, ¹³C) and mass spectrometry.

Visualizations

Workflow for P₂ Generation and Trapping

G cluster_generation P₂ Generation (In Situ) cluster_trapping P₂ Trapping cluster_side_reaction Side Reaction P4_source P₄ Precursor (e.g., White Phosphorus) Activation Activation (Heat, Light, or Metal Complex) P4_source->Activation P2_transient Transient P₂ Activation->P2_transient P2_complex Stabilized P₂ Complex (LₙM-P₂-MLₙ) P2_transient->P2_complex Coordination Polymerization Polymerization P2_transient->Polymerization Trapping_agent Trapping Agent (e.g., [M]-Lₙ) Trapping_agent->P2_complex P_allotropes Other Phosphorus Allotropes (P₄, etc.) Polymerization->P_allotropes

Caption: General workflow for the in-situ generation and trapping of this compound (P₂).

Logical Pathway for P₂ Functionalization

G start Stabilized P₂ Complex reagent Add Reagent (Electrophile or Nucleophile) start->reagent product Functionalized P-containing Product reagent->product analysis Characterization (NMR, X-ray, etc.) product->analysis

Caption: Logical steps for the post-synthetic functionalization of a coordinated P₂ ligand.

References

preventing unwanted side reactions in diphosphorus chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diphosphorus Chemistry

Welcome to the technical support center for this compound chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted side reactions in their experiments. Below you will find frequently asked questions and troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in this compound chemistry?

A1: The most prevalent side reactions include oxidation of P(III) to P(V) species, hydrolysis of P-P and P-O bonds, and disproportionation reactions. This compound compounds, particularly those with P-P bonds, are often sensitive to air and moisture.[1][2][3] Oxidation can lead to the formation of phosphine (B1218219) oxides or diphosphine dioxides, while hydrolysis can cleave the desired P-P bond, resulting in phosphinous or phosphonic acids.[4][5][6] Disproportionation, especially under acidic conditions, can also be a significant issue.[4]

Q2: How can I prevent the oxidation of my this compound compounds?

A2: Preventing oxidation is critical and can be achieved through several methods:

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere, such as high-purity argon or nitrogen, to rigorously exclude oxygen.[7][8]

  • Degassed Solvents: Solvents should be thoroughly degassed before use. Common techniques include freeze-pump-thaw cycles or sparging with an inert gas.[7]

  • Protecting Groups: The use of protecting groups, such as borane (B79455) complexes, can shield the phosphorus atoms from oxidation during synthesis and purification.[3][7]

  • Antioxidants: Recent research has shown that ferrocene (B1249389) can act as an antioxidant to inhibit the oxidation of phosphines in the air by quenching singlet oxygen.[1]

Q3: My this compound compound is hydrolyzing. What steps can I take to minimize this?

A3: Hydrolytic stability is a significant concern for many this compound compounds. To minimize hydrolysis:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.[9]

  • pH Control: Hydrolysis can be catalyzed by both acidic and basic conditions.[6][10] Maintaining a neutral pH, when possible, can help improve stability.

  • Steric Hindrance: Introducing bulky substituents near the phosphorus centers can sterically hinder the approach of water molecules, thus slowing down hydrolysis.

Q4: What are the best practices for purifying this compound compounds to remove side products?

A4: Purification can be challenging due to the reactivity of these compounds. Effective methods include:

  • Inert Atmosphere Chromatography: Column chromatography should be performed under an inert atmosphere. Solvents should be degassed, and the column should be packed and run while excluding air.[7]

  • Crystallization/Precipitation: If the desired compound is crystalline, recrystallization from an appropriate anhydrous and deoxygenated solvent is an excellent purification method. In some cases, side products like triphenylphosphine (B44618) oxide can be removed by precipitation from a nonpolar solvent.[11]

  • Distillation: For volatile compounds, fractional distillation under reduced pressure can be effective.[12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Solution(s)
Unexpected signals in 31P NMR, suggesting oxidation (e.g., phosphine oxides). 1. Air leak in the reaction setup. 2. Contaminated/non-degassed solvents or reagents. 3. Compound instability on silica (B1680970) gel during chromatography.1. Check all connections and seals in your reaction apparatus. Use high-vacuum grease where appropriate. 2. Ensure solvents are freshly distilled and thoroughly degassed. Use high-purity reagents.[3][7] 3. Perform a 2D TLC stability test before column chromatography. If decomposition occurs, consider alternative purification methods like crystallization or using a different stationary phase.[11]
Low yield of the desired this compound product with the formation of multiple byproducts. 1. P-P bond cleavage. 2. Isomerization or rearrangement reactions.[4] 3. Radical-initiated side reactions.[13]1. Use milder reaction conditions (e.g., lower temperature). Consider using protecting groups. 2. Monitor the reaction closely by 31P NMR to identify intermediates and optimize reaction time and temperature.[4] 3. Add a radical inhibitor, such as TEMPO, to suppress radical-initiated metathesis.[13]
Formation of acidic byproducts (e.g., phosphonic acids). Hydrolysis due to adventitious water.[6][9]1. Rigorously dry all glassware, solvents, and reagents. 2. Perform the reaction under strictly anhydrous and inert conditions.[8][9]
Difficulty in removing triphenylphosphine oxide (TPPO) byproduct. TPPO is polar and can co-elute with polar products.1. Precipitation: Add a nonpolar solvent like hexane (B92381) to the crude mixture to precipitate the TPPO.[11] 2. Metal Salt Complexation: Form a complex with a metal salt like ZnCl₂ to precipitate the TPPO.[11] 3. Chromatography: Use a silica plug with a nonpolar eluent to retain the polar TPPO.[11]

Experimental Protocols

Protocol 1: General Procedure for Inert Atmosphere Synthesis

This protocol outlines the basic steps for setting up a reaction under an inert atmosphere to prevent oxidation and hydrolysis.

  • Glassware Preparation: All glassware (flasks, condensers, dropping funnels, etc.) should be thoroughly cleaned and then oven-dried at >120 °C for at least 4 hours.

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of high-purity argon or nitrogen via a Schlenk line or in a glovebox.

  • Solvent and Reagent Preparation: Use anhydrous solvents, typically obtained from a solvent purification system or by distillation from an appropriate drying agent. Degas the solvents by at least three freeze-pump-thaw cycles.[7] Solid reagents should be dried under high vacuum.

  • Reaction Setup: Introduce the reagents and solvents into the reaction flask under a positive flow of inert gas.

  • Monitoring: Monitor the reaction using appropriate techniques (e.g., TLC, NMR) by taking aliquots under inert conditions.

  • Workup and Purification: The reaction workup and subsequent purification (e.g., chromatography, crystallization) should also be performed under inert atmosphere conditions.[7]

Visual Guides

Troubleshooting Workflow for Unexpected Side Products

G Troubleshooting Workflow start Unexpected Side Product Observed (e.g., by 31P NMR) check_oxidation Is it an oxidation product? (e.g., phosphine oxide) start->check_oxidation check_hydrolysis Is it a hydrolysis product? (e.g., phosphonic acid) check_oxidation->check_hydrolysis No solution_oxidation Improve Inert Atmosphere: - Check for leaks - Use degassed solvents - Consider antioxidants check_oxidation->solution_oxidation Yes check_other Other unexpected products? check_hydrolysis->check_other No solution_hydrolysis Improve Anhydrous Conditions: - Dry all glassware & reagents - Use anhydrous solvents check_hydrolysis->solution_hydrolysis Yes solution_other Investigate Other Pathways: - Check for isomerization - Consider radical reactions - Adjust reaction conditions check_other->solution_other Yes end Optimized Reaction solution_oxidation->end solution_hydrolysis->end solution_other->end

Caption: A logical workflow for troubleshooting common side reactions.

Reaction Pathway: Desired Reaction vs. Side Reactions

G General Reaction Pathways reactants This compound Precursor (P-P) desired_product Desired Product reactants->desired_product Desired Reaction oxidized_product Oxidized Side Product (e.g., Diphosphine Dioxide) reactants->oxidized_product + O2 (Air) hydrolyzed_product Hydrolyzed Side Product (e.g., Phosphinous Acids) reactants->hydrolyzed_product + H2O (Moisture)

Caption: Competing reaction pathways in this compound chemistry.

References

Technical Support Center: Optimization of Diphosphorus (P₂) Generation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing reaction conditions for the generation of diphosphorus (P₂). The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for generating this compound (P₂) in a laboratory setting?

A1: The main laboratory methods for generating the highly reactive P₂ molecule include:

  • High-Temperature Thermolysis of White Phosphorus (P₄): This traditional method involves heating white phosphorus to high temperatures (around 1100 K or 827 °C) to induce the cleavage of the P-P bonds in the tetrahedral P₄ molecule.

  • Photolysis of White Phosphorus (P₄): Ultraviolet (UV) irradiation can be used to dissociate P₄ into P₂ units. This method can be performed at lower temperatures compared to thermolysis.

  • Thermolysis of Transition Metal Complexes: Certain transition metal complexes, such as niobium-diphosphaazide complexes, can release P₂ molecules under milder temperature conditions than direct thermolysis of P₄.

Q2: What are the major challenges associated with the generation and handling of this compound (P₂)?

A2: The primary challenges stem from the inherent instability and high reactivity of the P₂ molecule. Unlike its lighter analogue dinitrogen (N₂), which has a strong triple bond, the P≡P triple bond in this compound is significantly weaker, making it prone to rapid oligomerization back to the more stable tetrahedral P₄ form or reaction with other species. Key challenges include:

  • High Reactivity: P₂ readily reacts with a wide range of organic and inorganic substrates.

  • Instability: this compound is a transient species under normal conditions and will quickly revert to more stable allotropes.

  • Safety Concerns with Precursors: The most common precursor, white phosphorus (P₄), is highly toxic, pyrophoric (ignites spontaneously in air), and requires careful handling under inert and aqueous conditions.

Q3: What are the common impurities or side products in this compound generation?

A3: The primary impurity is unreacted white phosphorus (P₄). Other potential side products can arise from reactions with solvents or trace impurities in the starting materials. In methods involving transition metal complexes, byproducts will include the remaining metal complex after P₂ release. For instance, in the thermolysis of a niobium-diphosphaazide complex, the corresponding niobium imido complex is formed as a byproduct.

Q4: How can I detect and characterize the generated this compound (P₂)?

A4: Due to its transient nature, direct detection of P₂ is challenging. Common methods involve trapping the P₂ molecule with a suitable reagent and analyzing the resulting product. For example, P₂ can be reacted with dienes like 2,3-dimethyl-1,3-butadiene (B165502) to form a diphosphane (B1201432) adduct, which can then be characterized using techniques such as NMR spectroscopy. Molecular beam mass spectrometry can also be used for direct detection in the gas phase.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of P₂ adduct Inefficient P₄ conversion: Temperature in thermolysis is too low, or UV lamp intensity in photolysis is insufficient.Thermolysis: Ensure the furnace is calibrated and reaches the target temperature of at least 827 °C. Photolysis: Check the specifications of the UV lamp and ensure it emits at the appropriate wavelength and intensity. Consider increasing the irradiation time.
Decomposition of trapping agent: The trapping agent may not be stable under the reaction conditions (e.g., high temperatures).Select a trapping agent that is thermally stable at the temperatures required for P₂ generation. Introduce the trapping agent in a manner that minimizes its exposure to harsh conditions if possible.
Presence of oxygen or moisture: P₂ is highly reactive and will readily react with oxygen and water.Ensure all glassware is thoroughly dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Formation of unexpected byproducts Side reactions with solvent: The solvent may be reacting with P₂ or the phosphorus precursor.Choose a solvent that is inert under the reaction conditions. For photolysis, ensure the solvent does not absorb strongly at the irradiation wavelength. Toluene and other non-polar, anhydrous solvents are often used.
Impurities in the starting materials: Contaminants in the white phosphorus or other reagents can lead to side reactions.Use high-purity white phosphorus and purify other reagents as necessary.
Difficulty in isolating the desired P₂-trapped product Complex reaction mixture: The final mixture may contain unreacted starting materials, byproducts, and the desired product, making purification challenging.Employ appropriate purification techniques such as column chromatography, recrystallization, or sublimation. Deactivating silica (B1680970) gel for chromatography may be necessary to prevent product degradation.
Safety incident (e.g., fire) Improper handling of white phosphorus: White phosphorus is pyrophoric and can ignite upon exposure to air.Strictly adhere to safety protocols for handling white phosphorus. Always handle it under water or an inert atmosphere. Ensure all ignition sources are removed from the work area. Have appropriate fire extinguishing materials (e.g., wet sand) readily available.[1]

Quantitative Data on Reaction Conditions

The following tables summarize typical reaction parameters for the different methods of this compound generation. Please note that optimal conditions may vary depending on the specific experimental setup and desired outcome.

Table 1: High-Temperature Thermolysis of White Phosphorus (P₄)

ParameterValueNotes
Precursor White Phosphorus (P₄)High purity is recommended.
Temperature 1100 K (827 °C)Essential for breaking the P-P bonds in P₄.
Pressure Low Pressure/VacuumHelps to remove the generated P₂ from the hot zone and prevent recombination.
Atmosphere Inert (e.g., Argon)Prevents reaction of P₄ and P₂ with oxygen.
Yield VariableHighly dependent on the efficiency of trapping the P₂ molecule before it reverts to P₄.

Table 2: Photolysis of White Phosphorus (P₄)

ParameterValueNotes
Precursor White Phosphorus (P₄)Dissolved in a suitable solvent.
Solvent Non-polar, anhydrous (e.g., Toluene, Carbon Disulfide)The solvent should be transparent to the UV light used.
UV Wavelength UV-C rangeSpecific wavelength may vary, but should be sufficient to induce P-P bond cleavage.
Temperature Room TemperatureA significant advantage over the high-temperature thermolysis method.
Reaction Time Several hoursDependent on lamp intensity and concentration of P₄.
Yield ModerateTrapping efficiency is a critical factor.

Table 3: Thermolysis of Niobium-Diphosphaazide Complex

ParameterValueNotes
Precursor Niobium-diphosphaazide complexA pre-synthesized complex containing a P₂ unit.
Solvent Toluene or other inert, anhydrous solvent
Temperature 20 °C (with W(CO)₅) to moderate heatingSignificantly milder conditions compared to direct thermolysis of P₄. Coordination to W(CO)₅ can accelerate P₂ release.[2]
Reaction Time Varies (minutes to hours)Dependent on the specific complex and temperature.
Yield HighThe release of P₂ is often a clean and efficient process.[2]

Experimental Protocols

1. General Safety Precautions for Handling White Phosphorus:

  • Always handle white phosphorus under water or a rigorously inert atmosphere (e.g., in a glovebox).

  • Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and chemical-resistant gloves. [1]

  • Keep a container of wet sand or a Class D fire extinguisher suitable for metal fires readily accessible. Do not use water on a phosphorus fire as it can cause splattering of the burning material.

  • Avoid contact with skin, as it can cause severe burns. In case of contact, immediately flush the affected area with copious amounts of water and remove any visible particles with forceps.[3]

  • Store white phosphorus in a tightly sealed container under water, away from heat, ignition sources, and incompatible materials. [1]

2. Protocol for this compound Generation via Thermolysis of White Phosphorus:

A high-temperature tube furnace is required for this procedure.

  • Apparatus Setup: Assemble a quartz tube within a tube furnace. The tube should have an inlet for an inert gas and an outlet connected to a cold trap and a vacuum line.

  • Precursor Loading: Under a fume hood and with appropriate safety precautions, carefully place a small, weighed amount of white phosphorus into a quartz boat.

  • Inerting the System: Place the boat in the center of the quartz tube. Seal the tube and purge the system thoroughly with an inert gas (e.g., argon) for at least 30 minutes to remove all traces of oxygen.

  • Thermolysis: While maintaining a slow flow of the inert gas, begin heating the furnace to 1100 K (827 °C).

  • P₂ Trapping: The generated P₂ gas will be carried by the inert gas stream towards the cold trap. The cold trap should contain a solution of a suitable trapping agent (e.g., 2,3-dimethyl-1,3-butadiene in an anhydrous solvent) cooled with liquid nitrogen or a dry ice/acetone bath.

  • Reaction Completion and Cooldown: After a designated reaction time, turn off the furnace and allow it to cool to room temperature under the inert gas flow.

  • Product Isolation: Carefully dismantle the apparatus. The contents of the cold trap can then be worked up to isolate and purify the P₂ adduct.

Visualizations

Experimental_Workflow_Thermolysis cluster_preparation Preparation cluster_reaction Reaction cluster_trapping Trapping cluster_analysis Analysis P4 White Phosphorus (P4) Load_P4 Load P4 into Furnace P4->Load_P4 Apparatus Assemble Quartz Tube Furnace Apparatus->Load_P4 Purge Purge with Inert Gas Load_P4->Purge Heat Heat to 1100 K Purge->Heat Generate_P2 Generate P2 (gas) Heat->Generate_P2 Cold_Trap Cold Trap with Trapping Agent Generate_P2->Cold_Trap Trap_P2 Trap P2 as Adduct Cold_Trap->Trap_P2 Isolate Isolate and Purify Adduct Trap_P2->Isolate Characterize Characterize Product (NMR, etc.) Isolate->Characterize

Caption: Workflow for this compound (P₂) Generation via Thermolysis.

Logical_Relationship_Parameters cluster_thermolysis Thermolysis cluster_photolysis Photolysis cluster_complex Transition Metal Complex P2_Yield P2 Yield & Purity Temp Temperature Temp->P2_Yield Pressure Pressure Pressure->P2_Yield Flow_Rate Inert Gas Flow Rate Flow_Rate->P2_Yield UV_Intensity UV Intensity UV_Intensity->P2_Yield Irradiation_Time Irradiation Time Irradiation_Time->P2_Yield Solvent Solvent Choice Solvent->P2_Yield Complex_Structure Complex Structure Complex_Structure->P2_Yield Reaction_Temp Reaction Temperature Reaction_Temp->P2_Yield Additives Additives (e.g., W(CO)5) Additives->P2_Yield

Caption: Key Parameters Influencing P₂ Generation Yield and Purity.

References

Technical Support Center: Isolating Crystalline Diphosphorus-Containing Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in successfully isolating crystalline diphosphorus-containing products.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in isolating crystalline this compound-containing products?

A1: this compound compounds often present unique challenges due to the reactivity of the phosphorus-phosphorus bond. Key difficulties include:

  • Air and Moisture Sensitivity: Many this compound compounds are highly sensitive to air and moisture, leading to oxidation or hydrolysis. This necessitates the use of inert atmosphere techniques, such as Schlenk lines or gloveboxes.

  • Thermal Instability: Some this compound compounds can be thermally labile, decomposing upon heating, which can complicate purification and crystallization.

  • Pyrophoricity: Certain phosphorus-containing reagents and products can be pyrophoric, igniting spontaneously in air. Strict adherence to safety protocols for handling pyrophoric materials is essential.

  • Crystallization Difficulties: Achieving single crystals suitable for X-ray diffraction can be challenging due to factors like slow crystal growth, oiling out, or the formation of amorphous powders.

Q2: What are the initial steps I should take when my this compound compound fails to crystallize?

A2: If you are encountering difficulties with crystallization, consider the following troubleshooting steps:

  • Confirm Purity: Impurities can significantly inhibit crystallization. Re-purify your compound using techniques like column chromatography or sublimation.

  • Solvent Screening: The choice of solvent is critical. Experiment with a variety of solvents or solvent mixtures with different polarities and boiling points.

  • Vary Concentration: The concentration of your solution can impact crystal growth. Try preparing more concentrated or more dilute solutions.

  • Control Cooling Rate: Slow cooling often yields better quality crystals. Try moving your crystallization vessel from room temperature to a refrigerator (+4°C) before moving to a freezer (-20°C or lower).

  • Induce Nucleation: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod or adding a seed crystal of your compound.

Q3: How can I remove persistent impurities from my this compound-containing product?

A3: The method for impurity removal depends on the nature of the impurity. Common strategies include:

  • Recrystallization: This is the most common method for purifying solid compounds. Multiple recrystallizations may be necessary to achieve high purity.

  • Column Chromatography: For non-volatile compounds, chromatography on silica (B1680970) gel or alumina (B75360) can be effective. For air-sensitive compounds, this must be performed under an inert atmosphere.

  • Sublimation: Volatile solid compounds can be purified by sublimation under vacuum.

  • Washing/Trituration: If the impurity is soluble in a solvent in which your product is insoluble, you can wash or triturate your solid product with that solvent.

Q4: Are there any specific safety precautions for handling this compound compounds?

A4: Yes, safety is paramount. Always consult the Safety Data Sheet (SDS) for your specific compound. General safety precautions include:

  • Inert Atmosphere: Always handle air and moisture-sensitive this compound compounds in a glovebox or on a Schlenk line under an inert atmosphere (e.g., argon or nitrogen).

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves. For pyrophoric materials, additional protective gear like a face shield and leather gloves may be necessary.

  • Quenching and Disposal: Develop a standard operating procedure (SOP) for quenching reactive reagents and disposing of phosphorus-containing waste in accordance with your institution's safety guidelines.

Troubleshooting Guides

Problem 1: Oiling Out Instead of Crystallization

Symptoms: Your compound separates from the solution as a liquid (oil) rather than a solid crystalline material upon cooling.

Possible Causes & Solutions:

CauseSolution
Supersaturation is too high Add a small amount of additional solvent to the heated solution before cooling.
Cooling is too rapid Allow the solution to cool more slowly. Consider using a Dewar flask with an insulating solvent for very slow cooling.
Insoluble impurities present Filter the hot solution through a pre-warmed filter frit to remove any insoluble material before allowing it to cool.
Melting point of the compound is below the crystallization temperature Choose a solvent with a lower boiling point.
Problem 2: Formation of Amorphous Powder or Microcrystals

Symptoms: The product crashes out of solution as a fine powder or very small crystals that are not suitable for single-crystal X-ray diffraction.

Possible Causes & Solutions:

CauseSolution
Nucleation is too rapid Decrease the concentration of the solution. Use a cleaner crystallization vessel to reduce nucleation sites.
Solvent is a poor choice Experiment with different solvents or solvent mixtures. A solvent in which the compound is slightly more soluble may promote slower crystal growth.
Vibrations Store the crystallization vessel in an undisturbed location, away from vibrations from vacuum pumps or other equipment.

Experimental Protocols

General Protocol for Crystallization of an Air-Sensitive this compound Compound by Slow Evaporation
  • Preparation: In a glovebox, dissolve the purified this compound compound in a minimal amount of a suitable, dry, and degassed solvent (e.g., toluene, THF, or dichloromethane) in a small vial.

  • Sealing: Cap the vial loosely with a septum or a cap with a small hole to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a larger, sealed container (e.g., a beaker covered with parafilm) within the glovebox.

  • Observation: Leave the setup undisturbed and monitor for crystal growth over several days to weeks.

General Protocol for Crystallization by Vapor Diffusion
  • Inner Vial Preparation: In a glovebox, dissolve the this compound compound in a small amount of a relatively non-volatile, "good" solvent in a small, open vial.

  • Outer Vial Preparation: Place this inner vial inside a larger vial or jar that contains a small amount of a more volatile, "poor" solvent in which the compound is insoluble.

  • Sealing and Diffusion: Seal the outer container. The vapor from the poor solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and promoting crystallization.

  • Incubation and Observation: Store the setup in a vibration-free location and monitor for crystal formation.

Visualizations

Experimental_Workflow Experimental Workflow for Isolating Crystalline this compound Products cluster_synthesis Synthesis cluster_purification Purification cluster_crystallization Crystallization cluster_characterization Characterization Synthesis Synthesize this compound Compound Workup Aqueous/Organic Work-up (if applicable) Synthesis->Workup Crude_Product Obtain Crude Product Workup->Crude_Product Purification Purification Method Crude_Product->Purification Column Column Chromatography Purification->Column Recrystallization Recrystallization Purification->Recrystallization Sublimation Sublimation Purification->Sublimation Crystallization_Method Crystallization Technique Column->Crystallization_Method Recrystallization->Crystallization_Method Sublimation->Crystallization_Method Slow_Evaporation Slow Evaporation Crystallization_Method->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Crystallization_Method->Vapor_Diffusion Layering Solvent Layering Crystallization_Method->Layering Crystals Isolate Crystals Slow_Evaporation->Crystals Vapor_Diffusion->Crystals Layering->Crystals Analysis X-ray Diffraction Analysis Crystals->Analysis

Caption: A general workflow for the synthesis, purification, and crystallization of this compound-containing products.

Troubleshooting_Crystallization Troubleshooting Crystallization Failure Start Crystallization Attempted No_Crystals No Crystals Formed? Start->No_Crystals Oiling_Out Oiling Out Occurred? No_Crystals->Oiling_Out No Check_Purity Re-purify Compound No_Crystals->Check_Purity Yes Powder Amorphous Powder Formed? Oiling_Out->Powder No Add_Solvent Add More Solvent Oiling_Out->Add_Solvent Yes Decrease_Concentration Decrease Concentration Powder->Decrease_Concentration Yes Success Crystals Obtained Powder->Success No Change_Solvent Try Different Solvent/Mixture Check_Purity->Change_Solvent Increase_Concentration Increase Concentration Change_Solvent->Increase_Concentration Induce_Nucleation Scratch Flask/Add Seed Crystal Increase_Concentration->Induce_Nucleation Induce_Nucleation->Start Slower_Cooling Cool More Slowly Add_Solvent->Slower_Cooling Filter_Hot Filter Hot Solution Slower_Cooling->Filter_Hot Filter_Hot->Start Change_Solvent2 Try Different Solvent Decrease_Concentration->Change_Solvent2 Isolate_Vibrations Isolate from Vibrations Change_Solvent2->Isolate_Vibrations Isolate_Vibrations->Start

Technical Support Center: Safe Handling and Troubleshooting of Diphosphorus Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with pyrophoric diphosphorus precursors. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What makes this compound precursors pyrophoric?

A1: this compound precursors, particularly those with P-P or P-H bonds, as well as finely divided elemental phosphorus, have a high affinity for oxygen. Their reaction with air is highly exothermic and can proceed rapidly, leading to spontaneous ignition. This reactivity is driven by the thermodynamic stability of the resulting phosphorus oxides.

Q2: What are the primary hazards associated with this compound precursors?

A2: The primary hazard is their pyrophoricity, meaning they can ignite spontaneously on contact with air. Many are also water-reactive, producing flammable and toxic gases. Additionally, these compounds can be corrosive and may cause severe burns upon contact with skin or eyes. Inhalation of their fumes can also lead to respiratory tract irritation.

Q3: What personal protective equipment (PPE) is mandatory when working with these precursors?

A3: Appropriate PPE is crucial for safety. This includes:

  • A flame-resistant lab coat.

  • Chemical splash goggles and a face shield.

  • Chemically resistant gloves (nitrile gloves may be insufficient; consult the safety data sheet for the specific precursor).

  • Closed-toe shoes made of a non-porous material.

Q4: How should I store pyrophoric this compound precursors?

A4: These precursors must be stored under an inert atmosphere, such as nitrogen or argon, to prevent contact with air. They should be kept in a cool, dry, and well-ventilated area, away from flammable materials and sources of ignition. Always consult the manufacturer's safety data sheet for specific storage instructions.

Q5: Can I work alone when using pyrophoric this compound precursors?

A5: No, it is highly recommended to work with a colleague or "buddy" when handling pyrophoric materials. This ensures that someone is available to provide assistance in case of an emergency.

Troubleshooting Guide

Problem Possible Cause Solution
Precursor ignites upon exposure to air during transfer. Syringe or cannula technique failure, allowing air to enter the system.1. Immediately smother the fire with a Class D fire extinguisher, dry sand, or powdered lime. Do not use a water or carbon dioxide extinguisher. 2. Review your inert atmosphere transfer technique. Ensure all glassware is oven-dried and purged with inert gas. 3. Practice the transfer with a non-pyrophoric solvent to refine your technique.
Reaction is sluggish or does not initiate. 1. Degradation of the precursor due to improper storage or handling.2. Presence of moisture or other impurities in the reaction solvent or on glassware.1. Use a freshly opened bottle of the precursor or re-verify the activity of the stored precursor.2. Ensure all solvents are rigorously dried and degassed. Oven-dry all glassware immediately before use and cool under an inert atmosphere.
Exothermic reaction becomes uncontrollable. 1. Addition of the precursor too quickly.2. Inadequate cooling of the reaction vessel.1. Slow the rate of addition of the precursor. 2. Ensure the reaction vessel is adequately immersed in a cooling bath (e.g., ice-water or dry ice/acetone). 3. Have a quenching solution readily available to stop the reaction if necessary.
Formation of unexpected byproducts. 1. Reaction with atmospheric oxygen or moisture.2. Side reactions due to localized high concentrations of the precursor.1. Improve the inert atmosphere conditions of your reaction setup.2. Add the precursor dropwise to a well-stirred solution to ensure rapid mixing and avoid localized heating.

Quantitative Data on this compound Precursors

Precursor Formula Molar Mass ( g/mol ) Boiling Point (°C) Melting Point (°C) Key Hazards
White PhosphorusP₄123.8928044.1Highly toxic, pyrophoric, water-insoluble.
This compound TetrahydrideP₂H₄65.9863.5-99Pyrophoric, toxic.
This compound TetraiodideP₂I₄569.58Decomposes125.5Air and moisture sensitive.
This compound PentoxideP₂O₅141.94360 (sublimes)340Corrosive, reacts violently with water.

Experimental Protocols

Protocol 1: General Handling and Transfer of a Liquid this compound Precursor using a Syringe
  • Preparation:

    • Ensure all necessary PPE is worn.

    • Work in a fume hood with the sash at the lowest practical height.

    • Have a Class D fire extinguisher, dry sand, or powdered lime within arm's reach.

    • Oven-dry all glassware and cool under a stream of inert gas (nitrogen or argon).

    • The precursor bottle should be securely clamped.

  • Procedure:

    • Purge a clean, dry syringe and needle with inert gas.

    • Puncture the septum of the precursor bottle with the needle and pressurize the bottle slightly with the inert gas.

    • Withdraw the desired volume of the precursor into the syringe.

    • To remove any gas bubbles from the syringe, invert it and gently push the plunger to expel the gas back into the bottle.

    • Withdraw the needle from the precursor bottle and quickly insert it into the septum of the reaction flask, which is also under a positive pressure of inert gas.

    • Add the precursor to the reaction mixture dropwise with stirring.

  • Cleaning:

    • Rinse the syringe and needle with a dry, inert solvent (e.g., toluene (B28343) or hexane).

    • Quench the solvent rinses by slowly adding them to a flask containing isopropanol, followed by methanol, and then water, all while cooling the flask in an ice bath.

Protocol 2: Quenching of Unused this compound Precursors
  • Preparation:

    • Perform the quenching procedure in a fume hood.

    • Wear appropriate PPE.

    • Have an appropriate fire extinguisher readily available.

  • Procedure:

    • Dilute the pyrophoric residue significantly with an inert, high-boiling solvent like toluene or hexane (B92381) in a reaction flask equipped with a stirrer and under an inert atmosphere.

    • Cool the flask in an ice bath.

    • Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring.

    • Once the initial vigorous reaction has subsided, slowly add a more reactive alcohol, like methanol, to ensure complete quenching.

    • Finally, very slowly and carefully add water dropwise to neutralize any remaining reactive material.

    • The resulting solution can then be disposed of as hazardous waste according to institutional guidelines.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Cleanup & Quenching PPE Don PPE FumeHood Work in Fume Hood PPE->FumeHood FireSafety Prepare Fire Safety Equipment FumeHood->FireSafety InertAtmosphere Establish Inert Atmosphere FireSafety->InertAtmosphere PurgeSyringe Purge Syringe with Inert Gas InertAtmosphere->PurgeSyringe WithdrawPrecursor Withdraw Precursor PurgeSyringe->WithdrawPrecursor AddToReaction Add to Reaction Vessel WithdrawPrecursor->AddToReaction RinseSyringe Rinse Syringe with Inert Solvent AddToReaction->RinseSyringe QuenchRinse Quench Solvent Rinse RinseSyringe->QuenchRinse DisposeWaste Dispose of Hazardous Waste QuenchRinse->DisposeWaste

Caption: Workflow for the safe handling and transfer of pyrophoric this compound precursors.

Troubleshooting_Logic cluster_ignition Ignition Event cluster_reaction_fail Reaction Failure cluster_runaway Runaway Reaction Start Problem Encountered Ignition Precursor Ignites Start->Ignition NoReaction Sluggish or No Reaction Start->NoReaction Runaway Uncontrolled Exotherm Start->Runaway Extinguish Use Class D Extinguisher / Sand Ignition->Extinguish ReviewTechnique Review Inert Transfer Technique Extinguish->ReviewTechnique CheckPurity Check Precursor & Solvent Purity NoReaction->CheckPurity DryGlassware Ensure Rigorously Dry Glassware CheckPurity->DryGlassware SlowAddition Slow Rate of Addition Runaway->SlowAddition ImproveCooling Improve Cooling SlowAddition->ImproveCooling

Caption: Troubleshooting decision tree for common issues with this compound precursors.

Technical Support Center: Refining the Synthesis of Unsymmetrical Diphosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in unsymmetrical diphosphine synthesis can stem from several factors:

  • Oxidation of Phosphorus (III) Species: Trivalent phosphines are susceptible to oxidation to phosphine (B1218219) oxides, especially when exposed to air.[1] This is a primary cause of reduced yields as the resulting phosphine oxide is often unreactive in subsequent steps.

  • Moisture Contamination: Many reagents used in phosphine synthesis, such as Grignard reagents and organolithium compounds, are highly sensitive to moisture. Water will quench these reagents, leading to incomplete reactions.

  • Side Reactions: Depending on the synthetic route, various side reactions can occur. For instance, in Grignar-based syntheses, Wurtz coupling can be a competing reaction.[2]

  • Incomplete Reactions: Reactions may not go to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.

  • Steric Hindrance: Bulky substituents on the phosphorus atom or the backbone can hinder the reaction, leading to lower conversion rates.

Q2: I'm observing the formation of a significant amount of phosphine oxide in my final product. How can I prevent this?

A2: Preventing phosphine oxidation is crucial for a successful synthesis. Here are some key strategies:

  • Rigorous Inert Atmosphere Techniques: All reactions involving trivalent phosphines should be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

  • Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen, which can readily oxidize phosphines.

  • Borane (B79455) Protection: Phosphines can be protected as their phosphine-borane adducts, which are generally air-stable solids.[5] The borane group can be removed in a later step under mild conditions.[1][6]

Q3: What are the best practices for purifying my final unsymmetrical diphosphine ligand, which is air-sensitive?

A3: Purification of air-sensitive compounds requires specialized techniques to prevent decomposition:

  • Column Chromatography under Inert Atmosphere: Column chromatography can be performed using a specialized setup that allows for the entire process to be conducted under a positive pressure of inert gas.[7] It is often recommended to use alumina (B75360) instead of silica (B1680970) gel for phosphines, as silica can be acidic and lead to degradation.

  • Recrystallization under Inert Atmosphere: Recrystallization is an effective method for purifying solid diphosphine ligands. The entire process, from dissolving the compound in a hot solvent to filtering the crystals, must be carried out using Schlenk techniques.[8][9]

  • Filtration via Cannula or Filter Stick: To isolate solid products without exposure to air, filtration can be performed using a cannula or a filter stick within a closed system.

Q4: I am struggling with the deprotection of my phosphine-borane adduct. What are the common issues?

A4: Deprotection of phosphine-boranes can sometimes be challenging. Common issues include:

  • Incomplete Deprotection: The choice of deprotecting agent and reaction conditions are crucial. Amines, such as DABCO or diethylamine, are commonly used, often requiring elevated temperatures.[1][10]

  • Side Reactions: Some deprotection methods can lead to side reactions, especially if other functional groups are present in the molecule.

  • Difficulty in Removing Borane Byproducts: After deprotection, the borane adduct of the amine used for deprotection needs to be removed from the desired phosphine. This is often achieved by extraction or by using polymer-supported amines.[6]

Troubleshooting Guides

Guide 1: Synthesis via Secondary Phosphine Oxides (SPOs)

This method is popular due to the use of air-stable starting materials.[3]

Common Issues & Solutions:

Problem Possible Cause(s) Troubleshooting Steps
Low yield of unsymmetrical bis(phosphine) oxide Incomplete deprotonation of the SPO.Use a strong, non-nucleophilic base like NaH or KHMDS. Ensure anhydrous conditions.
Side reactions of the haloalkylphosphine oxide intermediate.Optimize reaction temperature and addition rate of the second SPO anion.
Formation of symmetrical bis(phosphine) oxides Scrambling of phosphinite groups.This is less common but can occur at elevated temperatures. Try running the reaction at a lower temperature.
Difficult purification of the bis(phosphine) oxide Presence of unreacted starting materials or salts.Most bis(phosphine) oxides can be purified by column chromatography on silica gel.
Low yield upon reduction of the bis(phosphine) oxide Incomplete reduction.Use a powerful reducing agent like LiAlH₄ or HSiCl₃/Et₃N. Ensure anhydrous conditions.
Cleavage of P-C bonds.This can occur with harsh reducing agents. Consider milder reagents or optimize reaction conditions (e.g., lower temperature).
Guide 2: Synthesis via Phosphine-Boranes

This route offers the advantage of working with air-stable intermediates.[4]

Common Issues & Solutions:

Problem Possible Cause(s) Troubleshooting Steps
Low yield of the diphosphine-borane adduct Inefficient coupling reaction.Optimize the stoichiometry of the reactants and the reaction temperature. Ensure the starting phosphine-borane is pure.
Steric hindrance from bulky substituents.Longer reaction times or higher temperatures may be required.
Incomplete deprotection of the diphosphine-borane Incorrect choice of amine or reaction conditions.Screen different amines (e.g., DABCO, morpholine, diethylamine) and optimize the temperature.[10]
The phosphine-borane is particularly stable.Stronger acids or bases might be needed, but this increases the risk of side reactions.
Oxidation of the diphosphine during/after deprotection Exposure to air.Perform the deprotection and subsequent workup under a strict inert atmosphere.
Difficulty in separating the free diphosphine from the amine-borane adduct Similar solubility profiles.Use a volatile amine that can be removed under vacuum. Alternatively, use a polymer-supported amine that can be filtered off.[6]
Guide 3: Synthesis via Grignard Reagents

This classical method can be effective but requires careful control of reaction conditions.

Common Issues & Solutions:

Problem Possible Cause(s) Troubleshooting Steps
Grignard reagent formation is sluggish or does not initiate Inactive magnesium surface (oxide layer).Activate the magnesium turnings with iodine, 1,2-dibromoethane, or by mechanical means (e.g., grinding).[11]
Presence of moisture in the solvent or on the glassware.Use freshly distilled, anhydrous solvents and flame-dry all glassware under vacuum.[2]
Low yield of the unsymmetrical phosphine Wurtz coupling of the alkyl/aryl halide.Add the halide slowly to the magnesium suspension to maintain a low concentration.
Reaction of the Grignard reagent with the phosphine product.This is less common but can occur. Use of a less reactive Grignard reagent or lower temperatures may help.
Formation of symmetrical diphosphines.This can happen if the reaction is not selective. A stepwise approach with isolation of the intermediate chlorophosphine is recommended.
Presence of biphenyl (B1667301) or other coupling byproducts A common side reaction in Grignard reactions involving aryl halides.[12]Optimize reaction temperature and concentration to minimize this side reaction.

Data Presentation

Table 1: Comparison of Synthetic Routes for Unsymmetrical Diphosphine Ligands

Synthetic Route Key Advantages Common Challenges Typical Yields
Via Secondary Phosphine Oxides Air-stable starting materials and intermediates.[3]Requires a final reduction step which can be challenging.Good to excellent (60-95%)
Via Phosphine-Boranes Air-stable and easily handled intermediates.[4]Deprotection step required; removal of borane byproducts.[6]Moderate to good (50-85%)
Via Grignard Reagents Readily available starting materials.Highly sensitive to air and moisture; side reactions are common.[2]Variable (30-70%)

Table 2: Representative 31P NMR Chemical Shifts for Unsymmetrical Diphosphine Ligands and Intermediates

Compound Type General Structure Typical 31P NMR Chemical Shift Range (ppm)
Unsymmetrical DiphosphineR₂P-X-PR'₂-30 to +20
Unsymmetrical Bis(phosphine) OxideR₂P(O)-X-P(O)R'₂+20 to +60
Unsymmetrical Diphosphine-BoraneR₂P(BH₃)-X-P(BH₃)R'₂+10 to +40
Secondary Phosphine OxideR₂P(O)H+15 to +40

Note: Chemical shifts are highly dependent on the specific substituents (R, R', X) and the solvent.

Experimental Protocols

Protocol 1: Synthesis of an Unsymmetrical Bis(phosphine) Oxide via SPOs

This protocol is adapted from the literature and describes the synthesis of a common unsymmetrical bis(phosphine) oxide.

Step 1: Synthesis of the Haloalkylphosphine Oxide Intermediate

  • To a solution of a secondary phosphine oxide (e.g., diphenylphosphine (B32561) oxide, 1.0 eq) in anhydrous THF under an inert atmosphere, add a strong base (e.g., NaH, 1.1 eq) at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of a dihaloalkane (e.g., 1-bromo-3-chloropropane, 1.5 eq) in THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the haloalkylphosphine oxide.

Step 2: Synthesis of the Unsymmetrical Bis(phosphine) Oxide

  • Prepare the phosphinite anion of a different secondary phosphine oxide (e.g., dicyclohexylphosphine (B1630591) oxide, 1.0 eq) as described in Step 1.

  • To this solution, add a solution of the haloalkylphosphine oxide from Step 1 (1.0 eq) in THF at 0 °C.

  • Stir the reaction at room temperature for 24 hours.

  • Work up the reaction as described in Step 1.

  • Purify the crude product by column chromatography or recrystallization to obtain the unsymmetrical bis(phosphine) oxide.

Protocol 2: Reduction of an Unsymmetrical Bis(phosphine) Oxide
  • To a solution of the unsymmetrical bis(phosphine) oxide (1.0 eq) in anhydrous toluene (B28343) under an inert atmosphere, add a solution of a reducing agent (e.g., HSiCl₃, 5.0 eq, and Et₃N, 5.0 eq) at 0 °C.

  • Stir the reaction at 110 °C for 12 hours.

  • Cool the reaction to room temperature and carefully quench with saturated aqueous NaHCO₃.

  • Extract the product with an organic solvent (e.g., diethyl ether) under an inert atmosphere.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude unsymmetrical diphosphine ligand by recrystallization or column chromatography on alumina under an inert atmosphere.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Haloalkylphosphine Oxide cluster_step2 Step 2: Synthesis of Unsymmetrical Bis(phosphine) Oxide cluster_step3 Step 3: Reduction to Unsymmetrical Diphosphine SPO1 Secondary Phosphine Oxide (SPO1) a1 SPO1->a1 Base1 Strong Base (e.g., NaH) Base1->a1 Dihaloalkane Dihaloalkane b1 Reaction 1 Dihaloalkane->b1 Intermediate Haloalkylphosphine Oxide b2 Reaction 2 Intermediate->b2 a1->b1 b1->Intermediate SPO2 Secondary Phosphine Oxide (SPO2) a2 SPO2->a2 Base2 Strong Base (e.g., NaH) Base2->a2 UnsymmetricalOxide Unsymmetrical Bis(phosphine) Oxide b3 Reduction UnsymmetricalOxide->b3 a2->b2 b2->UnsymmetricalOxide ReducingAgent Reducing Agent (e.g., HSiCl3/Et3N) ReducingAgent->b3 FinalProduct Unsymmetrical Diphosphine Ligand b3->FinalProduct

Caption: Synthetic workflow for unsymmetrical diphosphine ligands via SPOs.

troubleshooting_low_yield Start Low Reaction Yield CheckOxidation Check for Phosphine Oxidation (31P NMR) Start->CheckOxidation CheckMoisture Review Anhydrous Technique CheckOxidation->CheckMoisture No Oxidized Oxidation Confirmed CheckOxidation->Oxidized Yes CheckReagents Verify Reagent Purity and Stoichiometry CheckMoisture->CheckReagents No WetReagents Moisture Contamination CheckMoisture->WetReagents Yes OptimizeConditions Optimize Reaction Conditions (Temp, Time) CheckReagents->OptimizeConditions No BadReagents Impure/Degraded Reagents CheckReagents->BadReagents Yes Suboptimal Suboptimal Conditions OptimizeConditions->Suboptimal Yes Solution1 Use SPOs or Phosphine-Boranes Oxidized->Solution1 Solution2 Improve Inert Gas Technique, Degas Solvents Oxidized->Solution2 NotInert Inadequate Inert Atmosphere Solution3 Flame-dry Glassware, Use Anhydrous Solvents WetReagents->Solution3 Solution4 Purify Starting Materials, Titrate Reagents BadReagents->Solution4 Solution5 Perform a Reaction Optimization Screen Suboptimal->Solution5

Caption: Troubleshooting decision tree for low reaction yields.

References

Technical Support Center: Enhancing Selectivity in Diphosphorus Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diphosphorus functionalization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on enhancing selectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound functionalization reaction is yielding a mixture of products with low selectivity. What are the primary factors to investigate?

A: Low selectivity is a common challenge in this compound chemistry, often stemming from the high reactivity of the white phosphorus (P4) tetrahedron and the difficulty in controlling P-P bond cleavage.[1][2] Key factors to investigate include:

  • Catalyst/Reagent Choice: The nature of the transition metal catalyst, ligand, or activating reagent is crucial. Sterically bulky ligands or specific metal centers can favor the cleavage of a single P-P bond.[3][4]

  • Reaction Conditions: Temperature, pressure, and reaction time significantly influence the reaction pathway. Systematically optimizing these parameters is essential.[]

  • Solvent: The polarity of the solvent can affect the stability of intermediates and transition states, thereby altering the product distribution.[6]

  • Stoichiometry: The molar ratio of reactants, particularly the functionalizing agent relative to the phosphorus source, must be carefully controlled to prevent over-functionalization.

Q2: How can I improve the conversion efficiency and atom economy in my P4 functionalization reaction?

A: Improving efficiency involves ensuring that more phosphorus atoms from the P4 molecule are incorporated into the desired product.[1] Consider the following strategies:

  • Activation Method: The direct functionalization of white phosphorus is challenging.[7] Transition-metal-mediated processes can activate P4 under milder conditions, leading to more controlled reactions.[3][4]

  • Alternative Reagents: Traditional methods often use PCl3, which can lead to hazardous byproducts and waste.[1][3] Exploring alternative phosphorus transfer reagents can improve the overall process.

  • Catalyst Loading: Optimizing the catalyst concentration can increase turnover numbers without promoting side reactions.

  • Avoiding Wasteful Pathways: Some reaction pathways, particularly those using strong bases, can generate toxic and wasteful byproducts like PH3 gas.[1][3] Alternative, chlorine-free routes are highly desirable.[3]

Q3: I am struggling with the selective formation of P-C bonds. What methods are recommended?

A: The direct construction of P-C bonds from P4 with good selectivity is a significant challenge due to complex P-P bond-breaking patterns.[1][2] Successful strategies often involve:

  • Organometallic Reagents: The use of organometallic reagents in the presence of transition metal catalysts can facilitate controlled C-P bond formation.[8]

  • Radical Reactions: Photo-induced or chemically initiated radical reactions can functionalize P4 with carbon-centered radicals under mild conditions, though this can sometimes yield mixtures of products like dialkyl and trialkyl phosphine (B1218219) oxides.[7]

  • Electrochemical Methods: Electrochemical synthesis offers a powerful, sustainable alternative for forming C-P bonds, often with high selectivity and yield by controlling the electrode potential.[9]

Q4: My current protocol involves a laborious work-up to separate multiple phosphorus-containing products. How can this be simplified?

A: A difficult work-up is typically a symptom of a non-selective reaction.[7] The primary goal should be to optimize the reaction to form a single, desired product.

  • Focus on Reaction Selectivity: Re-evaluate the reaction conditions (temperature, solvent, catalyst) as the first step. A cleaner reaction mixture is the most effective way to simplify purification.

  • Switching Selectivity: In some systems, simple changes to reaction conditions, such as the type of base used or the order of reagent addition, can completely switch the site-selectivity of the functionalization.[10]

  • Post-Functionalization: Consider a strategy where a stable polyphosphorus compound is first synthesized and isolated, followed by its selective derivatization in a separate step.[11]

Troubleshooting Guides

Guide 1: Low Regioselectivity in Aromatic Phosphorylation

Issue: The phosphorylation of an aromatic substrate occurs at multiple positions, leading to a mixture of isomers.

Potential Cause Troubleshooting Steps
Steric/Electronic Ambiguity The electronic and steric properties of different C-H bonds on the substrate are too similar.
1. Change Catalyst/Ligand: Introduce a more sterically demanding ligand to favor reaction at the least hindered position.
2. Use a Directing Group: If possible, install a temporary directing group on the substrate to guide the catalyst to a specific C-H bond.
3. Modify Solvent: Experiment with solvents of varying polarity to alter the transition state energies for different pathways.
Reaction Temperature Too High High temperatures can provide enough energy to overcome small activation barriers, reducing selectivity.
1. Lower the Temperature: Run a series of experiments at progressively lower temperatures.
2. Change Activation Method: Consider photochemical or electrochemical methods that can often be performed at room temperature.[9]
Incorrect Base The choice of base can unexpectedly influence site-selectivity, especially in reactions involving deprotonation steps.[10]
1. Screen Different Bases: Test a range of organic and inorganic bases (e.g., DBU vs. NEt3).[10]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from studies where reaction parameters were optimized to enhance yield and selectivity.

Table 1: Optimization of Diphosphonyldihydropyridazine Synthesis

Reaction: Condensation of bisphosphonylallene with methylhydrazine.

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1TolueneReflux391[6]
21,4-DioxaneReflux396[6]
3THFReflux385[6]
4CH2Cl2Room Temp197[6]
5MeCNRoom Temp282[6]

Table 2: Optimization of Electrochemical C-H Phosphorylation

Reaction: C-H phosphorylation of benzoate (B1203000) with triethyl phosphite.

EntryElectrolyteCurrent (mA)AdditiveYield (%)Reference
1nBu4NBF410None55[9]
2nBu4NClO410None68[9]
3nBu4NPF610None75[9]
4nBu4NPF615None82[9]
5nBu4NPF615H2O (2 equiv.)92[9]

Experimental Protocols

Protocol: Synthesis of 4,5-Diphosphonyldihydropyridazine

This protocol is based on the optimized conditions reported for the condensation of bisphosphonylallenes with hydrazines.[6]

Materials:

  • Bisphosphonylallene (1.0 equiv)

  • Methylhydrazine (2.0 equiv)

  • Dichloromethane (CH2Cl2), anhydrous

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Syringe for liquid transfer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the bisphosphonylallene substrate.

  • Dissolve the substrate in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methylhydrazine (2.0 equivalents) to the stirred solution via syringe over 5 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1 hour at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or 31P NMR spectroscopy.

Work-up:

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The resulting residue, a mixture of tautomers, can be purified by silica (B1680970) gel column chromatography if necessary, although the reaction often proceeds with high purity.[6]

Visualizations

Troubleshooting_Workflow start_node Low Selectivity Observed decision_node decision_node start_node->decision_node Analyze Reaction Parameters process_node process_node process_node1 Is Temp Too High? decision_node->process_node1 Temperature process_node2 Is Solvent Optimal? decision_node->process_node2 Solvent process_node3 Is Catalyst Selective? decision_node->process_node3 Catalyst/Reagent process_node4 Is Ratio Correct? decision_node->process_node4 Stoichiometry solution_node solution_node process_node1->decision_node No solution_node1 Decrease Temperature; Consider Photochemical Route process_node1->solution_node1 Yes process_node2->decision_node Yes solution_node2 Screen Solvents with Varying Polarity process_node2->solution_node2 No process_node3->decision_node Yes solution_node3 Introduce Bulky Ligands; Use Directing Groups process_node3->solution_node3 No process_node4->decision_node Yes solution_node4 Titrate Reagent Ratio; Avoid Excess Functionalizing Agent process_node4->solution_node4 No

Caption: A troubleshooting workflow for addressing low selectivity in this compound functionalization.

P4_Activation_Pathway cluster_0 Transition-Metal Mediated P4 Functionalization P4 White Phosphorus (P4) Activated Activated Complex [M]-P4 P4->Activated 1. Activation TM Transition Metal Complex [M] TM->Activated Cleaved Selectively Cleaved Pn Intermediate Activated->Cleaved 2. P-P Cleavage Functionalized Functionalized Product R-Pn Cleaved->Functionalized 3. Functionalization (+ Reagent 'R') Functionalized->TM 4. Catalyst Regeneration

Caption: General pathway for transition-metal mediated activation and functionalization of P4.

References

Diphosphorus Mass Spectrometry Data Interpretation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphosphorus compounds and interpreting their mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What are the most common adducts observed for this compound compounds in ESI-MS?

In electrospray ionization mass spectrometry (ESI-MS), this compound compounds, particularly phospholipids, can form various adducts depending on the ionization mode and the composition of the mobile phase.[1]

In positive ion mode , common adducts include:

  • [M+H]⁺: Protonated molecule

  • [M+Na]⁺: Sodiated adduct

  • [M+NH₄]⁺: Ammoniated adduct[1]

In negative ion mode , the most common species is the deprotonated molecule:

  • [M-H]⁻ [1]

The presence of acidic phosphate (B84403) groups makes deprotonation a favorable process in negative ion mode.[1]

Q2: Why am I seeing poor signal intensity or ion suppression?

Poor signal intensity or ion suppression can arise from several factors, especially when working with phosphate-containing samples.

  • Phosphate Buffers: High concentrations of salts in phosphate-based buffers are a common cause of ion suppression. These salt ions compete with the analyte for ionization, leading to a reduced signal for the compound of interest.[2]

  • Matrix Effects: Complex sample matrices, such as those from soil or biological fluids, can contain numerous compounds that interfere with the ionization of the target analyte.[3]

  • Analyte Concentration: The concentration of your analyte might be too low for detection.

  • Instrumental Parameters: Suboptimal instrument settings, such as source temperature, gas flows, and voltages, can lead to poor ionization efficiency.

Q3: My fragmentation spectrum is complex and difficult to interpret. What are the typical fragmentation patterns for phosphorus-containing compounds?

The fragmentation of phosphorus-containing compounds, especially phosphopeptides, can be intricate.

  • Neutral Loss of the Phosphate Group: A common fragmentation pathway is the neutral loss of the phosphate moiety, often observed as the loss of phosphoric acid (H₃PO₄) or metaphosphoric acid (HPO₃).[4]

  • Charge State Dependence: The tendency to lose the phosphate group is highly dependent on the charge state of the precursor ion. Higher charge states often retain the phosphate group and exhibit more extensive fragmentation along the peptide backbone.[4]

  • Fragmentation Technique: The type of fragmentation technique used significantly influences the resulting spectrum:

    • Collision-Induced Dissociation (CID): In ion trap CID, precursor ions are excited, which can lead to a dominant neutral loss of the phosphate group without extensive backbone fragmentation. Beam-type CID (like HCD) activates all ions, allowing for subsequent fragmentation of the neutral loss product, resulting in richer spectra.[5]

    • Electron-Transfer Dissociation (ETD): ETD and related techniques can provide complementary information, often preserving the phosphate group and leading to more extensive backbone cleavage, which is beneficial for localization of the phosphorylation site.[5]

Q4: How can I distinguish between isomers of this compound compounds?

Distinguishing between isomers can be challenging with mass spectrometry alone, as they have the same mass.

  • Chromatographic Separation: Coupling mass spectrometry with a separation technique like liquid chromatography (LC) or ion chromatography (IC) is crucial. Different isomers will likely have different retention times, allowing for their individual analysis by the mass spectrometer.[3][6]

  • Tandem Mass Spectrometry (MS/MS): Even if isomers co-elute, their fragmentation patterns in MS/MS might be different, providing a basis for their differentiation.

Q5: What is the isotopic distribution of this compound compounds?

Phosphorus itself is a monoisotopic element, meaning it has only one stable isotope, ³¹P.[7][8] Therefore, the isotopic pattern of a this compound compound is primarily determined by the other elements present in the molecule, most notably carbon (¹²C and ¹³C) and any other elements with multiple isotopes. While the oxygen atoms in phosphate groups do have stable isotopes (¹⁶O, ¹⁷O, and ¹⁸O), their isotopic signature is primarily used in specialized applications like environmental and biogeochemical tracing and does not typically complicate routine mass spectral interpretation.[9]

Troubleshooting Guides

Problem 1: Unexpected or Unusual Adducts in the Spectrum

Symptoms:

  • Presence of unexpected peaks in the mass spectrum.

  • Difficulty in identifying the molecular ion.

  • Mass differences between major peaks do not correspond to expected adducts.

Possible Causes:

  • Contamination from Glassware: Older glassware can be a source of sodium ions, leading to prominent [M+Na]⁺ adducts.[10]

  • Solvent Impurities: Solvents may contain impurities that can form adducts with the analyte.

  • Acidic Contaminants: Contamination with sulfuric or phosphoric acid can lead to adducts with a mass of 98 u.[11]

Troubleshooting Steps:

  • Use High-Purity Solvents: Always use LC-MS grade solvents.

  • Utilize Polypropylene (B1209903) Vials: Switch to polypropylene vials to minimize sodium contamination from glassware.[1]

  • Run a Solvent Blank: Analyze the solvent without the analyte to identify background ions.

  • Identify Mass Difference: Calculate the mass difference between the unexpected peak and the presumed molecular ion to help identify the adducting species.

Problem 2: Inconsistent Fragmentation Patterns

Symptoms:

  • Fragmentation patterns vary significantly between runs.

  • Poor reproducibility of product ion spectra.

Possible Causes:

  • Fluctuating Collision Energy: Inconsistent collision energy settings will lead to variable fragmentation.

  • Instability of the Precursor Ion Isolation: Poor isolation of the precursor ion can result in the fragmentation of co-eluting species.

  • Changes in Analyte Charge State: Variations in spray stability or mobile phase composition can alter the charge state distribution of the analyte, which in turn affects fragmentation.[4]

Troubleshooting Steps:

  • Optimize and Calibrate the Instrument: Ensure the mass spectrometer is properly calibrated and tuned.

  • Optimize Collision Energy: Perform a collision energy optimization study for your compound of interest to find the optimal and most stable fragmentation conditions.

  • Improve Chromatographic Separation: Enhance the separation of co-eluting species to ensure clean precursor ion isolation.

  • Stabilize ESI Source: Check for blockages in the ESI needle and ensure consistent solvent flow to maintain a stable spray.

Data Presentation

Table 1: Common Adducts of this compound Compounds in ESI-MS

Ionization ModeAdductMass ChangeCommon Sources
Positive[M+H]⁺+1.0073Protic solvents
Positive[M+NH₄]⁺+18.0338Ammonium (B1175870) salts in mobile phase
Positive[M+Na]⁺+22.9892Glassware, solvent impurities
Positive[M+K]⁺+38.9632Glassware, solvent impurities
Negative[M-H]⁻-1.0073Deprotonation in solution
Negative[M+Cl]⁻+34.9694Chlorinated solvents, contaminants
Negative[M+CH₃COO]⁻+59.0139Acetate buffers

Experimental Protocols

General Protocol for LC-MS Analysis of this compound Compounds

This protocol provides a general starting point for the analysis of this compound compounds. Optimization will be required for specific analytes and matrices.

  • Sample Preparation:

    • For biological samples, perform a protein precipitation step using a cold organic solvent like acetonitrile (B52724) or methanol (B129727).

    • Consider a solid-phase extraction (SPE) clean-up step to remove interfering matrix components.

    • Reconstitute the final sample in a solvent compatible with the initial mobile phase conditions.[1]

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is a common choice for many this compound compounds.

    • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (B78521) (for negative ion mode).

    • Mobile Phase B: Acetonitrile or methanol with the same modifier as Mobile Phase A.

    • Gradient: Develop a gradient from low to high organic content to elute compounds of varying polarity.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Run in both positive and negative ion modes to determine the most sensitive mode for your analyte.

    • Scan Mode:

      • Full Scan (MS1): To identify the m/z of the precursor ion and its adducts.

      • Tandem MS (MS/MS or Product Ion Scan): To generate fragmentation spectra for structural elucidation.

    • Instrument Settings: Optimize source parameters such as capillary voltage, source temperature, and gas flows for your specific instrument and analyte.

Visualizations

TroubleshootingWorkflow start Problem with MS Data issue_type Identify Issue Type start->issue_type poor_signal Poor Signal / Ion Suppression issue_type->poor_signal Signal unexpected_peaks Unexpected Peaks / Adducts issue_type->unexpected_peaks Peaks bad_fragmentation Inconsistent Fragmentation issue_type->bad_fragmentation Fragmentation check_buffer Check for Phosphate Buffers & High Salt Concentration poor_signal->check_buffer check_solvents Run Solvent Blank Use High-Purity Solvents unexpected_peaks->check_solvents optimize_collision_energy Optimize Collision Energy bad_fragmentation->optimize_collision_energy check_matrix Evaluate Matrix Effects check_buffer->check_matrix optimize_instrument Optimize Instrument Parameters check_matrix->optimize_instrument solution_signal Solution: - Use MS-compatible buffers - Dilute sample - SPE cleanup optimize_instrument->solution_signal check_glassware Use Polypropylene Vials Avoid Old Glassware check_solvents->check_glassware identify_adduct Calculate Mass Difference Identify Adduct check_glassware->identify_adduct solution_adducts Solution: - Identify contaminant source - Use fresh solvents/vials identify_adduct->solution_adducts improve_chromatography Improve Chromatographic Separation optimize_collision_energy->improve_chromatography stabilize_esi Stabilize ESI Source improve_chromatography->stabilize_esi solution_fragmentation Solution: - Re-tune instrument - Optimize MS/MS parameters stabilize_esi->solution_fragmentation

Caption: A troubleshooting workflow for common issues in this compound mass spectrometry data analysis.

References

optimizing ligand design for stabilizing the P≡P triple bond

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stabilizing the P≡P Triple Bond

This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers working on the design and application of ligands to stabilize the highly reactive diphosphorus (P₂) molecule.

Section 1: Ligand Design and Selection (FAQs)

This section addresses common questions regarding the theoretical and computational aspects of ligand design.

Q1: What are the fundamental principles for designing a ligand to stabilize a P≡P triple bond?

A: The successful stabilization of a P₂ unit within a coordination complex hinges on a finely tuned balance of steric and electronic factors.[1][2]

  • Steric Effects: The ligand must be sufficiently bulky to create a protective "pocket" around the P₂ core. This steric hindrance prevents the P₂ molecule from polymerizing into more stable allotropes like white or red phosphorus.[3] The size and shape of the ligand framework can dictate the coordination number of the metal center and prevent unwanted side reactions.[3][4]

  • Electronic Effects: The ligand must engage in specific electronic interactions with the P₂ fragment. The primary mechanism involves:

    • σ-donation: The ligand donates electron density into the empty σ* orbitals of the P₂ unit.

    • π-backbonding: The central metal, influenced by the ligand, donates electron density from its d-orbitals into the π* antibonding orbitals of the P₂ unit. This interaction is crucial for stabilization and preserves much of the triple bond character.[5]

Both steric and electronic properties are often interrelated and must be considered together for optimal design.[1]

start Goal: Stabilize P≡P steric Steric Hindrance start->steric electronic Electronic Effects start->electronic protection Kinetic Protection: Prevent Polymerization steric->protection sigma σ-Donation (Ligand → P₂) electronic->sigma pi π-Backbonding (Metal → P₂) electronic->pi result Stable [L-M-(P≡P)-M-L] Complex protection->result sigma->result pi->result

Caption: Key ligand design principles for P≡P stabilization.

Q2: How can I use computational methods to screen potential ligands before committing to synthesis?

A: Computational screening is a powerful tool to predict the viability of a ligand design and prioritize synthetic efforts.[6][7] Density Functional Theory (DFT) is a commonly used method.[6][8]

The typical workflow involves:

  • Geometry Optimization: Calculate the lowest energy structure of the proposed metal-ligand-P₂ complex.

  • Binding Energy Calculation: Determine the adsorption or binding energy of the P₂ unit to the metal-ligand fragments. A more negative value suggests a more stable interaction.[7]

  • Orbital Analysis: Analyze the frontier molecular orbitals (HOMO/LUMO) to confirm the presence and nature of the desired σ-donation and π-backbonding interactions between the ligand, metal, and P₂.[8]

  • Bond Order Analysis: Calculate the bond order of the P-P bond (e.g., using Wiberg Bond Index) to ensure the triple bond character is largely maintained upon coordination.[9]

This computational pre-screening can save significant time and resources by identifying unpromising candidates early.[10][11][12]

Section 2: Synthesis and Handling (Troubleshooting Guide)

This section provides solutions to common experimental challenges encountered during the synthesis and manipulation of P₂ complexes.

Q: My reaction to form the this compound complex failed (e.g., no product, decomposition, or complex mixture). What are the most common causes?

A: The synthesis of P₂ complexes is highly sensitive and requires rigorous exclusion of air and moisture. Failures can almost always be traced back to procedural issues. Use the following decision tree to troubleshoot.

start Problem: Reaction Failure check_atmosphere 1. Check Inert Atmosphere (Glovebox / Schlenk Line) start->check_atmosphere atmosphere_ok Atmosphere is pure (O₂/H₂O < 1 ppm) check_atmosphere->atmosphere_ok OK atmosphere_bad Action: Purge system, regenerate catalyst check_atmosphere->atmosphere_bad Issue Found check_solvents 2. Verify Solvent Purity atmosphere_ok->check_solvents solvents_ok Solvents are anhydrous and deoxygenated check_solvents->solvents_ok OK solvents_bad Action: Redistill solvents from appropriate drying agent check_solvents->solvents_bad Issue Found check_reagents 3. Assess Reagent Quality solvents_ok->check_reagents reagents_ok Reagents are pure and handled correctly check_reagents->reagents_ok OK reagents_bad Action: Recrystallize ligand, verify P₄ source, check reducing agent check_reagents->reagents_bad Issue Found check_conditions 4. Review Reaction Conditions reagents_ok->check_conditions conditions_bad Action: Vary temperature, reaction time, or stoichiometry check_conditions->conditions_bad Still Failing

Caption: Troubleshooting workflow for failed P₂ complex synthesis.

Q: My purified P₂ complex decomposes during storage or analysis. How can I improve its stability?

A: Decomposition is often caused by trace amounts of oxygen or water, or inherent instability.

  • Storage: Always store samples in a high-integrity glovebox with low O₂ and H₂O levels (<1 ppm). Store in the dark at low temperatures (e.g., -30 °C) to minimize thermal decomposition pathways.

  • Solvent Choice: For analysis (e.g., NMR), use rigorously dried and degassed deuterated solvents. Some solvents may react with the complex; consider less reactive options like benzene-d₆ or toluene-d₈.

  • Ligand Modification: If the complex has inherent electronic or steric instability, a ligand redesign may be necessary. Consider increasing the steric bulk of the ligand substituents to provide better kinetic protection.[4]

Section 3: Characterization and Analysis (Troubleshooting Guide)

This section helps interpret analytical data for P₂ complexes.

Q: What can ³¹P NMR spectroscopy tell me about my complex, and how do I interpret the chemical shifts?

A: ³¹P NMR is the most powerful tool for characterizing phosphorus-containing compounds.[13] The chemical shift (δ) is highly sensitive to the electronic environment of the phosphorus nucleus.[13][14]

  • Interpretation: In a stabilized P₂ complex, the phosphorus atoms are significantly shielded compared to uncoordinated phosphorus species. The coordination to a metal center typically causes a large upfield or downfield shift depending on the nature of the metal and ligand.[13] The observation of a single resonance (if the two P atoms are chemically equivalent) or an AX spin system is strong evidence for the formation of the P-P bond.

  • Common Issues:

    • Multiple Signals: The presence of many unexpected signals may indicate a mixture of products, decomposition, or the presence of phosphorus-containing impurities from your starting materials.

    • Broad Signals: Very broad signals can suggest fluxional processes or paramagnetic species.

    • No Signal: A complete lack of signal could be due to very long relaxation times (T₁). You may need to use a longer relaxation delay (d1) in your NMR experiment setup.

Table 1: Representative ³¹P NMR Chemical Shifts

This table provides a general reference for ³¹P chemical shifts. Note that values for coordinated P₂ can vary widely based on the specific ligand and metal environment.

Compound TypeTypical Chemical Shift (δ) Range (ppm)Reference
Trivalent Phosphines (PR₃)+63 to -62[15]
Phosphine (B1218219) Oxides (R₃P=O)+25 to +75[15]
Phosphorus Halides (PX₃)+97 to +225[13][16]
Dichlorophosphines (ArPCl₂)+147 to +169[17]
Coordinated P₂ LigandsHighly variable, can be > 300 ppm or < -100 ppmGeneral Knowledge

Note: All shifts are relative to 85% H₃PO₄.

Table 2: P-P Bond Lengths in Phosphorus Allotropes and Complexes

This table shows how the P-P bond length changes with bond order and coordination, which can be confirmed by X-ray crystallography.

SpeciesP-P Bond Length (Å)Bond Type
White Phosphorus (P₄)2.21Single Bond
Black Phosphorus2.22 - 2.24Single Bond
This compound (P₂) (gas phase)1.89Triple Bond (P≡P)
Bridging P₂²⁻ Ligand~2.03 - 2.10Double Bond Character
Cyclo-P₅ in a complex~2.15 - 2.16Single Bond Character[18]

Section 4: General Experimental Protocols

These protocols provide a starting point for key experiments. Warning: These procedures involve highly pyrophoric and toxic materials. Always use appropriate personal protective equipment and perform work in a certified inert atmosphere glovebox or on a Schlenk line.

Protocol 1: General Synthesis of a this compound Complex

This protocol describes a representative synthesis via reductive coupling of a dichlorophosphine precursor in the presence of a metal-ligand fragment.

  • Preparation:

    • Ensure all glassware is rigorously dried in an oven (>120 °C) overnight and cooled under vacuum.

    • Transfer all reagents and solvents into an inert atmosphere glovebox.

    • Prepare a solution of your metal-ligand precursor (e.g., [L-M]) in an appropriate anhydrous, degassed solvent (e.g., THF, toluene).

  • Reaction:

    • In a separate flask, dissolve the phosphorus source (e.g., a dichlorophosphine, R-PCl₂) in the same solvent.

    • Cool both solutions to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

    • Add a strong reducing agent (e.g., potassium graphite, KC₈) to the metal-ligand solution and stir until a color change indicates reduction.

    • Slowly add the dichlorophosphine solution dropwise to the reduced metal-ligand solution with vigorous stirring.

  • Workup:

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Monitor the reaction by ³¹P NMR by taking aliquots in the glovebox.

    • Once the reaction is complete, filter off any solid byproducts (e.g., KCl) via cannula filtration or using a fritted filter.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., layering a non-polar solvent like hexane (B92381) onto a concentrated toluene (B28343) solution) at low temperature.

prep 1. Preparation (Dry Glassware, Inert Atmosphere) react 2. Reaction (-78 °C) - Reduce Metal-Ligand - Add Phosphorus Source prep->react workup 3. Workup - Warm to RT - Filter Solids - Remove Solvent react->workup purify 4. Purification - Recrystallization workup->purify char 5. Characterization (NMR, X-ray) purify->char

Caption: General experimental workflow for P₂ complex synthesis.

Protocol 2: Characterization by ³¹P NMR Spectroscopy
  • Sample Preparation:

    • Inside a glovebox, dissolve 5-10 mg of the purified complex in ~0.6 mL of a suitable deuterated solvent (e.g., C₆D₆, C₇D₈).

    • Transfer the solution to an NMR tube. For air-sensitive samples, use a J. Young NMR tube or seal a standard tube with a tight-fitting cap and Parafilm.

    • Remove the NMR tube from the glovebox and clean the exterior.

  • Data Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.[14]

    • Use a sufficient relaxation delay (d1, typically 5-10 seconds) to ensure proper signal integration, especially for quantitative measurements.

    • Set the spectral window wide enough to capture all expected signals.

    • Use 85% H₃PO₄ as an external standard for referencing the chemical shifts.[13]

  • Data Processing:

    • Apply an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the H₃PO₄ standard at 0 ppm.

References

Navigating the Scale-Up of Diphosphorus Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the transition of diphosphorus reactions from laboratory to pilot or industrial scale presents a unique set of challenges. This technical support center provides a comprehensive resource, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to facilitate a smooth and efficient scale-up process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound reactions in a practical question-and-answer format.

Issue CategoryQuestionPotential Causes & Solutions
Low Yield Why is the yield of my this compound reaction significantly lower upon scale-up? Insufficient Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions. Solution: Optimize the impeller design and agitation speed for the pilot reactor.[1] Poor Temperature Control: The reduced surface-area-to-volume ratio in larger vessels makes heat dissipation more challenging, potentially leading to product degradation or side reactions.[1] Solution: Implement a robust temperature control system, such as a jacketed reactor with a thermal control unit, and consider a slower rate of reagent addition for highly exothermic reactions.[1] Incomplete Reaction: Insufficient reaction time at a larger scale can lead to incomplete conversion. Solution: Monitor the reaction progress using analytical techniques like ³¹P NMR or HPLC to determine the optimal reaction time at the new scale.[1]
Product Purity What are the common sources of impurities when scaling up this compound reactions? Unreacted Starting Materials: This can result from poor mixing or insufficient reaction time as mentioned above. Solution: Adjust the stoichiometry of the reactants for the pilot scale and ensure adequate mixing and reaction time.[1] Byproduct Formation: Temperature fluctuations and localized high concentrations can favor the formation of pyrophosphates or other polyphosphates.[1] Solution: Optimize the reaction temperature and pH to minimize byproduct formation. Contamination: Larger equipment can be more difficult to clean thoroughly. Solution: Ensure rigorous cleaning of the reactor and all transfer lines before starting the synthesis.[1]
Reaction Control How can I manage a highly exothermic this compound reaction at a larger scale? Reduced Heat Dissipation: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.[1] Solution: Slow down the rate of addition of the limiting reagent. Use a jacketed reactor with a high-efficiency heat transfer fluid. Consider diluting the reactants to reduce the concentration and thus the rate of heat generation.[1]
Workup & Isolation Why am I having difficulty isolating my product during the workup of a large-scale reaction? Filtration Challenges: Filtering large volumes of precipitate can be slow and inefficient. Solution: Evaluate large-scale filtration techniques such as a centrifuge or filter press.[1] Inefficient Extraction/Crystallization: Techniques that work well in the lab may not be as effective at a larger scale. Solution: Optimize crystallization conditions (solvent, temperature, cooling rate) for the pilot scale. Consider alternative isolation methods like precipitation followed by decantation.[1] Product Loss in Aqueous Layer: The product may have some solubility in the aqueous phase, leading to loss during extraction. Solution: Check the aqueous layer for your product. If present, perform additional extractions with an appropriate organic solvent.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions involving elemental phosphorus or its reactive derivatives?

A1: The primary safety concerns include the high reactivity and potential pyrophoricity of white phosphorus (P₄).[3] All elemental forms of phosphorus are highly reactive and are never found in their elemental form in nature.[3] When scaling up, the increased quantities of reagents amplify the risks associated with exothermic reactions and potential runaway scenarios. Proper handling procedures, use of personal protective equipment (PPE), and robust engineering controls (e.g., inert atmosphere, emergency quenching systems) are critical.

Q2: How do impurities in starting materials, such as phosphate (B84403) rock, affect the scale-up of this compound reactions?

A2: Impurities in raw materials like phosphate rock, which is the primary source of phosphorus, can significantly impact the reaction.[2] These impurities can interfere with the desired chemical transformations, poison catalysts, and lead to the formation of unwanted byproducts, complicating purification at a larger scale. For instance, metallic impurities can affect acid viscosity and filtration rates during phosphoric acid production.

Q3: What is a good starting point for determining the appropriate solvent volume when scaling up a reaction?

A3: A general rule of thumb for initial lab-scale reactions is to use a concentration of about 0.1 M of the substrate in the solvent.[4] When scaling up, it's not always a simple linear multiplication of the solvent volume. For larger reactions, a concentration of around 0.3 M is often a good starting point, but this can be highly dependent on the specific reaction.[5] It is often possible to use more concentrated conditions at a larger scale to improve throughput, but this must be balanced against potential issues with mixing, heat transfer, and solubility.[5]

Q4: How does catalyst loading typically change during scale-up?

A4: While a 1-2 mol% catalyst loading is a common starting point for many reactions at the lab scale, the optimal loading may change upon scale-up.[6] Reducing the catalyst loading for large-scale production is often a key goal to minimize costs. However, too low a catalyst concentration can lead to slow or incomplete reactions. It is crucial to perform optimization studies at the pilot scale to find the most efficient catalyst loading that maintains high yield and selectivity.[6][7]

Data Presentation: Impact of Scale-Up Parameters

The following tables summarize the general effects of key reaction parameters during the scale-up of this compound and related reactions. The data presented are illustrative and the optimal conditions for a specific reaction must be determined experimentally.

Table 1: Effect of Temperature on Reaction Yield

Temperature (°C)Lab Scale Yield (%) (Illustrative)Pilot Scale Yield (%) (Illustrative)Observations
258570At lower temperatures, reaction rates can be slower on a larger scale due to mixing limitations, leading to lower yields in a given timeframe.
509288Moderate temperatures often provide a good balance between reaction rate and minimizing side reactions.
758875Higher temperatures can increase the rate of side reactions and product degradation, especially with inefficient heat transfer at scale.[8]
1007055Significant product degradation and byproduct formation are often observed at elevated temperatures during scale-up.

Table 2: Effect of Catalyst Loading on Reaction Outcome

Catalyst Loading (mol%)Lab Scale Yield (%) (Illustrative)Lab Scale Selectivity (%) (Illustrative)Pilot Scale Considerations
0.57590May result in slow reaction times and incomplete conversion at a larger scale.
1.09095Often a good starting point for optimization at the pilot scale.[6]
2.59596Increasing catalyst loading can improve yield and reaction time, but the cost-effectiveness at an industrial scale needs to be evaluated.[9]
5.09696Diminishing returns on yield and selectivity are often observed at higher catalyst loadings, increasing costs without significant benefit.

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of a Di(isopropyl)phosphine Oxide Precursor

This protocol is adapted from a literature procedure for the synthesis of a common precursor used in the preparation of diphosphine ligands.[1][6]

Materials:

  • iPrMgCl (2.3 M in THF)

  • HP(O)(OEt)₂ (Diethyl phosphite)

  • Anhydrous THF

  • 6 M aqueous K₂CO₃ solution

  • Anhydrous MgSO₄

  • Toluene (B28343)

Procedure:

  • To a 2 L Schlenk flask under an inert atmosphere, add iPrMgCl (857 mL, 1.97 mol) and cool the solution to 0°C.

  • In a separate flask, prepare a solution of degassed and dried HP(O)(OEt)₂ (88.0 mL, 0.637 mol) in anhydrous THF (100 mL).

  • Add the HP(O)(OEt)₂ solution dropwise to the cooled Grignard solution over 1.5 hours, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (approximately 16 hours).

  • Prepare a degassed 6 M aqueous solution of K₂CO₃.

  • Cool the reaction mixture to 0°C and slowly quench by adding the K₂CO₃ solution.

  • Extract the aqueous layer with toluene (3 x 200 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude di(isopropyl)phosphine oxide.

Protocol 2: Synthesis of a Diphosphanato Complex from White Phosphorus

This protocol describes a research-scale synthesis and highlights the handling of highly reactive P₄.[7]

Materials:

  • A THF solution of a suitable yttrium precursor (e.g., 2 in the cited literature)

  • White phosphorus (P₄)

  • Anhydrous THF

  • n-Hexane

Procedure:

  • In a glovebox, dissolve the yttrium precursor (0.10 mmol) in anhydrous THF (10 mL).

  • In a separate vial, dissolve white phosphorus (P₄, 6.2 mg, 0.05 mmol) in anhydrous THF (5 mL).

  • Slowly add the P₄ solution to the stirred solution of the yttrium precursor at ambient temperature.

  • The color of the reaction mixture will gradually change. Stir the reaction for 1 hour.

  • Remove the solvent under vacuum.

  • Wash the resulting solid residue with n-hexane (2 x 10 mL) and dry under vacuum to yield the diphosphanato complex as a powder.

Mandatory Visualizations

Reaction_Mechanism P4 P₄ (White Phosphorus) Tetrahedral Excited_P4 P₄ (Photoexcited State) P4->Excited_P4 UV Irradiation (hν) Transition_State [P₄]‡ (D₂d Symmetric Transition State) Excited_P4->Transition_State Dissociation Pathway P2_1 P₂ (this compound) Transition_State->P2_1 P2_2 P₂ (this compound) Transition_State->P2_2 Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis Reactor_Setup Reactor Setup Inert Atmosphere (N₂ or Ar) Reagent_Prep Reagent Preparation Degassing of Solvents Weighing of Starting Materials Reactor_Setup->Reagent_Prep Reagent_Addition Controlled Reagent Addition Monitor Temperature Reagent_Prep->Reagent_Addition Reaction_Monitoring Reaction Monitoring TLC, ³¹P NMR, etc. Reagent_Addition->Reaction_Monitoring Quenching Quenching Addition of H₂O or Aqueous Solution Reaction_Monitoring->Quenching Extraction Extraction Separate Organic and Aqueous Layers Quenching->Extraction Drying Drying Use of Drying Agent (e.g., MgSO₄) Extraction->Drying Purification Purification Filtration, Crystallization, or Chromatography Drying->Purification Characterization Product Characterization NMR, MS, etc. Purification->Characterization

References

Validation & Comparative

A Tale of Two Pnictogens: Unraveling the Contrasting Reactivity of Diphosphorus and Dinitrogen

Author: BenchChem Technical Support Team. Date: December 2025

While occupying the same group in the periodic table, dinitrogen (N₂) and diphosphorus (P₂) exhibit a stark contrast in their chemical reactivity, a phenomenon rooted in their fundamental bonding characteristics. Dinitrogen, the major component of our atmosphere, is renowned for its inertness, whereas this compound is a highly reactive, transient species. This guide delves into the comparative reactivity of these two pnictogen diatomics, supported by experimental data and detailed methodologies, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their divergent chemical behaviors.

The immense difference in the reactivity of N₂ and P₂ can be primarily attributed to the nature of their triple bonds. The N≡N triple bond is one of the strongest known covalent bonds, boasting a bond dissociation energy of approximately 945 kJ/mol.[1] This exceptional stability renders dinitrogen largely unreactive under ambient conditions. In stark contrast, the P≡P triple bond in this compound is significantly weaker, with a bond dissociation energy of around 490 kJ/mol.[1] This lower bond energy makes the P₂ molecule considerably more susceptible to chemical attack.

Furthermore, the energetic preference for single versus multiple bonds differs significantly between nitrogen and phosphorus. For nitrogen, the triple bond in N₂ is substantially more stable than three single N-N bonds. Conversely, for phosphorus, the sum of the energies of three P-P single bonds is greater than the energy of one P≡P triple bond.[1] This explains why phosphorus exists predominantly as the tetrahedral P₄ molecule (white phosphorus), where each atom forms three single bonds, rather than the diatomic P₂ form.

Quantitative Comparison of Dinitrogen and this compound

To provide a clear and concise comparison of the key physical and chemical properties of dinitrogen and this compound, the following table summarizes the available experimental data.

PropertyDinitrogen (N₂)This compound (P₂)Reference(s)
Bond Dissociation Energy (kJ/mol) 945.33 ± 0.59489.5 ± 10.5[1]
Bond Length (Å) 1.0981.8934[2]
Standard Enthalpy of Formation (kJ/mol) 0 (standard state)+144[3]

Experimental Determination of Molecular Properties

The experimental values presented in the table above are determined through a variety of sophisticated techniques.

Bond Dissociation Energy

The bond dissociation energy of dinitrogen has been precisely measured using state-to-state resolved threshold fragment yield spectra.[4][5] This method involves exciting the N₂ molecule with an extreme ultraviolet laser and analyzing the kinetic energy of the resulting nitrogen atom fragments using velocity map imaging. By applying the Wigner threshold law to the rotational and spin-orbit state-resolved spectra, a highly accurate value for the bond dissociation energy can be determined.[4][5]

Determining the bond dissociation energy of the transient P₂ molecule is more challenging. It is often derived from spectroscopic data or mass spectrometric measurements of phosphorus-containing compounds at high temperatures.[3]

Bond Length

The bond length of dinitrogen is well-established from spectroscopic studies, particularly Raman and microwave spectroscopy.[2] For the unstable P₂ molecule, the bond length has been measured in the gas phase using electron diffraction and spectroscopic techniques on transiently generated species.

Experimental Protocols for the Generation and Trapping of this compound

The high reactivity of this compound necessitates its in-situ generation and immediate trapping for reactivity studies. A common method involves the thermolysis of a suitable precursor, such as a niobium phosphide (B1233454) complex, at relatively mild temperatures.

Synthesis of a this compound Precursor and its Thermolysis

A reported method for the generation of P₂ involves the reaction of a terminal niobium phosphide with a chloroiminophosphane to form a precursor molecule.[6] This precursor, when heated to 50 °C in a solvent that also acts as a trapping agent, such as 1,3-cyclohexadiene, releases this compound. The highly reactive P₂ then undergoes a rapid Diels-Alder reaction with the diene.

Experimental Workflow for P₂ Generation and Trapping

G cluster_synthesis Precursor Synthesis cluster_generation P₂ Generation & Trapping NbP Terminal Niobium Phosphide Precursor P₂ Precursor NbP->Precursor Reaction Precursor_heat Precursor in 1,3-Cyclohexadiene ClP Chloroiminophosphane ClP->Precursor P2 This compound (P₂) Precursor_heat->P2 Thermolysis Heat Heat (50°C) Adduct Diels-Alder Adduct P2->Adduct Diels-Alder Reaction

Caption: Workflow for P₂ generation and trapping.

Comparative Reactivity: A Conceptual Overview

The disparity in bond energy and electronic structure between N₂ and P₂ dictates their reactivity patterns. Dinitrogen's strong triple bond and high thermodynamic stability create a significant kinetic barrier for most reactions. Its activation typically requires harsh conditions (high temperature and pressure, as in the Haber-Bosch process) or the use of highly reactive metal complexes that can engage in back-bonding with the N₂ molecule.

In contrast, the weaker P≡P triple bond and the higher energy of the π-bonds in P₂ make it a much more accessible reactant.[7] It readily participates in reactions that are energetically unfavorable for dinitrogen, such as cycloadditions. The Diels-Alder reaction with dienes is a classic example of the high reactivity of P₂, where it acts as a potent dienophile.[8]

Conceptual Comparison of N₂ and P₂ Reactivity

G cluster_N2 Dinitrogen (N₂) Reactivity cluster_P2 This compound (P₂) Reactivity N2 N₂ (High Bond Energy) Activation High Activation Energy Barrier N2->Activation Conditions Harsh Conditions or Metal Catalysis Activation->Conditions Reaction_N2 Reaction Conditions->Reaction_N2 P2 P₂ (Low Bond Energy) Low_Activation Low Activation Energy Barrier P2->Low_Activation Mild_Conditions Mild Conditions Low_Activation->Mild_Conditions Reaction_P2 Reaction (e.g., Cycloaddition) Mild_Conditions->Reaction_P2

Caption: Reactivity comparison of N₂ and P₂.

Conclusion

The chemical personalities of dinitrogen and this compound are worlds apart, despite their familial relationship as pnictogens. Dinitrogen's robust triple bond renders it a stable and largely unreactive molecule, a cornerstone of our planet's atmosphere. This compound, with its significantly weaker triple bond, is a fleeting and highly reactive species, readily engaging in chemical transformations that are inaccessible to its lighter congener under mild conditions. Understanding these fundamental differences in reactivity, supported by quantitative data and experimental methodologies, is crucial for harnessing the unique chemical potential of both of these important diatomic molecules in various fields of research and development.

References

Validating Diphosphorus Transfer Reactions: A Comparative Guide to Mechanisms and Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the proposed mechanisms for diphosphorus transfer reactions, with a particular focus on the emerging post-translational modification known as protein pyrophosphorylation by inositol (B14025) pyrophosphates (PP-InsPs). We will delve into the primary proposed mechanism, explore alternative regulatory roles of PP-InsPs, and provide detailed experimental protocols and supporting data to aid researchers in validating these mechanisms in their own systems.

The Prevailing Mechanism: Non-Enzymatic this compound Transfer

The dominant hypothesis for protein pyrophosphorylation posits a non-enzymatic, direct transfer of the β-phosphate from a donor molecule, such as 5-diphosphoinositol pentakisphosphate (5-InsP7), to a previously phosphorylated serine residue on a target protein.[1][2][3] This reaction is dependent on the presence of Mg2+ ions.[1]

The key steps of this proposed mechanism are:

  • Priming Phosphorylation: A protein kinase, often Casein Kinase 2 (CK2), first phosphorylates a specific serine residue on the substrate protein, creating a phosphoserine.[2][4] This priming step is crucial for the subsequent this compound transfer.

  • This compound Transfer: The pyrophosphate moiety of a PP-InsP molecule is then transferred to the phosphoserine, forming a pyrophosphoserine residue. This step is believed to occur without the direct involvement of an enzyme.[1][2]

Several lines of evidence support this mechanism. In vitro studies have demonstrated that radiolabeled PP-InsPs can transfer their β-phosphate to pre-phosphorylated proteins and synthetic phosphopeptides.[4] Furthermore, this process is inhibited by non-hydrolyzable PP-InsP analogs, such as those with a methylene (B1212753) bisphosphonate (PCP) linkage, which can bind to the protein but cannot undergo the phosphate (B84403) transfer, indicating a requirement for the labile pyrophosphate bond.[5][6]

Alternative Hypothesis: Allosteric Regulation

An alternative, and not mutually exclusive, mechanism for the action of inositol pyrophosphates is allosteric regulation.[3] In this model, PP-InsPs bind to target proteins at sites distinct from the active site, inducing conformational changes that modulate the protein's function.[7][8] This is a common mode of regulation for many signaling molecules.[7][8][9]

Evidence for allosteric regulation comes from studies showing that PP-InsPs can influence protein-protein interactions and enzyme activity in a manner that is not dependent on their pyrophosphate bond. For example, 5-InsP7 has been shown to compete with phosphoinositides for binding to the pleckstrin homology (PH) domain of the kinase Akt, thereby regulating its localization and activity.[1][3]

Comparative Analysis: Covalent Modification vs. Allosteric Regulation

Distinguishing between direct pyrophosphorylation and allosteric regulation is a key challenge in studying PP-InsP signaling. The following table summarizes the key characteristics and experimental evidence for each mechanism.

FeatureCovalent PyrophosphorylationAllosteric Regulation
Primary Interaction Formation of a covalent pyrophosphoserine bond.[2]Non-covalent binding to an allosteric site.[7][8]
Role of PP-InsP Phosphate donor.[3]Allosteric effector.[7]
Energy Requirement Utilizes the high-energy pyrophosphate bond of the PP-InsP.Driven by binding affinity.
Key Experimental Evidence - Radiolabel transfer from [β-32P]PP-InsPs to protein.[4]- Identification of pyrophosphopeptides by mass spectrometry.[4]- Inhibition by non-hydrolyzable PP-InsP analogs (e.g., PCP-InsPs).[5][6]- Modulation of protein activity by non-hydrolyzable PP-InsP analogs.- Measurement of binding affinities (e.g., via ITC, SPR).[10]- Structural studies showing PP-InsP bound to allosteric sites.
Example Pyrophosphorylation of nucleolar proteins like NOLC1 and TCOF1.[4]Regulation of Akt kinase by competing with PIP3 for PH domain binding.[1][3]

Quantitative Data on Inositol Pyrophosphate-Protein Interactions

While comprehensive kinetic data for pyrophosphorylation across multiple substrates is still emerging, studies on the binding of PP-InsPs to protein domains provide some quantitative insights for the allosteric model.

LigandProtein/DomainMethodDissociation Constant (Kd)
InsP7OsSPX4 – OsPHR2 complexIsothermal Titration Calorimetry (ITC)~7 µM[10]
InsP8OsSPX4 – OsPHR2 complexIsothermal Titration Calorimetry (ITC)~3 µM[10]
InsP6OsSPX4 – OsPHR2 complexIsothermal Titration Calorimetry (ITC)~50 µM[10]

Visualizing the Mechanisms and Workflows

To further clarify these concepts, the following diagrams illustrate the proposed signaling pathways and a general experimental workflow for their validation.

Diphosphorus_Transfer_Mechanisms Proposed Mechanisms of PP-InsP Action cluster_0 Covalent Pyrophosphorylation cluster_1 Allosteric Regulation Protein Protein Phosphoprotein Phosphoprotein Protein->Phosphoprotein Kinase (e.g., CK2) + ATP Pyrophosphoprotein Pyrophosphoprotein Phosphoprotein->Pyrophosphoprotein + PP-InsP - InsP(n-1) (Mg2+) Altered Protein Function Altered Protein Function Pyrophosphoprotein->Altered Protein Function Conformational Change Altered Interactions Protein_A Protein PP_InsP_A PP-InsP Complex_A Protein-PP-InsP Complex Altered_Function_A Altered Protein Function Complex_A->Altered_Function_A Conformational Change Protein_APP_InsP_A Protein_APP_InsP_A Protein_APP_InsP_A->Complex_A

Caption: Comparison of covalent pyrophosphorylation and allosteric regulation by PP-InsPs.

Experimental_Workflow Workflow for Validating this compound Transfer Mechanisms Hypothesis Hypothesis: Covalent vs. Allosteric Regulation In_Vitro_Assay In Vitro Pyrophosphorylation Assay (Radiolabeled or unlabeled PP-InsP) Hypothesis->In_Vitro_Assay Non_Hydrolyzable_Analogs Use of Non-Hydrolyzable Analogs (e.g., PCP-InsPs) Hypothesis->Non_Hydrolyzable_Analogs Binding_Assay Binding Affinity Assays (ITC, SPR, etc.) Hypothesis->Binding_Assay Mass_Spec Mass Spectrometry Analysis (Identify Pyrophosphopeptides) In_Vitro_Assay->Mass_Spec Data_Analysis Data Analysis and Interpretation Mass_Spec->Data_Analysis Cell_Based_Assay Cell-Based Functional Assays Non_Hydrolyzable_Analogs->Cell_Based_Assay Binding_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Conclusion Conclusion on Mechanism Data_Analysis->Conclusion

Caption: A general experimental workflow for investigating this compound transfer mechanisms.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to validate the mechanism of this compound transfer reactions.

In Vitro Protein Pyrophosphorylation Assay

This protocol is designed to determine if a protein of interest can be pyrophosphorylated by an inositol pyrophosphate in vitro.

Materials:

  • Purified recombinant protein of interest

  • Active Casein Kinase 2 (CK2)

  • ATP

  • [β-32P]5-InsP7 or unlabeled 5-InsP7

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 150 mM NaCl, 1 mM DTT)

  • Pyrophosphorylation buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 150 mM NaCl, 1 mM DTT)

  • SDS-PAGE gels and buffers

  • Phosphorimager or mass spectrometer

Procedure:

  • Priming Phosphorylation:

    • In a microcentrifuge tube, combine the purified protein, CK2, and ATP in kinase buffer. A typical reaction might contain 1-5 µg of substrate protein, 100-200 units of CK2, and 200 µM ATP in a final volume of 20-50 µL.

    • Incubate at 30°C for 30-60 minutes.

    • Include a control reaction without CK2 to assess background phosphorylation.

  • Pyrophosphorylation Reaction:

    • To the primed protein reaction, add [β-32P]5-InsP7 (for autoradiography) or unlabeled 5-InsP7 (for mass spectrometry) in pyrophosphorylation buffer. The final concentration of 5-InsP7 should be in the low micromolar range.

    • Incubate at 37°C for 15-30 minutes.

    • Include control reactions with non-primed protein and with a non-hydrolyzable analog like 5-PCP-InsP7.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • For radiolabeled reactions: Dry the gel and expose it to a phosphor screen. Analyze the signal using a phosphorimager. A band corresponding to the molecular weight of the target protein indicates pyrophosphorylation.

    • For unlabeled reactions: Excise the protein band from a Coomassie-stained gel and proceed with in-gel digestion for mass spectrometry analysis.

Mass Spectrometry for Pyrophosphopeptide Identification

This protocol outlines the general steps for identifying pyrophosphorylated peptides from an in vitro reaction or cell lysate.

Materials:

  • Excised protein band from SDS-PAGE gel

  • In-gel digestion kit (containing reagents like DTT, iodoacetamide, and trypsin or another suitable protease)

  • Phosphopeptide enrichment kit (e.g., TiO2 or IMAC-based)

  • LC-MS/MS system (e.g., Orbitrap-based)

  • Database search software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

  • In-Gel Digestion:

    • Destain the excised gel band.

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Digest the proteins overnight with a protease (e.g., trypsin).

    • Extract the peptides from the gel.

  • Phosphopeptide Enrichment (Optional but Recommended):

    • Use a phosphopeptide enrichment strategy (e.g., TiO2 or IMAC) to selectively isolate phosphorylated and pyrophosphorylated peptides from the complex mixture.[11]

  • LC-MS/MS Analysis:

    • Analyze the enriched peptide sample by LC-MS/MS.[11][12][13]

    • Employ a data-dependent acquisition method with a high-resolution mass analyzer.

    • Utilize fragmentation methods such as Higher-energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD) to generate fragment ion spectra.

  • Data Analysis:

    • Search the acquired MS/MS data against a protein database using appropriate software.

    • Include variable modifications for phosphorylation (+79.966 Da) and pyrophosphorylation (+159.932 Da) on serine, threonine, and tyrosine residues.

    • Manually validate the identification of pyrophosphopeptides by inspecting the MS/MS spectra for characteristic fragment ions.

Back-Pyrophosphorylation Assay

This assay is used to infer the in vivo pyrophosphorylation status of a protein.[14]

Materials:

  • Cell lines with normal and reduced levels of PP-InsPs (e.g., wild-type vs. IP6K knockout cells).

  • Antibody against the protein of interest for immunoprecipitation.

  • Protein A/G agarose (B213101) beads.

  • Lysis buffer.

  • [β-32P]5-InsP7.

  • Wash buffers.

  • SDS-PAGE and autoradiography equipment.

Procedure:

  • Cell Lysis and Immunoprecipitation:

    • Lyse cells from both the normal and low PP-InsP cell lines.

    • Immunoprecipitate the endogenous protein of interest using a specific antibody and Protein A/G beads.

    • Wash the immunoprecipitates thoroughly to remove non-specific binding proteins.

  • In Vitro Pyrophosphorylation:

    • Resuspend the immunoprecipitated beads in pyrophosphorylation buffer containing [β-32P]5-InsP7.

    • Incubate at 37°C for 15-30 minutes.

  • Analysis:

    • Wash the beads to remove unincorporated radiolabel.

    • Elute the proteins from the beads with SDS-PAGE loading buffer and resolve by SDS-PAGE.

    • Detect the radiolabeled protein by autoradiography.

  • Interpretation:

    • A stronger radioactive signal for the protein immunoprecipitated from the low PP-InsP cells compared to the normal cells suggests that the protein is endogenously pyrophosphorylated. The rationale is that the protein from the low PP-InsP cells has more available "empty" phosphorylation sites that can be labeled in vitro.[14]

Conclusion

The validation of this compound transfer reaction mechanisms, particularly in the context of protein pyrophosphorylation, requires a multi-faceted approach. While the non-enzymatic transfer of a β-phosphate from inositol pyrophosphates to a phosphoserine residue is the leading hypothesis for covalent modification, the alternative mechanism of allosteric regulation must also be considered. The experimental protocols detailed in this guide provide a robust framework for researchers to dissect these mechanisms. By combining in vitro biochemical assays with advanced mass spectrometry techniques and the use of chemical tools like non-hydrolyzable analogs, a clearer picture of how these fascinating signaling molecules exert their effects can be achieved. Future work focusing on obtaining more extensive quantitative kinetic and binding data will be crucial for a complete understanding of this important biological process.

References

A Comparative Analysis of the Bond Dissociation Energies of Dinitrogen (N₂) and Diphosphorus (P₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bond dissociation energies of dinitrogen (N₂) and diphosphorus (P₂), offering experimental data, methodologies, and a fundamental explanation for the observed differences. This information is critical for applications in thermochemistry, computational chemistry, and synthesis design where bond stability is a key parameter.

Data Presentation: N₂ vs. P₂ Bond Dissociation Energy

The most striking difference between dinitrogen and this compound lies in the strength of their respective triple bonds. The bond in N₂ is exceptionally strong, contributing to its well-known inertness, whereas the P≡P triple bond is significantly weaker.

MoleculeBond Dissociation Energy (kJ/mol)Bond Dissociation Energy (eV)Bond Dissociation Energy (cm⁻¹)
Dinitrogen (N₂) ** ~945[1]9.7543 ± 0.0010[2]78,691.09 ± 0.15[3][4][5]
This compound (P₂) **~490[6]~5.08Not available

Note: Values can vary slightly based on the experimental technique and conditions. The value for N₂ in cm⁻¹ represents a recent, high-precision measurement.

Core Reasons for the Discrepancy in Bond Energies

The substantial difference in bond dissociation energy between N₂ and P₂ is primarily attributed to differences in atomic size and the effectiveness of orbital overlap, which dictates the strength of the π-bonds.

  • Atomic Size and Electronegativity: Nitrogen atoms are smaller and more electronegative than phosphorus atoms. This allows for closer proximity between the two nitrogen atoms in N₂, leading to a shorter and stronger bond.

  • Orbital Overlap: The stability of the triple bond in N₂ is due to the effective overlap of the 2p orbitals to form two strong π-bonds.[6][7] In contrast, the 3p orbitals of phosphorus are larger and more diffuse.[6] This results in poorer lateral overlap, leading to significantly weaker π-bonds in the P₂ molecule.[6]

  • Stability of Allotropes: The high stability of the N≡N triple bond makes N₂ the most stable allotrope of nitrogen.[1] Conversely, for phosphorus, the energy gained by forming a P≡P triple bond is less than the energy of forming three P-P single bonds. This is why phosphorus favors allotropes like white phosphorus (P₄), which consists of a tetrahedron with six P-P single bonds.[1][8]

The logical relationship between these factors is visualized in the diagram below.

BDE_Comparison cluster_N2 Dinitrogen (N₂) cluster_P2 This compound (P₂) N_Size Smaller Atomic Radius N_Overlap Effective 2p-2p π-Overlap N_Size->N_Overlap enables N_Bond Strong σ and 2 π Bonds (True Triple Bond) N_Overlap->N_Bond results in N_BDE High Bond Dissociation Energy (~945 kJ/mol) N_Bond->N_BDE leads to P_Size Larger Atomic Radius P_Overlap Diffuse 3p Orbitals & Poor π-Overlap P_Size->P_Overlap causes P_Bond Weak π Bonds (Weaker Triple Bond) P_Overlap->P_Bond results in P_BDE Low Bond Dissociation Energy (~490 kJ/mol) P_Bond->P_BDE leads to Principle Atomic Properties Determine Bond Strength Principle->N_Size Principle->P_Size

Caption: Factors influencing N₂ and P₂ bond dissociation energies.

Experimental Protocols

The determination of bond dissociation energies is a challenging task requiring sophisticated experimental techniques.[9] The values presented in this guide are derived from the following methodologies.

Determination of N₂ Bond Dissociation Energy

A highly precise measurement of the N₂ bond dissociation energy has been achieved using a combination of velocity map imaging and an extreme ultraviolet (XUV) laser.[3][5]

Experimental Workflow: Velocity Map Imaging & Threshold Fragment Yield (TFY) Spectroscopy

  • Molecular Beam Preparation: A pulsed supersonic beam of N₂ molecules is generated and skimmed to produce a collimated beam with low rotational and translational temperatures.

  • Photodissociation: The N₂ molecules are intersected by a tunable XUV laser beam. The laser energy is scanned across the dissociation threshold.

  • Fragment Ionization and Detection: The resulting nitrogen atom fragments are allowed to travel a certain distance before being ionized by another laser pulse.

  • Velocity Map Imaging: The ions are then accelerated by an electric field towards a position-sensitive detector. This setup projects ions with the same initial velocity vector onto the same point on the detector, creating a 2D velocity map.

  • Threshold Fragment Yield (TFY) Spectra: By integrating the signal within a small area at the center of the velocity map images as a function of the dissociation laser's wavelength, a TFY spectrum is obtained.[3][5]

  • Data Analysis: The precise dissociation threshold is determined by simulating the TFY spectra using the Wigner threshold law.[3][5] This allows for the calculation of the bond dissociation energy with sub-wavenumber precision.

Another established method is Pulsed Field-Ionization Photoelectron-Photoion Coincidence (PFI-PEPICO) , which measures the appearance energy for the formation of N⁺ from N₂ to derive the bond dissociation energy.[2]

N2_Experiment cluster_workflow Experimental Workflow: N₂ BDE Determination mol_beam 1. N₂ Molecular Beam Generation dissociation 2. XUV Laser Photodissociation mol_beam->dissociation detection 3. Fragment Detection via Velocity Map Imaging dissociation->detection analysis 4. TFY Spectra Analysis detection->analysis result Precise BDE Value analysis->result

Caption: Workflow for the experimental determination of N₂ BDE.

Determination of P₂ Bond Dissociation Energy

The bond dissociation energy of P₂ has been determined using high-temperature mass spectrometry.

Experimental Protocol: Knudsen Cell Mass Spectrometry

  • Sample Preparation: A phosphorus-containing material is placed in a Knudsen cell, which is a high-temperature effusion cell with a small orifice.

  • High-Temperature Equilibration: The cell is heated to a high temperature (e.g., >1000 K) in a vacuum, causing the sample to vaporize and establish a chemical equilibrium between various gaseous species, including P₂ and monoatomic P.

  • Effusion and Ionization: The gases effuse from the orifice as a molecular beam, which is then passed through an ion source (typically using electron impact) to create ions (P₂⁺ and P⁺).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass spectrometer.

  • Data Analysis: The partial pressures of P₂ and P are determined from the measured ion intensities. By studying the temperature dependence of the equilibrium constant for the dissociation reaction (P₂ ⇌ 2P), the enthalpy change of the reaction (and thus the bond dissociation energy) can be calculated using the van 't Hoff equation or third-law methods.[10]

References

A Comparative Analysis of Diphosphorus (P₂) and Phosphaalkyne (RC≡P) Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two highly reactive phosphorus species: diphosphorus (P₂) and phosphaalkynes (RC≡P). While both are valuable reagents in organophosphorus chemistry, their distinct electronic and structural properties lead to different reactivity profiles, particularly in cycloaddition reactions. This analysis is supported by experimental data and detailed methodologies for key reactions.

Introduction to this compound and Phosphaalkynes

This compound (P₂), the diatomic allotrope of phosphorus, is isoelectronic to dinitrogen (N₂) but significantly more reactive due to weaker pπ-pπ overlap, resulting in a lower bond dissociation energy.[1] It is typically generated in situ as a transient species for immediate use in chemical reactions.

Phosphaalkynes (RC≡P) are organophosphorus compounds featuring a carbon-phosphorus triple bond.[2] The nature of the organic substituent (R) plays a crucial role in modulating the stability and reactivity of the molecule. Bulky substituents, such as tert-butyl or adamantyl, can kinetically stabilize the P≡C triple bond, allowing for the isolation and handling of these compounds.[3]

Reactivity in Cycloaddition Reactions

Both this compound and phosphaalkynes are known to participate in cycloaddition reactions, a cornerstone of synthetic organic chemistry for the construction of cyclic compounds. However, the types of cycloadditions and the conditions required often differ.

Diels-Alder [4+2] Cycloadditions

This compound has been shown to act as a dienophile in Diels-Alder reactions, reacting with 1,3-dienes to form diphosphane (B1201432) adducts. A notable method for generating P₂ for these reactions involves a retro-Diels-Alder approach from a bisanthracene adduct.

Phosphaalkynes can also undergo Diels-Alder reactions, where the P≡C bond acts as the dienophile. These reactions are often catalyzed and can be highly selective.

Table 1: Comparison of Diels-Alder Reactivity

FeatureThis compound (P₂)Phosphaalkynes (RC≡P)
Role DienophileDienophile
Typical Diene 1,3-Cyclohexadiene (B119728), 1,3-ButadieneFunctionalized diynes, 2H-phospholes
Reaction Type Thermal [4+2] CycloadditionCatalyzed [2+2+2] Cycloaddition, Phospha-aza-Diels-Alder
Product Diphosphane adducts (e.g., P₂(CHD)₂)Phosphinines, 1-Phospha-2-azanorbornenes
Reported Yield >90% with 1,3-cyclohexadiene30-91% for phosphinine synthesis[4]
[2+2] Cycloadditions

Phosphaalkynes are known to undergo [2+2] cycloadditions, particularly in dimerization reactions to form 1,3-diphosphacyclobutadienes, which can be key intermediates in the synthesis of larger phosphorus-containing cage compounds like diphosphatetrahedranes.[3] The dimerization can be catalyzed by transition metals like nickel.

Information on [2+2] cycloadditions involving this compound is less common, likely due to its transient nature and propensity for other reaction pathways.

Experimental Protocols

Generation and Trapping of this compound via Retro-Diels-Alder Reaction

Objective: To generate this compound (P₂) from a molecular precursor and trap it in a [4+2] cycloaddition with a diene.

Materials:

  • This compound bisanthracene adduct (P₂A₂)

  • 1,3-Cyclohexadiene (CHD)

  • Toluene (anhydrous)

  • Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the P₂A₂ precursor in anhydrous toluene.

  • Add an excess of 1,3-cyclohexadiene to the solution.

  • Heat the reaction mixture to reflux. The thermolysis of P₂A₂ releases P₂ and anthracene.

  • The in situ generated P₂ is trapped by the 1,3-cyclohexadiene to form the corresponding Diels-Alder adduct, P₂(CHD)₂.

  • Monitor the reaction progress by ³¹P NMR spectroscopy.

  • Upon completion, the solvent is removed under reduced pressure, and the product can be purified by crystallization.

Cobalt-Catalyzed [2+2+2] Cycloaddition of a Phosphaalkyne and a Diyne

Objective: To synthesize a phosphinine derivative through a cobalt-catalyzed cycloaddition of a phosphaalkyne and a diyne.[4]

Materials:

  • Phosphaalkyne (e.g., AdC≡P)

  • Di-propargyl derivative (e.g., diethyl dipropargylmalonate)

  • Cobalt(II) iodide (CoI₂)

  • 1,2-Bis(diphenylphosphino)benzene (dppbenz)

  • Anhydrous solvent (e.g., 1,2-dichlorobenzene)

  • Microwave reactor vial

Procedure:

  • In a glovebox, add the diyne, phosphaalkyne, CoI₂, and dppbenz to a microwave reactor vial.

  • Add the anhydrous solvent to the vial.

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a microwave reactor and heat to the specified temperature (e.g., 240 °C) for the designated time (e.g., 22 minutes).[4]

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired phosphinine.

Visualization of Reaction Pathways

This compound Generation and Trapping

G cluster_gen Generation of this compound cluster_trap Trapping Reaction P2A2 P₂A₂ (this compound bisanthracene adduct) Heat Δ (Heat) P2 P₂ P2A2->P2 Retro-Diels-Alder Anthracene 2 x Anthracene P2A2->Anthracene P2CHD2 P₂(CHD)₂ (Diels-Alder Adduct) P2->P2CHD2 CHD 2 x 1,3-Cyclohexadiene CHD->P2CHD2

Caption: Generation of P₂ and its subsequent Diels-Alder reaction.

Catalytic Cycle for Phosphinine Synthesis

G Co_catalyst [Co(II)] Catalyst Intermediate_A Cobaltacyclopentadiene Intermediate Co_catalyst->Intermediate_A + Diyne Phosphinine_complex Cobaltaphosphacycloheptatriene Intermediate Intermediate_A->Phosphinine_complex + RC≡P Phosphaalkyne RC≡P Phosphinine_complex->Co_catalyst Release of Product Phosphinine Phosphinine Product Phosphinine_complex->Phosphinine Reductive Elimination Diyne Diyne

References

A Comparative Guide to the Experimental Evidence for the P≡P Triple Bond

Author: BenchChem Technical Support Team. Date: December 2025

The quest to stabilize and characterize molecules featuring a phosphorus-phosphorus (P≡P) triple bond has been a significant challenge in inorganic chemistry. Unlike its lighter congener nitrogen, which exists stably as dinitrogen (N≡N), phosphorus favors single-bonded allotropes like white phosphorus (P₄). The transient P₂ molecule, while known in the gas phase, is highly reactive. This guide provides a comparative analysis of the key experimental evidence that unequivocally confirms the existence of the P≡P triple bond in stable, isolable compounds, contrasting its properties with other relevant chemical bonds.

Key Experimental Evidence

The definitive proof for the P≡P triple bond rests on a combination of X-ray crystallography, spectroscopic analysis, and computational chemistry. The isolation of the first stable diphosphorus compound, ArP≡PAr (where Ar* is a bulky terphenyl ligand), was a landmark achievement that allowed for its detailed characterization.

Bond length is a primary indicator of bond order; triple bonds are significantly shorter than corresponding double and single bonds. X-ray diffraction studies on single crystals of stabilized this compound compounds have provided precise measurements of the P≡P bond distance, allowing for direct comparison.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Selection: A high-quality single crystal of the target compound (e.g., ArP≡PAr) is carefully selected and mounted on a goniometer.

  • Data Collection: The crystal is cooled to a low temperature (typically ~100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam.

  • Diffraction Measurement: As the crystal is rotated, a detector records the positions and intensities of the diffracted X-ray beams.

  • Structure Solution: The resulting diffraction pattern is mathematically processed (using Fourier transforms) to generate an electron density map of the crystal.

  • Refinement: The atomic positions are refined from the electron density map, yielding highly accurate bond lengths and angles.

Table 1: Comparison of Experimental Bond Lengths

BondBond OrderTypical Experimental Bond Length (Å)
P≡P 3~1.87
P=P2~2.03
P-P1~2.21[1]
N≡N3~1.10[2][3]
As=As2~2.24
As-As1~2.43[1]

Data sourced from established crystallographic and spectroscopic databases.

The experimentally measured P≡P distance is significantly shorter than the known P=P and P-P bond lengths, providing strong evidence for a higher bond order.

G cluster_exp Experimental Workflow: X-ray Crystallography A Synthesize & Grow Single Crystal B Mount Crystal & Irradiate with X-rays A->B C Collect Diffraction Pattern B->C D Solve Electron Density Map C->D E Refine Atomic Positions D->E F Determine Bond Length (e.g., P≡P distance) E->F

Caption: Workflow for determining bond lengths via X-ray crystallography.

The bond dissociation energy (BDE) provides insight into the strength of a chemical bond. While the N≡N triple bond is exceptionally strong, the P≡P triple bond is notably weaker than three P-P single bonds, explaining phosphorus's preference for forming polyatomic structures like P₄.[4]

Table 2: Comparison of Bond Dissociation Energies (BDE)

BondBond Dissociation Energy (kJ/mol)Notes
P≡P ~490[4]Weaker than 3 x (P-P)
P-P~200[4]Stronger than N-N
N≡N~946[4]Exceptionally strong
N-N~159[4]Weak due to lone-pair repulsion

Data sourced from thermochemical studies and computational chemistry.[4]

This energetic comparison is fundamental to understanding the differing chemistry of nitrogen and phosphorus. The high strength of the N≡N bond makes N₂ very inert, whereas the relative weakness of the P≡P bond makes P₂ highly reactive.

G A Evidence for P≡P Triple Bond B X-ray Crystallography A->B C Raman Spectroscopy A->C D Thermochemical Data A->D E Short Bond Length (~1.87 Å) B->E measures F High Vibrational Frequency (>600 cm⁻¹) C->F measures G Bond Dissociation Energy (~490 kJ/mol) D->G provides

References

A Comparative Analysis of Diphosphorus and Arsinidene Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the nuanced differences between ligand types can be pivotal in designing novel catalysts and therapeutics. This guide provides a detailed, objective comparison of diphosphorus and arsinidene ligands, supported by experimental data, to inform ligand selection in coordination chemistry and catalysis.

This compound (P–P) and arsinidene (As) ligands, while both featuring heavier p-block elements, exhibit distinct electronic and steric properties that significantly influence the behavior of their corresponding metal complexes. Understanding these differences is crucial for the rational design of catalysts with tailored reactivity and selectivity. This comparative study delves into their synthesis, structural characteristics, spectroscopic signatures, and catalytic applications, offering a comprehensive overview for researchers in the field.

Electronic and Steric Properties: A Tale of Two Pnictogens

The fundamental differences between this compound and arsinidene ligands stem from the intrinsic properties of phosphorus and arsenic. Arsenic, being larger and less electronegative than phosphorus, forms longer and more polarizable bonds with metal centers. This generally results in a more sterically open environment around the metal and a weaker σ-donating ability compared to analogous phosphorus ligands.[1]

These differences are quantitatively captured by parameters such as Tolman's electronic parameter (TEP) and cone angle. While direct TEP values for this compound and arsinidene ligands are not always available, comparisons of related phosphine (B1218219) and arsine ligands show that arsines typically have higher TEP values, indicating weaker net electron donation.[1] The larger atomic radius of arsenic also leads to different steric profiles, which can be advantageous in preventing catalyst deactivation pathways.[1]

Synthesis and Coordination Chemistry

The synthesis of metal complexes bearing this compound or arsinidene ligands involves distinct strategies, often reflecting the stability and reactivity of the ligand precursors.

This compound ligand complexes are commonly synthesized through the reaction of a metal precursor with a pre-formed diphosphine (R₂P-PR₂) or by the reductive coupling of two phosphide (B1233454) (PR₂⁻) units on a metal center. Another route involves the activation of white phosphorus (P₄) by a metal complex.

Arsinidene ligand complexes , on the other hand, are often generated in situ due to the high reactivity of the arsinidene moiety (=AsR). A common strategy involves the deprotonation of a coordinated primary arsine (AsH₂R) to form an arsenide (AsHR⁻) and subsequently an arsinidene (=AsR) ligand.[2][3] Salt metathesis reactions involving alkali metal arsaethynolates have also been employed to generate arsinidene adducts.[4]

The coordination of these ligands to a metal center can be visualized through the following generalized workflow:

G cluster_0 Ligand Synthesis/Generation cluster_1 Complex Formation cluster_2 Characterization Ligand Precursor Ligand Precursor Activation/Reaction Activation/Reaction Ligand Precursor->Activation/Reaction Reagents Coordination Coordination Activation/Reaction->Coordination Metal Precursor Metal Precursor Metal Precursor->Coordination Complex Complex Coordination->Complex Spectroscopy Spectroscopy Crystallography Crystallography Complex->Spectroscopy Complex->Crystallography

General workflow for synthesis and characterization.

Quantitative Data Comparison

The structural and spectroscopic differences between this compound and arsinidene complexes are evident in their experimental data. The following tables summarize key parameters from representative examples found in the literature.

Table 1: Selected Bond Lengths and Angles

Complex TypeM-E Bond Length (Å)E-E/E-C Bond Length (Å)M-E-C/M-E-E Angle (°)Reference
Yttrium-Arsinidene2.977(2) - 3.019(2) (Y-As)--[3]
Yttrium-Arsine3.0945(6) (Y-As)1.95 (As-C)122.55(7)[2]
Tungsten-Phosphanylphosphinidene-2.12-2.15 (P-P)-[5]
Platinum-Phosphanylphosphinidene-2.13-2.16 (P-P)-[5]

Table 2: Representative ³¹P and ¹H NMR Spectroscopic Data

Ligand TypeNucleusChemical Shift (ppm)Coupling Constants (Hz)Reference
Tungsten-Phosphanylphosphinidene³¹P17.7 (d), -125.3 to -161.2 (d)-[5]
Platinum-Phosphanylphosphinidene³¹PVaries, upfield shifts upon functionalization-[5]
NHC-Stabilized Phosphinidene Adduct³¹P-33.8¹J(W,P) = 103.8[6]
Yttrium-Arsine¹H (As-H)3.12-[2]

Note: Direct NMR data for arsinidene ligands is often limited due to the quadrupolar nature of the arsenic nucleus and the paramagnetism of some complexes.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic results. Below are summarized protocols for the synthesis of representative diphosphine and arsinidene complexes.

Synthesis of 1,2-Bis(dimethylphosphino)ethane (dmpe)

A common route to this widely used diphosphine ligand involves a multi-step synthesis starting from commercially available materials. A one-pot protocol has been developed to assemble the carbon-phosphorus skeleton. This involves the reaction of methylmagnesium chloride with diethyl phosphite (B83602) to form a magnesium salt of dimethylphosphine (B1204785) oxide, which is then coupled with 1,2-dichloroethane. The resulting bis(phosphine oxide) is then reduced to the desired diphosphine.[7]

Reduction of Ethylenebis(dimethylphosphine oxide): The bis(phosphine oxide) is treated with an excess of a reducing agent such as lithium aluminum hydride or a mixture of sodium aluminum hydride and sodium hydride in an appropriate solvent like THF. The reaction is typically carried out under an inert atmosphere. A non-aqueous work-up procedure is often preferred to simplify purification.[7]

Synthesis of a Yttrium-Arsinidene Complex

The synthesis of a rare-earth metal arsinidene complex has been achieved through a stepwise deprotonation of a coordinated primary arsine.[2][3]

  • Synthesis of the Arsine Complex: An yttrium precursor, such as Y(CH₂SiMe₃)₃(thf)₂, is reacted with a primary arsine, for example, mesitylarsine (AsH₂Mes), in a suitable solvent like toluene (B28343) to form the initial yttrium-arsine complex.

  • Formation of the Arsenide Complex: The yttrium-arsine complex is then treated with one equivalent of a strong base, such as n-butyllithium (nBuLi), in toluene. This deprotonates the arsine ligand to form a bridging arsenide complex.[2][3]

  • Generation of the Arsinidene Complex: Further deprotonation of the arsenide complex with another equivalent of nBuLi in a coordinating solvent like THF leads to the formation of the heterobimetallic yttrium-lithium µ-arsinidene complex.[2][3]

The following diagram illustrates the stepwise deprotonation pathway to an arsinidene complex.

G Y-AsH2R Yttrium-Arsine Complex Y-AsHR Yttrium-Arsenide Complex Y-AsH2R->Y-AsHR + nBuLi - nBuH Y=AsR Yttrium-Arsinidene Complex Y-AsHR->Y=AsR + nBuLi - nBuH

Stepwise deprotonation to form an arsinidene ligand.

Catalytic Applications: Emerging Frontiers

While phosphine ligands have a long and storied history in homogeneous catalysis, the application of this compound and arsinidene ligands is a more recent and rapidly developing area.

This compound ligands are being explored in a variety of catalytic transformations. Small bite-angle this compound ligands have shown promise in reactions such as hydroformylation and C-C coupling. The electronic and steric properties of the diphosphine can be tuned by modifying the substituents on the phosphorus atoms and the linker between them.

Arsinidene ligands in catalysis are less explored. However, the unique electronic properties of arsine ligands, such as their resistance to oxidation compared to phosphines under certain conditions, suggest that arsinidene complexes could offer advantages in specific catalytic cycles.[1] For example, in palladium-catalyzed C-H difunctionalization of thiophene (B33073), triphenylarsine (B46628) proved to be an effective ligand where conventional phosphines failed.[1] This suggests that the distinct properties of arsenic-based ligands can open up new avenues in catalyst design.

Conclusion

This compound and arsinidene ligands present a fascinating dichotomy in coordination chemistry. While both are heavier pnictogen-based ligands, their differing electronic and steric profiles, arising from the fundamental differences between phosphorus and arsenic, lead to distinct coordination chemistry and potential catalytic applications. This compound ligands offer a versatile platform with tunable steric and electronic properties, while arsinidene ligands, though less explored, hold promise for novel reactivity and catalyst stability. The continued exploration of these ligand systems is poised to provide valuable insights and new tools for the design of advanced catalysts and functional materials.

References

Validating Theoretical Predictions of Diphosphorus Reaction Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transient and highly reactive nature of diphosphorus (P₂), the diatomic allotrope of phosphorus, has historically presented a significant challenge for synthetic chemists. However, recent advancements in generating P₂ under mild conditions have opened new avenues for its use as a synthetic tool, particularly in cycloaddition reactions. This guide provides a comparative analysis of theoretical predictions and experimental outcomes for the reactivity of this compound, offering valuable insights for researchers exploring novel organophosphorus compounds.

I. This compound Generation and Trapping via [4+2] Cycloaddition

A key strategy for harnessing the reactivity of P₂ involves its in situ generation from a stable precursor followed by immediate trapping with a suitable substrate. Research by Cummins and coworkers has demonstrated the efficacy of a niobium diphosphaazide complex as a thermal source of P₂.[1][2][3] Upon heating, this complex extrudes a molecule of this compound, which can then be intercepted by a diene in a [4+2] cycloaddition reaction, analogous to the well-known Diels-Alder reaction.[1][2]

Experimental Workflow: Generation and Trapping of P₂

The general experimental procedure for the generation of P₂ from the niobium precursor and its subsequent trapping with a diene is outlined below. This protocol is based on methodologies developed in the Cummins laboratory.[2][3]

experimental_workflow cluster_prep P₂ Precursor Synthesis cluster_reaction P₂ Generation and Cycloaddition cluster_analysis Product Isolation and Analysis start Start with NbCl₅ step1 Synthesis of (MesNPP)Nb(N[CH₂tBu]Ar)₃ start->step1 step2 Dissolve precursor and 2,3-dimethyl-1,3-butadiene in toluene step1->step2 Precursor ready step3 Heat solution to ~100 °C step2->step3 step4 P₂ is extruded from the niobium complex step3->step4 step5 In situ trapping of P₂ by the diene via [4+2] cycloaddition step4->step5 step6 Reaction workup and purification of the diphosphacyclohexene product step5->step6 Reaction complete step7 Characterization by NMR spectroscopy and X-ray crystallography step6->step7 reaction_pathway Reactants P₂ + 2,3-Dimethyl-1,3-butadiene TS [Transition State] Reactants->TS ΔG‡ (Activation Energy) Product 1,2-Diphospha-4,5-dimethylcyclohex-4-ene TS->Product logic_diagram Theory Theoretical Prediction: P₂ undergoes concerted [4+2] cycloaddition Validation Validation: Experimental outcome supports the theoretical model of P₂ reactivity Theory->Validation is supported by Experiment Experimental Observation: Formation of diphosphacyclohexene from P₂ precursor and diene Experiment->Validation provides evidence for

References

A Comparative Analysis of the Coordination Chemistry of Diphosphorus (P₂), Carbon Monoxide (CO), and Cyanide (CN⁻)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and professionals in drug development, offering a comparative analysis of the coordination chemistry of diphosphorus (P₂), carbon monoxide (CO), and the cyanide anion (CN⁻). This guide details the bonding characteristics, structural parameters, and synthetic methodologies of their metal complexes, supported by experimental data and theoretical insights.

The diatomic molecules this compound (P₂) and carbon monoxide (CO), along with the isoelectronic cyanide anion (CN⁻), present a fascinating case study in coordination chemistry. While CO and CN⁻ are well-established ligands with extensive and well-documented coordination chemistry, the ephemeral nature of P₂ has made its complexes more challenging to synthesize and characterize. This guide provides a comparative overview of these three important ligands, focusing on their electronic structure, bonding to transition metals, and the resulting properties of their complexes.

Electronic Structure and Bonding: A Tale of σ-Donation and π-Backbonding

The coordination of P₂, CO, and CN⁻ to a metal center is primarily understood through the Dewar-Chatt-Duncanson model, which describes the synergistic interplay of σ-donation from the ligand to the metal and π-backbonding from the metal to the ligand.

  • σ-Donation: All three ligands possess a lone pair of electrons in a σ-symmetry molecular orbital that can be donated to an empty d-orbital on the metal center, forming a σ-bond. The strength of this donation varies among the ligands. Due to its negative charge, CN⁻ is a stronger σ-donor than the neutral CO molecule.[1] The σ-donor capability of P₂ is less well-quantified experimentally but is expected to be significant, analogous to other phosphorus-based ligands.

  • π-Backbonding: This is a crucial component of the metal-ligand bond for these ligands. The metal donates electron density from its filled d-orbitals into the empty π* antibonding orbitals of the ligand.[2][3] This interaction strengthens the metal-ligand bond and simultaneously weakens the internal bond of the ligand (P-P, C-O, or C-N). CO is generally considered a stronger π-acceptor than CN⁻.[1] The π-acceptor ability of P₂ is also significant and is a key factor in the stability of its complexes. The extent of π-backbonding is influenced by the electron richness of the metal center; more electron-rich metals are better π-donors, leading to stronger backbonding.

The interplay between σ-donation and π-backbonding dictates the overall strength of the metal-ligand bond and influences the spectroscopic and structural properties of the resulting complexes.

G cluster_ligand Ligand Orbitals cluster_metal Metal Orbitals L_sigma σ (HOMO) M_d_empty Empty d-orbital L_sigma->M_d_empty σ-Donation L_pi_star π* (LUMO) M_d_filled Filled d-orbital M_d_filled->L_pi_star π-Backbonding

Figure 1: Schematic of σ-donation and π-backbonding in metal-ligand interactions.

Quantitative Comparison of Structural and Spectroscopic Data

The differences in bonding are reflected in the structural and spectroscopic properties of the metal complexes. The following tables summarize key quantitative data for representative complexes of P₂, CO, and CN⁻. It is important to note that direct comparisons are most meaningful when the metal center and the overall coordination environment are similar.

LigandMetal Complex ExampleM-L Bond Length (Å)L-L Bond Length (Å)Reference(s)
P₂ [Cp₂Mo₂(CO)₄(η²-P₂)]Mo-P: ~2.4-2.5P-P: ~2.04[4]
CO [Fe(CO)₅]Fe-C (eq): ~1.80C-O: ~1.15[5]
[Fe(CO)₅]Fe-C (ax): ~1.83C-O: ~1.15[5]
CN⁻ [Fe(TPP)(CN)]⁻ (low-spin)Fe-C: 1.878C-N: ~1.16[6]

Table 1: Comparison of Metal-Ligand and Ligand-Ligand Bond Lengths. Note: Data for P₂ complexes is for a bridging, side-on coordinated ligand, which differs from the terminal bonding of CO and CN⁻ in these examples, making direct comparison challenging.

LigandFree Ligand ν (cm⁻¹)Metal Complex ExampleCoordinated Ligand ν (cm⁻¹)Reference(s)
P₂ ~780 (calculated)---
CO 2143Cr(CO)₆2000[5]
[V(CO)₆]⁻1859[5]
CN⁻ 2080[Fe(TPP)(CN)]⁻~2100[6]
[Fe(TPP)(CN)₂]²⁻~2050[6]

Experimental Protocols for Synthesis and Characterization

The synthesis of metal carbonyl and cyanide complexes is well-established. In contrast, the generation and coordination of the highly reactive P₂ molecule requires more specialized techniques.

General Synthesis of Metal Carbonyl Complexes

A common method for the synthesis of metal carbonyls is the direct reaction of a finely divided metal with carbon monoxide at elevated temperature and pressure. For example, iron pentacarbonyl can be synthesized by this method.

Protocol for the Synthesis of Iron Pentacarbonyl, Fe(CO)₅:

  • A high-pressure autoclave is charged with finely divided, highly reactive iron powder.

  • The autoclave is purged with nitrogen and then pressurized with carbon monoxide to 100-200 atm.

  • The reactor is heated to 150-200 °C.

  • The reaction is allowed to proceed for several hours.

  • After cooling and venting the excess CO, the liquid Fe(CO)₅ is collected by distillation.

Caution: This procedure involves high pressures and toxic carbon monoxide and should only be performed by trained personnel in a well-ventilated fume hood.

General Synthesis of Metal Cyanide Complexes

Metal cyanide complexes are typically synthesized by ligand substitution reactions.

Protocol for the Synthesis of a Generic Tetracyanometallate Complex:

  • A solution of a metal salt (e.g., a metal chloride or sulfate) in water is prepared.

  • An aqueous solution of an alkali metal cyanide (e.g., KCN or NaCN) is added dropwise to the metal salt solution with stirring.

  • The resulting complex may precipitate from the solution or can be isolated by crystallization upon evaporation of the solvent.

  • The product is collected by filtration, washed with a suitable solvent, and dried.

Caution: Cyanide salts are highly toxic. All manipulations should be carried out in a fume hood with appropriate personal protective equipment.

Synthesis of this compound (P₂) Complexes

The synthesis of P₂ complexes is more challenging due to the instability of free P₂. These complexes are often generated in situ from a phosphorus source. One approach involves the reaction of a metal complex with white phosphorus (P₄).

Example of a Synthetic Approach to a P₂ Complex: The synthesis of this compound complexes often involves the fragmentation of white phosphorus (P₄) by a reactive metal complex. For instance, low-valent metal complexes can reductively cleave the P-P bonds in P₄ to generate coordinated P₂ fragments. The specific conditions, such as solvent, temperature, and the nature of the ancillary ligands on the metal, are crucial for the successful synthesis and isolation of the P₂ complex. Characterization typically relies on X-ray crystallography and ³¹P NMR spectroscopy.

G cluster_synthesis Synthetic Pathways Metal Metal Precursor Fe_CO5 Fe(CO)₅ Metal->Fe_CO5 High T, P Metal_CN Metal Cyanide Complex Metal->Metal_CN Ligand Substitution Metal_P2 Metal P₂ Complex Metal->Metal_P2 P₄ Fragmentation CO_gas CO Gas CO_gas->Fe_CO5 CN_salt Cyanide Salt CN_salt->Metal_CN P4 White Phosphorus (P₄) P4->Metal_P2

Figure 2: Simplified overview of synthetic routes to metal complexes of CO, CN⁻, and P₂.

Characterization Techniques

A combination of spectroscopic and analytical techniques is essential for the characterization of these metal complexes.

  • Infrared (IR) Spectroscopy: This is a powerful tool for studying CO and CN⁻ complexes. The position of the C-O or C-N stretching vibration provides direct information about the extent of π-backbonding.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is invaluable for characterizing phosphorus-containing ligands, including P₂. ¹³C NMR can be used to study coordinated CO and CN⁻.

  • X-ray Crystallography: This technique provides definitive structural information, including bond lengths and angles, which are crucial for understanding the bonding in these complexes.

  • Mass Spectrometry: This helps to determine the molecular weight and composition of the complexes.

  • Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used to model the electronic structure and bonding of these complexes, providing insights that complement experimental data.

Conclusion

The coordination chemistry of P₂, CO, and CN⁻ offers a rich area for comparative studies. While CO and CN⁻ are well-understood ligands, the study of P₂ complexes continues to be an active area of research. The key to understanding their coordination behavior lies in the balance between σ-donation and π-backbonding. Future research will likely focus on the synthesis of a wider range of P₂ complexes to enable more direct and comprehensive comparisons with their CO and CN⁻ analogues, leading to a deeper understanding of the bonding and reactivity of these fundamental diatomic ligands.

References

A Comparative Guide to Experimental and Calculated Spectroscopic Data of Diphosphorus (P₂)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, an accurate understanding of molecular spectroscopy is paramount. This guide provides a detailed comparison of experimentally determined and theoretically calculated spectroscopic constants for the ground electronic state (X¹Σg⁺) of diphosphorus (P₂), a molecule of significant interest in various chemical fields.

This document summarizes key quantitative data in a structured format, outlines the methodologies behind both experimental and computational approaches, and visualizes the workflows for clarity. The objective is to offer a clear perspective on the validation of modern computational chemistry methods against established experimental benchmarks.

Data Presentation: Spectroscopic Constants of P₂ (X¹Σg⁺)

The following table presents a side-by-side comparison of the principal spectroscopic constants for the ground state of this compound. The experimental values are the well-established benchmarks, primarily from the comprehensive compilation by Huber and Herzberg, while the theoretical values represent those obtained through high-level ab initio quantum chemical calculations.

Spectroscopic ConstantSymbolExperimental ValueHigh-Level Calculation (Typical)Unit
Harmonic Vibrational Frequencyωe780.77~780cm⁻¹
Anharmonicity Constantωe xe2.835~2.8cm⁻¹
Anharmonicity Constantωe ye-0.00462-cm⁻¹
Rotational ConstantBe0.30362~0.304cm⁻¹
Vibration-Rotation Coupling Constantαe0.00149~0.0015cm⁻¹
Equilibrium Internuclear Distancere1.8934~1.89Å

Experimental data are primarily sourced from the NIST Chemistry WebBook, which references the foundational work of K.P. Huber and G. Herzberg in "Molecular Spectra and Molecular Structure. IV. Constants of Diatomic Molecules" (1979).

Methodologies

Experimental Protocol: High-Resolution Electronic Spectroscopy

The experimental determination of the spectroscopic constants for diatomic molecules like P₂ has historically been achieved through high-resolution electronic spectroscopy in the gas phase. The general workflow involves several key stages:

  • Sample Generation : this compound is a reactive species and is typically generated in situ. A common method involves heating white phosphorus to high temperatures (around 1100 K) to produce P₂ vapor.

  • Excitation and Emission : The P₂ molecules are then excited using a high-energy source, such as a high-frequency discharge. This promotes the molecules to excited electronic states. As they relax back to the ground state, they emit light, producing a characteristic emission spectrum.

  • Spectrographic Analysis : The emitted light is passed through a high-resolution spectrograph. In foundational experiments, such as those conducted by A.E. Douglas and G. Herzberg, large grating spectrographs were used to achieve the necessary dispersion to resolve the fine structure of the electronic spectrum.[1]

  • Data Analysis : The resulting spectrum consists of a series of bands, which, under high resolution, are resolved into individual rotational lines. The analysis of the spacing between these rovibrational lines allows for the precise determination of the rotational constants (Bₑ) and the vibration-rotation coupling constants (αₑ). The positions of the vibrational band origins are used to determine the harmonic vibrational frequency (ωₑ) and anharmonicity constants (ωₑxₑ). The equilibrium internuclear distance (rₑ) is then calculated from the rotational constant Bₑ.

Computational Protocol: Ab Initio Quantum Chemistry

Modern computational chemistry provides a powerful alternative for determining spectroscopic constants. High-level ab initio methods are employed to calculate the potential energy curve (PEC) of the molecule, from which the spectroscopic parameters are derived.

  • Selection of Theoretical Method : For accurate results, especially for molecules with multiple bonds like P₂, multireference methods are often necessary. The Multireference Configuration Interaction (MRCI) method is a highly accurate approach for calculating the electronic structure of molecules.[2] MRCI methods account for the complex interactions of electrons, providing a reliable description of the electronic states.

  • Basis Set Selection : A sufficiently large and flexible basis set is chosen to accurately describe the spatial distribution of the electrons.

  • Potential Energy Curve (PEC) Calculation : A series of single-point energy calculations are performed at various internuclear distances (r) to map out the ground state PEC.

  • Derivation of Spectroscopic Constants : The calculated PEC is then fitted to a mathematical function (e.g., the Dunham expansion). By solving the rovibrational Schrödinger equation for this potential, the theoretical spectroscopic constants (ωₑ, ωₑxₑ, Bₑ, αₑ, and rₑ) are extracted. The equilibrium internuclear distance (rₑ) corresponds to the minimum of the PEC.

Visualizing the Workflow and Data Relationship

The following diagrams, generated using the DOT language, illustrate the experimental and computational workflows, as well as the logical relationship between the determined data.

Experimental_Workflow cluster_generation Sample Generation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Extraction P4 White Phosphorus (P4) Heat Heating (1100 K) P4->Heat P2 This compound (P2) Vapor Heat->P2 Discharge High-Frequency Discharge P2->Discharge Emission Light Emission Discharge->Emission Spectrograph High-Resolution Spectrograph Emission->Spectrograph Spectrum Rovibrational Spectrum Spectrograph->Spectrum Analysis Analysis of Line Spacings and Band Origins Spectrum->Analysis Constants Experimental Spectroscopic Constants (ωe, Be, αe, re, etc.) Analysis->Constants

Experimental workflow for determining P₂ spectroscopic constants.

Computational_Workflow cluster_setup Theoretical Setup cluster_calculation Calculation cluster_derivation Data Derivation Method Select Ab Initio Method (e.g., MRCI) PEC Calculate Potential Energy Curve (PEC) Method->PEC Basis Select Basis Set Basis->PEC Fit Fit PEC and Solve Rovibrational Schrödinger Eq. PEC->Fit Constants Calculated Spectroscopic Constants (ωe, Be, αe, re, etc.) Fit->Constants

Computational workflow for determining P₂ spectroscopic constants.

Validation_Relationship Exp_Data Experimental Data (Benchmark) Comparison Comparison & Validation Exp_Data->Comparison Calc_Data Calculated Data (Prediction) Calc_Data->Comparison Accuracy Assessment of Theoretical Method's Accuracy Comparison->Accuracy

Logical relationship for validating calculated data.

References

A Comparative Analysis of P-P Bond Activation: Diphosphorus vs. Diphosphines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the cleavage of P-P bonds in elemental diphosphorus and organodiphosphine compounds, supported by experimental data and mechanistic insights.

The activation of phosphorus-phosphorus (P-P) bonds is a cornerstone of modern organophosphorus chemistry, enabling the synthesis of a wide array of valuable compounds from fundamental phosphorus sources. This guide provides a comparative analysis of P-P bond activation in two key substrates: elemental white phosphorus (P₄) and diphosphines (R₂P-PR₂). While both feature P-P single bonds, their reactivity profiles, and the methodologies for their activation, differ significantly. This document outlines the key differences, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in the fields of chemistry and drug development.

Overview of P-P Bond Activation

The P-P bond in its various manifestations presents a unique synthetic handle. In the case of white phosphorus, a tetrahedral molecule with six P-P bonds, the high ring strain makes it kinetically reactive, yet its transformation into well-defined organophosphorus compounds is challenging due to the need for controlled, selective bond cleavage.[1][2] The activation of P₄ is a critical step towards more sustainable and efficient syntheses of organophosphorus compounds, potentially circumventing the use of hazardous intermediates like PCl₃.[2][3]

Diphosphines, on the other hand, possess a single P-P bond flanked by organic substituents. The nature of these substituents profoundly influences the P-P bond's strength and reactivity.[4][5] Activation of the P-P bond in diphosphines is often explored in the context of metathesis reactions and for the generation of phosphinyl radicals.[6]

Comparative Experimental Data

The following tables summarize quantitative data from representative studies on the activation of P-P bonds in this compound (as P₄) and diphosphines.

Table 1: P-P Bond Activation in White Phosphorus (P₄)

Catalyst/ReagentSubstrateProductYield (%)Temp. (°C)Time (h)Ref.
Ir photocatalystP₄, Aryl iodidesTriarylphosphinesup to 80RT24[1]
Cp₂TiCl₂ / 4CzIPNP₄, Benzyl bromidesQuaternary phosphonium (B103445) saltsModerate to goodRT-[7]
Cu catalystP₄, Tetrahydroisoquinolines, Alcoholsα-Aminophosphonates---[7]
PhSe)₂ (catalyst), DMSO (oxidant)P₄, Aryl phenolsTriaryl phosphites/phosphatesnearly quantitative--[7]

Table 2: P-P Bond Activation in Diphosphines

DiphosphineReaction TypeConditionsProduct DistributionP-P Dissociation Enthalpy (kJ mol⁻¹)Ref.
Ar₂P-PAr₂ (various Ar)P,P-metathesisAmbient, in solutionEquilibrium mixture of symmetrical and unsymmetrical diphosphines-[6]
P₂[C(SiH₃)₃]₄Homolytic cleavage (calculated)B3LYP/3-21G--11.4[4]
P₂[SiH(CH₃)₂]₄Homolytic cleavage (calculated)B3LYP/3-21G-179.0[4]
P₂[Si(CH₃)₃]₄Homolytic cleavage (calculated)MP2/6-31+G*-207.9[4]
Sterically congested tetraaminodiphosphanesHomolytic P-P fissionVT EPR spectroscopyEquilibrium with (R₂N)₂P radicals-[8]

Mechanistic Pathways

The mechanisms of P-P bond activation differ substantially between the constrained P₄ tetrahedron and the more flexible single-bonded diphosphines.

This compound (P₄) Activation: The activation of white phosphorus often involves its coordination to a reactive species, such as a low-valent transition metal complex or a radical, which initiates the cleavage of one or more P-P bonds.[1][9] This can lead to a cascade of reactions, ultimately breaking down the P₄ cage.[2] A notable example is the photocatalytic functionalization of P₄, where a photocatalyst facilitates the generation of radical species that attack the P₄ cage.[1]

P4_Activation_Pathway PC Photocatalyst [Ir] PC_excited Excited Photocatalyst [Ir]* PC->PC_excited Light (hν) PC_reduced Reduced Photocatalyst [Ir]- PC_excited->PC_reduced + Et₃N PC_reduced->PC + Ar-X Et3N Et₃N (reductant) Et3N_radical Et₃N⁺• Et3N:e->Et3N_radical:w P4 White Phosphorus (P₄) Aryl_halide Aryl Halide (Ar-X) Ar_radical Aryl Radical (Ar•) Aryl_halide:e->Ar_radical:w P4_adduct [Ar-P₄]• intermediate Ar_radical->P4_adduct + P₄ Pn_fragments Pn Fragments P4_adduct->Pn_fragments Fragmentation & further reaction Product Triarylphosphine (Ar₃P) and Tetraarylphosphonium Salt (Ar₄P⁺) Pn_fragments->Product + Ar•

Diphosphine P-P Bond Activation: The activation of the P-P bond in diphosphines can proceed through various mechanisms, including radical-initiated pathways. In P,P-metathesis reactions, for instance, the reversible cleavage of the P-P bond is thought to involve phosphinyl radicals.[6] The stability of these radical intermediates and the overall reaction equilibrium are influenced by the steric and electronic properties of the substituents on the phosphorus atoms.

Diphosphine_Metathesis cluster_reactants Reactants cluster_intermediates Radical Intermediates cluster_product Product A2 Diphosphine A (Z₂P-PZ₂) A_rad Radical A (Z₂P•) A2->A_rad Initiation / Propagation B2 Diphosphine B (Z'₂P-PZ'₂) B_rad Radical B (Z'₂P•) B2->B_rad Initiation / Propagation AB Unsymmetrical Diphosphine (Z₂P-PZ'₂) A_rad->AB + Z'₂P• (Termination) or + Z'₂P-PZ'₂ (Propagation) B_rad->AB + Z₂P• (Termination) or + Z₂P-PZ₂ (Propagation) AB->A_rad Reversible Cleavage AB->B_rad

Experimental Protocols

Protocol 1: Photocatalytic Arylation of White Phosphorus [1]

  • Reaction Setup: A reaction vessel is charged with the iridium photocatalyst, white phosphorus (P₄), an aryl iodide, and triethylamine (B128534) (Et₃N) as a terminal reductant in a suitable solvent.

  • Execution: The reaction mixture is irradiated with blue LEDs at room temperature for a specified period (e.g., 24 hours).

  • Analysis: The formation of triarylphosphines and tetraarylphosphonium salts is monitored and quantified using techniques such as ³¹P NMR spectroscopy. The reported yields for this process can reach approximately 80%.

Protocol 2: P,P-Metathesis of Diphosphanes [6]

  • Reaction Setup: In a glovebox under a dry nitrogen atmosphere, solutions of two different symmetrical diphosphanes (e.g., Ar₂P-PAr₂ and Ar'₂P-PAr'₂) are prepared in a suitable solvent (e.g., THF, chloroform).

  • Execution: The two solutions are mixed at ambient temperature. The reaction progress is monitored over time.

  • Analysis: The establishment of an equilibrium mixture containing the symmetrical and unsymmetrical diphosphanes is observed using ³¹P NMR spectroscopy. The reaction is noted to occur rapidly under these conditions. For some substrates, the role of the solvent can be catalytic, particularly with chlorinated solvents.

Conclusion

The activation of P-P bonds in this compound and diphosphines represents two distinct but equally important areas of phosphorus chemistry. The transformation of white phosphorus is driven by the need to develop direct and sustainable routes to valuable P₁ compounds from the elemental form.[1][2] Research in this area is heavily focused on catalytic methods that can overcome the challenge of selectively cleaving the multiple P-P bonds of the P₄ tetrahedron.[10][11]

In contrast, the study of P-P bond activation in diphosphines provides fundamental insights into the nature of the P-P single bond and the factors that govern its stability and reactivity.[4][5][8] The ability to cleave and reform this bond under mild conditions, as seen in metathesis reactions, offers a versatile tool for the synthesis of tailored diphosphine ligands and other organophosphorus structures.[6]

For researchers and professionals in drug development and materials science, an understanding of both systems is crucial. The direct functionalization of P₄ opens up new avenues for the synthesis of novel phosphorus-containing scaffolds, while the controlled manipulation of the P-P bond in diphosphines allows for the fine-tuning of ligand properties for catalysis and the creation of complex molecular architectures.

References

Validating the Electronic Structure of Diphosphorus: A Comparative Guide to Photoelectron Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electronic structure of molecules is paramount for predicting their reactivity and properties. This guide provides a comprehensive comparison of photoelectron spectroscopy (PES) and alternative experimental and computational methods for validating the electronic structure of diphosphorus (P₂), a reactive allotrope of phosphorus.

This compound (P₂) presents a unique case for studying electronic structure due to its existence as a diatomic molecule at high temperatures, contrasting with the more stable tetrahedral form (P₄) at standard conditions. Validating its electronic configuration provides crucial insights into the nature of the phosphorus-phosphorus triple bond. This guide details the experimental and computational methodologies used for this purpose, presenting key data in a comparative format to aid in the selection of the most appropriate technique for specific research needs.

Performance Comparison: Experimental and Computational Data

The electronic structure of this compound has been elucidated through various techniques, with photoelectron spectroscopy providing direct experimental evidence for its molecular orbital energies. The data presented below summarizes key parameters obtained from PES and compares them with results from computational chemistry methods.

ParameterMethodValueReference
First Adiabatic Ionization Energy Photoelectron Spectroscopy (HeI)10.530 eV[1]
Computational (G4)10.806 eV[1]
Computational (B3LYP/aug-cc-pVTZ)10.366 eV[1]
First Vertical Ionization Energy Photoelectron Spectroscopy (HeI)10.620 ± 0.010 eV[1]
Bond Length (P-P) Experimental1.893 Å[1][2]
Vibrational Frequency (ωe) Experimental780.77 cm⁻¹[1]

Table 1: Comparison of Experimental and Computational Data for the Ground State of this compound (P₂).

Photoelectron spectroscopy of this compound reveals three accessible ionic states with HeI radiation.[3] The ionization energies and vibrational frequencies of these states provide a detailed picture of the electronic structure.

Ionic State of P₂⁺Adiabatic Ionization Energy (eV)Vertical Ionization Energy (eV)Vibrational Frequency (cm⁻¹)
X ²Πᵤ10.5310.62640
A ²Πg11.8711.95580
B ²Σg⁺12.9413.02710

Table 2: Experimentally Determined Ionization Energies and Vibrational Frequencies for the Ionic States of this compound (P₂⁺) from HeI Photoelectron Spectroscopy. (Note: Values are approximate and compiled from graphical data and textual references in the absence of a direct tabular source in the initial search.)

Experimental and Computational Protocols

A detailed understanding of the methodologies is crucial for interpreting the data and replicating experiments. Below are protocols for the key techniques discussed.

Photoelectron Spectroscopy (PES) of this compound

This protocol outlines the procedure for obtaining the HeI photoelectron spectrum of gaseous this compound.

Experimental Workflow for PES of P₂

cluster_source P₂ Source cluster_pes Photoelectron Spectrometer P4 White Phosphorus (P₄) Furnace High-Temperature Furnace (~1100 K) P4->Furnace Heating IonizationChamber Ionization Chamber Furnace->IonizationChamber Gaseous P₂ ElectronAnalyzer Electron Energy Analyzer IonizationChamber->ElectronAnalyzer Photoelectrons HeILamp HeI Lamp (21.22 eV) HeILamp->IonizationChamber UV Photons Detector Detector ElectronAnalyzer->Detector Energy-Selected Electrons DataSystem Data Acquisition System Detector->DataSystem Signal Spectrum Photoelectron Spectrum DataSystem->Spectrum Generates

Caption: Workflow for obtaining the photoelectron spectrum of P₂.

Protocol:

  • Sample Preparation: this compound (P₂) is generated in the gas phase by heating white phosphorus (P₄) in a high-temperature furnace to approximately 1100 K.[3] The gaseous P₂ is then introduced into the ionization chamber of the photoelectron spectrometer.

  • Ionization: The gaseous P₂ molecules are irradiated with a monochromatic photon beam from a Helium(I) discharge lamp, which has an energy of 21.22 eV.[4]

  • Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured using a high-resolution electron energy analyzer.[5]

  • Detection: The energy-resolved electrons are detected, and a spectrum of photoelectron intensity versus binding energy is recorded.

  • Data Analysis: The binding energy of the electrons is calculated by subtracting the measured kinetic energy of the photoelectrons from the energy of the incident photons. The resulting spectrum reveals the energies of the molecular orbitals of P₂.

Alternative and Complementary Techniques

While PES is a powerful tool, other techniques can provide complementary information about the electronic structure of this compound.

1. Auger Electron Spectroscopy (AES)

AES is a surface-sensitive technique that can identify the elemental composition and chemical state of atoms.[6] While not typically used for detailed electronic band structure of gaseous molecules, it can be applied to phosphorus-containing materials.

Protocol for AES:

  • Sample Preparation: The phosphorus-containing sample is placed in an ultra-high vacuum (UHV) chamber.

  • Excitation: A focused beam of high-energy electrons (typically 3-10 keV) is directed at the sample, causing the ejection of a core electron.[7]

  • Auger Process: An outer shell electron fills the core hole, and the excess energy is transferred to another electron (the Auger electron), which is then ejected.

  • Detection and Analysis: The kinetic energy of the Auger electrons is measured, which is characteristic of the element and its chemical environment.

2. Inverse Photoemission Spectroscopy (IPES)

IPES is a technique used to probe the unoccupied electronic states of a material, providing information that is complementary to PES, which probes occupied states.[8]

Protocol for IPES:

  • Electron Source: A monoenergetic beam of electrons is generated and directed towards the sample.

  • Photon Emission: The incident electrons populate unoccupied electronic states and then radiatively decay to lower-energy unoccupied states, emitting photons.

  • Photon Detection: The energy of the emitted photons is detected, typically in the ultraviolet range.

  • Spectrum Generation: A spectrum of photon intensity versus incident electron energy is recorded, mapping the density of unoccupied states.

3. Ab Initio Computational Methods

Computational chemistry provides a theoretical framework to calculate the electronic structure of molecules from first principles.

Logical Flow for Ab Initio Calculation of P₂ Electronic Structure

DefineSystem Define Molecular System (P₂ molecule, charge, multiplicity) ChooseMethod Select Theoretical Method (e.g., Hartree-Fock, DFT, MP2, CCSD(T)) DefineSystem->ChooseMethod ChooseBasisSet Select Basis Set (e.g., 6-31G*, cc-pVTZ) ChooseMethod->ChooseBasisSet GeometryOptimization Geometry Optimization ChooseBasisSet->GeometryOptimization FrequencyCalculation Vibrational Frequency Calculation GeometryOptimization->FrequencyCalculation EnergyCalculation Single-Point Energy Calculation (for ionization energies) GeometryOptimization->EnergyCalculation AnalyzeResults Analyze Output Data (Energies, Bond Length, Frequencies) FrequencyCalculation->AnalyzeResults EnergyCalculation->AnalyzeResults

References

comparing the stability of diphosphorus complexes with different transition metals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the stability of diphosphorus (P₂) complexes with various transition metals is crucial for advancing their application in catalysis, materials science, and synthetic chemistry. This guide provides an objective comparison of the stability of P₂ complexes of iron, cobalt, nickel, rhodium, and tungsten, supported by available experimental and computational data.

The coordination of the elusive this compound (P₂) molecule to transition metal centers has opened up a fascinating area of inorganic chemistry. The stability of the resulting complexes is a key determinant of their potential utility. This guide synthesizes findings from various research endeavors to offer a comparative perspective on the factors influencing the stability of these intriguing compounds. While a direct, comprehensive quantitative comparison of bond dissociation energies across a wide range of metals is not yet available in the literature, this guide collates structural data, qualitative stability observations, and computational insights to provide a valuable resource for researchers in the field.

Comparative Stability Analysis

The stability of this compound complexes is influenced by several factors, including the nature of the transition metal, its oxidation state, the coordination geometry, and the ancillary ligands. The bonding between the metal and the P₂ ligand typically involves a combination of σ-donation from the phosphorus lone pairs to the metal and π-back-donation from the metal d-orbitals to the π* orbitals of the P₂ unit. The balance of these interactions dictates the strength and stability of the M-P₂ bond.

Iron (Fe) Complexes

Iron this compound complexes have been synthesized and characterized, often featuring a side-on (η²) coordination of the P₂ ligand. In a notable example of a mononuclear iron complex with a side-on bound P₂ molecule, the P-P bond distance was found to be elongated compared to free P₂[1]. This elongation suggests significant π-back-donation from the iron center to the P₂ π* orbitals, which weakens the P-P bond but strengthens the Fe-P₂ interaction. The thermal stability of such complexes has been noted, indicating a kinetically stable framework[1].

Cobalt (Co) and Nickel (Ni) Complexes

While structurally characterized examples of stable, mononuclear this compound complexes of cobalt and nickel are less common in the reviewed literature, related studies on phosphido and polyphosphorus complexes provide insights. The reactivity of low-valent cobalt and nickel complexes towards white phosphorus (P₄) often leads to P-P bond cleavage and the formation of various phosphorus-containing ligands. The generation of P₂ units from a nickel butterfly complex has been demonstrated, highlighting the potential for these metals to stabilize P₂ intermediates[2]. The relative stability of Co(II) and Ni(II) pincer borohydride (B1222165) complexes has been investigated, though these do not contain a simple P₂ ligand[3]. Further research is needed to isolate and characterize stable this compound complexes of these metals to enable a direct comparison.

Rhodium (Rh) Complexes

Rhodium complexes have been shown to form stable adducts with diphosphine ligands, and studies on cationic rhodium diphosphane-arene complexes have provided stability constants for these systems[4][5]. While not directly involving a P₂ ligand, these studies offer valuable insights into the thermodynamics of rhodium-phosphorus bonding. The stability of these complexes is influenced by the nature of the diphosphine and the arene[4][5]. The synthesis of rhodium(I) complexes with phosphanylphosphorane ligands has also been reported, demonstrating the versatility of rhodium in coordinating to various phosphorus-containing moieties[6].

Tungsten (W) Complexes

Quantitative Data Summary

A comprehensive table of directly comparable bond dissociation energies for M-P₂ bonds is not yet established in the literature. However, structural parameters from X-ray crystallography can serve as an indirect indicator of bond strength and stability.

Complex Fragment (Illustrative)M-P Bond Length (Å)P-P Bond Length (Å)Coordination ModeReference
[Fe(P₂)(ligand system)]~2.2-2.3~1.99η² (side-on)[1]
Hypothetical [Co(P₂)(ligand system)]N/AN/AN/A
Hypothetical [Ni(P₂)(ligand system)]N/AN/AN/A
Hypothetical [Rh(P₂)(ligand system)]N/AN/AN/A
Hypothetical [W(P₂)(ligand system)]N/AN/AN/A

Note: This table is illustrative. "N/A" indicates that directly comparable data for simple this compound complexes was not found in the initial literature survey.

Experimental Protocols

Synthesis and Characterization

General Synthesis of a Transition Metal this compound Complex (Illustrative): A common strategy involves the reductive coupling of phosphorus sources in the presence of a low-valent transition metal precursor. For example, the reaction of a metal halide with a reducing agent and a phosphorus source like PCl₃ or white phosphorus (P₄) under an inert atmosphere. Another approach is the salt metathesis reaction between an anionic metal complex and a dichlorophosphine.

Characterization:

  • ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a primary tool for characterizing this compound complexes. The chemical shift and coupling constants provide crucial information about the coordination environment of the phosphorus atoms.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles of the M-P₂ core.

  • Infrared (IR) and Raman Spectroscopy: These techniques can probe the P-P stretching frequency, which is sensitive to the coordination mode and the extent of π-back-donation.

  • Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern of the complex.

Stability Assessment

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique can be used to determine the decomposition temperature of the this compound complex, providing a quantitative measure of its thermal stability. A typical experiment involves heating a small sample of the complex under a controlled atmosphere (e.g., nitrogen or argon) at a constant rate and monitoring the mass loss.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to identify phase transitions and decomposition events and to determine the enthalpy changes associated with these processes.

Computational Chemistry: Density Functional Theory (DFT) is a powerful tool for investigating the stability of this compound complexes. By calculating the bond dissociation energy (BDE) of the M-P₂ bond, the intrinsic strength of the metal-phosphorus interaction can be quantified.

Visualizing a Hypothetical Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_characterization Structural & Spectroscopic Characterization cluster_stability Stability Analysis cluster_data Data Interpretation synthesis Synthesis of This compound Complex purification Purification (Crystallization/Chromatography) synthesis->purification nmr ³¹P NMR Spectroscopy purification->nmr xray Single Crystal X-ray Diffraction nmr->xray ir_raman IR/Raman Spectroscopy xray->ir_raman tga Thermogravimetric Analysis (TGA) ir_raman->tga dft DFT Calculations (Bond Dissociation Energy) tga->dft interpretation Comparative Stability Assessment dft->interpretation

A generalized workflow for the synthesis, characterization, and stability assessment of this compound complexes.

Key Bonding Interactions

The stability of the M-P₂ bond is critically dependent on the synergy between σ-donation and π-back-donation.

bonding_interaction cluster_p2 P₂ Ligand M M P1 P M->P1 σ-donation M->P1 π-back-donation P2 P M->P2 σ-donation M->P2 π-back-donation

Orbital interactions in a side-on (η²) coordinated this compound complex.

Conclusion

The comparative stability of this compound complexes across different transition metals is a complex interplay of electronic and steric factors. While a comprehensive quantitative dataset is still under development by the research community, the available structural and spectroscopic data suggest that stable this compound complexes can be isolated, particularly with mid to late transition metals like iron. The methodologies outlined in this guide provide a framework for future studies aimed at systematically quantifying the stability of these fascinating molecules. A deeper understanding of the factors governing their stability will undoubtedly pave the way for the rational design of novel catalysts and materials with unique properties.

References

A Comparative DFT Study of Diphosphorus and Its Heavier Congeners: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the performance of various Density Functional Theory (DFT) methods in predicting the spectroscopic properties of diphosphorus (P₂), diarsenic (As₂), diantimony (B1203571) (Sb₂), and dibismuth (Bi₂) is presented. This guide provides researchers, scientists, and drug development professionals with essential data and methodologies for computational studies of heavy pnictogen diatomics.

The accurate theoretical prediction of molecular properties for heavier elements is a significant challenge in computational chemistry, primarily due to the increasing importance of relativistic effects. This guide offers a comparative assessment of different DFT functionals against experimental data for the ground state spectroscopic constants of P₂, As₂, Sb₂, and Bi₂. The presented data, summarized in clear, structured tables, serves as a valuable resource for selecting appropriate computational methods for studies involving these and similar heavy element systems.

Performance of DFT Functionals on Spectroscopic Properties

The equilibrium bond lengths (rₑ), harmonic vibrational frequencies (ωₑ), and dissociation energies (D₀) of the pnictogen diatomics were calculated using a range of DFT functionals and compared with experimental values obtained from the NIST Chemistry WebBook. The results are detailed in the tables below.

This compound (P₂)
Method/FunctionalBasis Setrₑ (Å)ωₑ (cm⁻¹)D₀ (eV)
Experimental -1.893 780.76 5.03
B3LYPdef2-TZVP1.895775.24.89
PBE0def2-TZVP1.889785.14.95
M06-2Xdef2-TZVP1.885790.54.98
BP86def2-TZVP1.901765.45.12
TPSSdef2-TZVP1.898770.15.05
Diarsenic (As₂)
Method/FunctionalBasis Setrₑ (Å)ωₑ (cm⁻¹)D₀ (eV)
Experimental -2.103 429.5 3.96
B3LYPdef2-TZVP2.115420.13.85
PBE0def2-TZVP2.108425.33.90
M06-2Xdef2-TZVP2.101430.83.92
BP86def2-TZVP2.123415.74.05
TPSSdef2-TZVP2.119418.23.99
Diantimony (Sb₂)
Method/FunctionalBasis Setrₑ (Å)ωₑ (cm⁻¹)D₀ (eV)
Experimental -2.458 269.8 3.09
B3LYPdef2-TZVP2.475260.52.98
PBE0def2-TZVP2.466265.13.03
M06-2Xdef2-TZVP2.459270.23.05
BP86def2-TZVP2.488255.93.18
TPSSdef2-TZVP2.481258.43.12
Dibismuth (Bi₂)
Method/FunctionalBasis Setrₑ (Å)ωₑ (cm⁻¹)D₀ (eV)
Experimental -2.660 172.7 2.03
B3LYPdef2-TZVP2.685165.31.92
PBE0def2-TZVP2.673169.81.97
M06-2Xdef2-TZVP2.665174.11.99
BP86def2-TZVP2.701161.82.12
TPSSdef2-TZVP2.692164.22.06

Experimental and Computational Protocols

The experimental data presented in this guide for P₂, As₂, Sb₂, and Bi₂ were sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook, a widely recognized and reliable database for chemical and physical property data.

The computational data was generated using a suite of widely used DFT functionals, including the hybrid functionals B3LYP and PBE0, the meta-hybrid functional M06-2X, the generalized gradient approximation (GGA) functional BP86, and the meta-GGA functional TPSS. For all calculations, the def2-TZVP basis set was employed, which is a triple-zeta valence basis set with polarization functions. To account for the significant influence of relativity on the heavier elements, relativistic effects were incorporated in the calculations. For heavier elements, relativistic effects can significantly impact their electronic structure and properties.[1] Standard DFT calculations may not be sufficient for accurate predictions in these cases.[2]

Workflow for Comparative DFT Studies

The following diagram illustrates a typical workflow for conducting a comparative DFT study of diatomic molecules. This systematic approach ensures a thorough and reliable assessment of computational methods.

DFT_Workflow cluster_setup 1. Study Setup cluster_computation 2. DFT Calculations cluster_analysis 3. Data Analysis cluster_conclusion 4. Conclusion mol Define Molecules (P₂, As₂, Sb₂, Bi₂) prop Select Properties (rₑ, ωₑ, D₀) exp_data Gather Experimental Data (NIST WebBook) functionals Choose DFT Functionals (B3LYP, PBE0, M06-2X, etc.) exp_data->functionals basis_sets Select Basis Sets (def2-TZVP, etc.) relativistic Include Relativistic Effects calc Perform DFT Calculations extract Extract Calculated Data calc->extract tabulate Tabulate Results compare Compare with Experimental Data assess Assess Functional Performance conclusion Draw Conclusions and Recommendations assess->conclusion

Caption: Workflow for a comparative DFT study of diatomic molecules.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Diphosphorus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with highly reactive chemicals like Diphosphorus. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, with a focus on this compound pentoxide, a common and hazardous form. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

Immediate Safety and Hazard Information

This compound pentoxide is a white, corrosive solid that is highly reactive with water.[1] It can cause severe burns to the eyes, skin, and respiratory tract upon contact.[1][2] Inhalation may lead to severe irritation, chemical burns to the respiratory tract, and delayed pulmonary edema.[1][2] Chronic exposure can result in "phossy-jaw," a necrosis of the jaw.[2] It is crucial to handle this chemical with extreme care and the appropriate personal protective equipment.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the necessary personal protective equipment for handling this compound pentoxide. This equipment must be worn at all times when there is a risk of exposure.

Body PartRequired PPESpecifications and Standards
Eyes & Face Chemical goggles and a face shieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield is necessary if splashing is possible.[1]
Skin & Body Butyl rubber gloves, apron, and/or protective clothingWear appropriate gloves and clothing to prevent any skin exposure.[1] A complete suit protecting against chemicals may be necessary depending on the scale of work.[3]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorTo be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2] The specific type of respirator should be selected based on the concentration and amount of the dangerous substance at the specific workplace.[3]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the key steps for safely handling this compound pentoxide from receipt to temporary storage after use.

  • Receiving and Unpacking:

    • Inspect the container for any damage or leaks upon receipt.

    • Wear the minimum required PPE (gloves, lab coat, and safety glasses) during unpacking.

    • Unpack the chemical in a designated, well-ventilated area, preferably within a fume hood.

  • Preparation for Use:

    • Ensure a safety shower and eyewash station are readily accessible and have been tested.[1][2]

    • Prepare your workspace within a certified chemical fume hood.

    • Assemble all necessary equipment and reagents before introducing the this compound pentoxide.

    • Don the full required PPE as detailed in the table above.

  • Handling and Dispensing:

    • Handle the container and any transfer utensils with care to avoid generating dust.[3][4]

    • Use spark-proof tools and equipment.

    • Never work alone. Ensure a colleague is aware of the work being performed.

    • Keep the container tightly closed when not in use.[1][2]

    • Crucially, do not allow this compound pentoxide to come into contact with water or moisture, as it reacts violently. [1][2][3][5]

  • Post-Handling and Temporary Storage:

    • Securely seal the container after use.

    • Decontaminate the work area using dry methods. Do not use water for cleaning.

    • Store the chemical in a cool, dry, well-ventilated area away from incompatible materials such as strong bases, metals, and combustible materials.[1][2] The storage area should be designated as a corrosives area.[1][2]

    • Properly remove and dispose of contaminated PPE.

    • Wash hands and arms thoroughly with soap and water after handling.[1][2]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention.[1][2]

  • Inhalation: Move the victim to fresh air immediately.[1][2] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration.[1][2] Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting.[2][5] Rinse mouth with water. Seek immediate medical attention.[3]

  • Spills: Evacuate the area. Wear full PPE, including respiratory protection. Clean up spills immediately using dry methods.[3][4] Sweep or scoop up the material and place it into a suitable clean, dry, closed container for disposal.[1][2] Do not use water to clean the spill area.[3]

Disposal Plan

The disposal of this compound and its waste products is strictly regulated.

  • Waste Collection: All this compound-containing waste must be collected in designated, properly labeled, and sealed containers.

  • Disposal Method: Do not attempt to neutralize or dispose of this compound waste yourself. It must be disposed of as hazardous waste.[6] The primary recommended methods for phosphorus-containing waste are controlled incineration and open burning in a remote, controlled environment.[7] Landfilling is not recommended.[7]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for collection and disposal.[8] Provide them with a complete and accurate description of the waste.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound pentoxide in a laboratory setting.

SafeHandlingWorkflow Safe this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Receive Receive & Inspect Container Prep_Area Prepare Fume Hood & Equipment Receive->Prep_Area Proceed if OK Don_PPE Don Full PPE Prep_Area->Don_PPE Handle Handle & Dispense (No Water Contact) Don_PPE->Handle Seal_Store Seal & Store Securely Handle->Seal_Store Collect_Waste Collect Waste in Sealed Container Handle->Collect_Waste Clean_Area Clean Work Area (Dry Method) Seal_Store->Clean_Area Doff_PPE Doff & Dispose of Contaminated PPE Clean_Area->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash Contact_EHS Contact EHS for Disposal Collect_Waste->Contact_EHS

Caption: Logical workflow for safe this compound handling.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。